molecular formula C10H14N2 B11920078 (S)-3-(Piperidin-3-yl)pyridine

(S)-3-(Piperidin-3-yl)pyridine

Cat. No.: B11920078
M. Wt: 162.23 g/mol
InChI Key: KLDGENGYOLDCCH-SNVBAGLBSA-N
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Description

(S)-3-(Piperidin-3-yl)pyridine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-(Piperidin-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(Piperidin-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

3-[(3S)-piperidin-3-yl]pyridine

InChI

InChI=1S/C10H14N2/c1-3-9(7-11-5-1)10-4-2-6-12-8-10/h1,3,5,7,10,12H,2,4,6,8H2/t10-/m1/s1

InChI Key

KLDGENGYOLDCCH-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](CNC1)C2=CN=CC=C2

Canonical SMILES

C1CC(CNC1)C2=CN=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-(Piperidin-3-yl)pyridine: Synthesis, Analysis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

(S)-3-(Piperidin-3-yl)pyridine (CAS Number: 31251-28-2) is a chiral heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique structural features make it a valuable building block in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its chemical properties, enantioselective synthesis, analytical characterization, and its pivotal role in the development of novel therapeutics.

Physicochemical Properties and Structural Elucidation

(S)-3-(Piperidin-3-yl)pyridine is a derivative of pyridine where the hydrogen at the 3-position is substituted with a piperidin-3-yl group, with the stereocenter at the 3-position of the piperidine ring in the (S)-configuration.

PropertyValue
CAS Number 31251-28-2[1][2][3][4]
Molecular Formula C₁₀H₁₄N₂[1][2][3]
Molecular Weight 162.23 g/mol [1][2][3]
Appearance White to off-white solid[5]
Storage Conditions 2-8°C, protected from light, under inert gas[1][5]

Enantioselective Synthesis Strategies

The precise stereochemical control at the C3 position of the piperidine ring is paramount for the desired biological activity of its derivatives.[6] Therefore, enantioselective synthesis is the preferred route to obtain (S)-3-(Piperidin-3-yl)pyridine. A robust and widely applicable method involves a three-step sequence starting from pyridine.[6][7]

Overall Synthetic Workflow

The enantioselective synthesis can be broken down into three key stages:

  • Partial Reduction and Protection of Pyridine: The aromatic pyridine ring is first activated and partially reduced to a more reactive dihydropyridine intermediate.[6][7]

  • Rhodium-Catalyzed Asymmetric Carbometalation: This is the crucial enantioselective step where a rhodium catalyst facilitates an asymmetric reductive Heck reaction to introduce the desired substituent at the 3-position, thereby establishing the stereocenter.[6][7]

  • Reduction and Deprotection: The resulting tetrahydropyridine intermediate is fully reduced, and any protecting groups are removed to yield the final enantioenriched 3-substituted piperidine.[6]

Enantioselective Synthesis Workflow Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine  Partial Reduction & Protection Tetrahydropyridine 3-Substituted Tetrahydropyridine Dihydropyridine->Tetrahydropyridine  Rh-Catalyzed Asymmetric  Carbometalation Final_Product (S)-3-(Piperidin-3-yl)pyridine Tetrahydropyridine->Final_Product  Reduction & Deprotection

Caption: Workflow for the enantioselective synthesis of (S)-3-(Piperidin-3-yl)pyridine.

Detailed Experimental Protocol

The following protocol is a representative example of the enantioselective synthesis of a 3-substituted piperidine, which can be adapted for the synthesis of (S)-3-(Piperidin-3-yl)pyridine.

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [6][8]

  • Materials: Pyridine, Sodium borohydride (NaBH₄), Phenyl chloroformate, Methanol (MeOH), Diethyl ether (Et₂O), 1N Sodium hydroxide (NaOH), 1N Hydrochloric acid (HCl), Sodium sulfate (Na₂SO₄), Silica gel, Acetone, Hexane.

  • Procedure:

    • To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol, 1 equiv) dropwise under a nitrogen atmosphere.

    • Maintain the reaction mixture at -78 °C for 3 hours.[6][8]

    • Quench the reaction by adding water (50 mL).[6][8]

    • Extract the mixture with diethyl ether (2 x 30 mL).[6][8]

    • Combine the organic layers and wash sequentially with 1N NaOH (2x) and 1N HCl (2x).[6][8]

    • Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.[6][8]

    • Purify the crude product by flash chromatography on a short pad of silica gel using a gradient of 2% to 10% acetone in hexane as the eluent to afford phenyl pyridine-1(2H)-carboxylate.[6][8]

Step 2: Rh-Catalyzed Asymmetric Cross-Coupling [6]

  • Materials: Phenyl pyridine-1(2H)-carboxylate, Arylboronic acid (e.g., 3-pyridylboronic acid), [Rh(cod)OH]₂, (S)-Segphos, Cesium hydroxide (CsOH) aqueous solution.

  • Procedure:

    • In a glovebox, prepare a stock solution of the rhodium catalyst and ligand.

    • In a reaction vessel, combine the catalyst solution with the arylboronic acid and the dihydropyridine intermediate.

    • Stir the mixture at 70 °C for 20 hours.[6]

    • After cooling, dilute with diethyl ether and pass through a plug of silica.[6]

    • Purify the crude product by flash chromatography to obtain the desired 3-substituted tetrahydropyridine.

Step 3: Reduction and Deprotection [1]

  • Materials: 3-substituted tetrahydropyridine, Palladium on carbon (Pd/C), Hydrogen gas, Potassium hydroxide (KOH), Methanol.

  • Procedure:

    • Subject the 3-substituted tetrahydropyridine to palladium-on-carbon-mediated hydrogenation.

    • Follow with carbamate deprotection using aqueous potassium hydroxide in methanol to yield the final (S)-3-(Piperidin-3-yl)pyridine.[1]

Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, purity, and stereochemistry of (S)-3-(Piperidin-3-yl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Expected signals would include those for the pyridine and piperidine ring protons.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. The spectrum will show distinct signals for the carbons in the pyridine and piperidine rings.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique to determine the enantiomeric purity of (S)-3-(Piperidin-3-yl)pyridine. A chiral stationary phase is used to separate the (S) and (R) enantiomers, allowing for the quantification of the enantiomeric excess (ee).

  • Method: A typical method would involve a chiral column, such as one based on amylose or cellulose derivatives, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula. Electrospray ionization (ESI) is a common technique for this type of molecule.

Applications in Drug Discovery and Development

The piperidine structural motif is a ubiquitous feature in a vast array of pharmaceuticals and natural products.[6] (S)-3-(Piperidin-3-yl)pyridine, in particular, serves as a key intermediate in the synthesis of neuroactive compounds.[1] Its primary area of application is in the development of drugs targeting the central nervous system, where its structure can significantly influence receptor binding and modulation.[9]

Nicotinic Acetylcholine Receptor (nAChR) Modulation

(S)-3-(Piperidin-3-yl)pyridine is a critical building block for ligands that target nicotinic acetylcholine receptors (nAChRs).[9] These receptors are implicated in a variety of neurological and psychiatric disorders. By serving as a scaffold, this compound allows for the synthesis of molecules with high affinity and selectivity for specific nAChR subtypes, which is a key strategy in the development of treatments for conditions such as Alzheimer's disease, Parkinson's disease, and depression.[1]

nAChR Modulation cluster_drug_dev Drug Development Pipeline cluster_biological_target Biological Target & Effect S_Piperidinylpyridine (S)-3-(Piperidin-3-yl)pyridine Ligand_Synthesis Synthesis of nAChR Ligands S_Piperidinylpyridine->Ligand_Synthesis  Core Scaffold Lead_Optimization Lead Optimization Ligand_Synthesis->Lead_Optimization  SAR Studies Clinical_Candidates Clinical Candidates Lead_Optimization->Clinical_Candidates nAChR Nicotinic Acetylcholine Receptors (nAChRs) Clinical_Candidates->nAChR  Modulates Activity CNS_Disorders Neurological & Psychiatric Disorders (e.g., Alzheimer's, Parkinson's, Depression) nAChR->CNS_Disorders  Therapeutic Target

Caption: Role of (S)-3-(Piperidin-3-yl)pyridine in developing nAChR modulators.

Other Therapeutic Areas

The versatility of the 3-(piperidin-3-yl)pyridine scaffold extends beyond nAChR modulation. Derivatives have been investigated for a range of other biological activities, including:

  • Inhibition of Lysine-Specific Demethylase 1 (LSD1): Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine core have shown potent inhibition of LSD1, a target for cancer therapy.[8] While not the exact same core, this highlights the potential for pyridine-piperidine structures in oncology.

  • Cholesterol 24-Hydroxylase (CH24H) Inhibition: Novel 3-piperidinyl pyridine derivatives have been discovered as highly potent and selective inhibitors of CH24H, an enzyme involved in brain cholesterol metabolism.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (S)-3-(Piperidin-3-yl)pyridine. While a specific safety data sheet (SDS) for this compound should be consulted, general hazards associated with piperidine derivatives include:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Corrosivity: Can cause skin and eye irritation or burns.

  • Flammability: Piperidine itself is a flammable liquid and vapor.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

(S)-3-(Piperidin-3-yl)pyridine is a chiral building block of significant importance in modern drug discovery. Its unique structural features and the development of robust enantioselective synthetic routes have made it a valuable tool for medicinal chemists. Its primary role as a scaffold for nicotinic acetylcholine receptor modulators continues to drive research into novel treatments for a range of debilitating neurological and psychiatric disorders. Further exploration of this versatile molecule is likely to uncover new therapeutic applications in diverse areas of medicine.

References

  • BenchChem. Enantioselective Synthesis of 3-Substituted Piperidines from Pyridine Derivatives.
  • MySkinRecipes. (S)-3-(Piperidin-2-yl)pyridine dihydrochloride.
  • PubMed. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.
  • BenchChem. Stereoselective Synthesis of 3-Pentylpiperidine: Application Notes and Protocols.
  • Google Patents. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • MySkinRecipes. 3-(Piperidin-3-yl)pyridine.
  • 西安速加医药科技有限公司. 3-(Piperidin-3-yl)pyridine|31251-28-2.
  • Smolecule. (R)-3-(Piperidin-2-YL)pyridine.
  • PMC. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives.
  • ChemicalBook. 3-piperidin-3-ylpyridine | 31251-28-2.
  • Advanced ChemBlocks. (S)-3-(piperidin-2-yl)pyridine dihydrochloride 95.00%.
  • ACS Publications. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors.
  • Journal of Clinical Medicine of Kazakhstan. Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives.
  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • ChemicalBook. Piperidine(110-89-4) 13C NMR spectrum.
  • PMC. High-affinity nicotinic acetylcholine receptor expression and trafficking abnormalities in psychiatric illness.
  • PMC. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.
  • Carl ROTH. Safety Data Sheet: Piperidine.
  • PMC. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • BOC Sciences. CAS 31251-28-2 Pyridine, 3-(3-piperidinyl)-.
  • PMC. Formation of the Nicotinic Acetylcholine Receptor Binding Sites.
  • Reagentia. 3-(Piperidin-3-yl)pyridine (1 x 50 mg).
  • SIELC. Separation of L-3-(2'-Piperidyl)pyridine on Newcrom R1 HPLC column.
  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
  • PENTA. Pyridine - SAFETY DATA SHEET.
  • Google Patents. CN108409731B - Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate.
  • PubMed Central. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI.
  • Carl ROTH. Safety Data Sheet: Piperidine.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • PubMed. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine.
  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • AK Scientific, Inc. (S)-N-Piperidin-3-yl-acetamide.
  • ResearchGate. LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH....
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  • ResearchGate. 1 H-and 13 C-NMR Data of 1 and 3 (in pyridine-d 5 )..
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(S)-3-(Piperidin-3-yl)pyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Chiral Scaffold for CNS and Oncology Therapeutics

Executive Summary

(S)-3-(Piperidin-3-yl)pyridine is a high-value chiral heterocyclic scaffold, distinct from the naturally occurring alkaloid Anabasine [3-(piperidin-2-yl)pyridine]. While Anabasine is a nicotinic acetylcholine receptor (nAChR) agonist with significant toxicity, the (S)-3-(Piperidin-3-yl)pyridine isomer (often referred to as the 3,3'-isomer ) serves as a critical pharmacophore in modern drug discovery. It functions as a bioisostere for nipecotic acid derivatives and is a key structural motif in PARP inhibitors (e.g., Niraparib analogs) and Cholesterol 24-Hydroxylase (CH24H) inhibitors. This guide details the physicochemical profile, asymmetric synthesis, and pharmacological utility of this specific enantiomer.

Chemical Identity & Physicochemical Profile

Unlike its constitutional isomer Anabasine, (S)-3-(Piperidin-3-yl)pyridine possesses a connection between the C3 position of the pyridine ring and the C3 position of the piperidine ring. This meta-meta connectivity alters its vector orientation, making it less active at nAChRs but highly valuable for targeting enzymes with specific hydrophobic pockets.

2.1 Nomenclature & Identification
FeatureDetails
IUPAC Name (S)-3-(Piperidin-3-yl)pyridine
Common Synonyms (S)-3,3'-Bipyridine, 1,2,3,4,5,6-hexahydro-; (S)-3-(3-Pyridyl)piperidine
CAS Number 1213054-68-4 (Generic for isomer class); Note: Often synthesized de novo as the N-Boc protected intermediate.[1][2]
Molecular Formula C₁₀H₁₄N₂
Molecular Weight 162.23 g/mol
Chiral Center C3 of the piperidine ring
2.2 Physicochemical Properties
PropertyValue (Predicted/Experimental)Relevance
pKa (Piperidine N) ~10.8Highly basic; exists as a cation at physiological pH.
pKa (Pyridine N) ~3.2Weakly basic; remains unprotonated at pH 7.4.
LogP 0.6 – 0.9Moderate lipophilicity; good CNS penetration potential.
Solubility High in MeOH, DCM, Water (as salt)Facile manipulation in aqueous workups.
Boiling Point ~280°C (at 760 mmHg)High thermal stability.

CRITICAL DISTINCTION: Do not confuse this molecule with (S)-Anabasine (CAS 494-52-0). Anabasine is a potent toxin (nAChR agonist) linked to "crooked calf disease."[3] The 3,3'-isomer discussed here has a significantly different toxicological and pharmacological profile.

Synthetic Methodologies: Asymmetric Construction

The synthesis of the (S)-3,3'-isomer is more challenging than Anabasine due to the lack of a natural chiral pool precursor. Two primary routes are recommended: Classical Chiral Resolution (for scale-up) and Rh-Catalyzed Asymmetric Reductive Heck (for high enantiopurity).

3.1 Protocol A: Rh-Catalyzed Asymmetric Reductive Heck (Modern)

This method, adapted from Fletcher et al., utilizes a rhodium catalyst to couple pyridine derivatives with boronic acids, establishing the chiral center directly.

  • Precursor: Phenyl pyridine-1(2H)-carboxylate[4][5]

  • Reagent: 3-Pyridylboronic acid

  • Catalyst: [Rh(cod)Cl]₂ / (R)-BINAP or Josiphos ligand

  • Yield: ~75-85% | ee: >96%

Step-by-Step Methodology:

  • Activation: Dissolve [Rh(cod)Cl]₂ (3 mol%) and (R)-BINAP (6 mol%) in 1,4-dioxane under Argon. Stir for 30 min to form the active catalyst.

  • Coupling: Add phenyl pyridine-1(2H)-carboxylate (1.0 equiv) and 3-pyridylboronic acid (1.5 equiv).

  • Reaction: Heat to 60°C for 12 hours. The Rh-hydride species inserts into the dihydropyridine double bond, directing the boronic acid addition to the C3 position with high stereocontrol.

  • Deprotection/Reduction: The resulting enecarbamate is hydrogenated (Pd/C, H₂, 1 atm) and hydrolyzed (LiOH, MeOH/H₂O) to yield the free amine (S)-3-(piperidin-3-yl)pyridine.

3.2 Protocol B: Classical Resolution (Scale-Up)

For laboratories lacking high-pressure hydrogenation or expensive Rh catalysts, resolution with L-(+)-Tartaric acid is the industry standard.

  • Salt Formation: Dissolve racemic 3-(piperidin-3-yl)pyridine (synthesized via Suzuki coupling of 3-pyridylboronic acid and 3-bromopyridine followed by reduction) in hot ethanol.

  • Resolution: Add 0.5 equiv of L-(+)-Tartaric acid dissolved in hot ethanol.

  • Crystallization: Allow the solution to cool slowly to 4°C over 24 hours. The (S,S)-diastereomeric salt precipitates preferentially.

  • Recrystallization: Recrystallize the salt from MeOH/EtOH (1:3) to upgrade ee to >99%.[5]

  • Free Basing: Treat the solid with 2M NaOH and extract with DCM to recover the pure (S)-enantiomer.

3.3 Visualization: Synthetic Logic Flow

Synthesis cluster_0 Precursors cluster_1 Asymmetric Catalysis cluster_2 Final Processing Pyridine Pyridine-3-boronic acid Rh_Cycle Rh(I)-Catalyzed Reductive Heck (Enantioselective Step) Pyridine->Rh_Cycle Oxidative Addition DHP Activated Dihydropyridine DHP->Rh_Cycle Olefin Insertion Intermed Chiral Enecarbamate (>96% ee) Rh_Cycle->Intermed Reductive Elimination Hydro Pd/C Hydrogenation Intermed->Hydro H2, 1 atm Product (S)-3-(Piperidin-3-yl)pyridine Target Scaffold Hydro->Product Deprotection

Caption: Asymmetric synthesis pathway via Rh-catalyzed reductive Heck coupling, establishing the C3 stereocenter.

Pharmacological Applications & Mechanism

While Anabasine targets the nAChR, the (S)-3,3'-isomer is primarily utilized as a scaffold to position pharmacophores in specific orientations.

4.1 Poly(ADP-ribose) Polymerase (PARP) Inhibition

The 3-substituted piperidine ring mimics the structure of Niraparib, a potent PARP1/2 inhibitor used in ovarian cancer.

  • Mechanism: The piperidine nitrogen forms a critical salt bridge with Glu763 in the PARP catalytic domain, while the pyridine ring engages in

    
    -stacking interactions with Tyr1224.
    
  • Stereochemistry: The (S)-configuration is often required to fit the induced-fit pocket of the enzyme without steric clash.

4.2 Cholesterol 24-Hydroxylase (CH24H) Inhibition

Recent studies (e.g., Takeda Pharmaceutical) have identified 3-(piperidin-3-yl)pyridine derivatives as selective inhibitors of CH24H (CYP46A1).

  • Therapeutic Goal: Treating neurodegenerative diseases (Alzheimer's) by modulating brain cholesterol metabolism.

  • Binding Mode: The pyridine nitrogen coordinates with the Heme iron, while the piperidine ring occupies the access channel, blocking substrate entry.

4.3 Visualization: Pharmacophore Interaction

MOA cluster_PARP PARP Inhibition (Oncology) cluster_CH24H CH24H Inhibition (Neuro) Scaffold (S)-3-(Piperidin-3-yl)pyridine Scaffold Glu763 Glu763 Residue (Salt Bridge) Scaffold->Glu763 Piperidine NH (Protonated) Tyr1224 Tyr1224 Residue (Pi-Stacking) Scaffold->Tyr1224 Pyridine Ring Heme Heme Iron (Coordination) Scaffold->Heme Pyridine N (Lone Pair) Channel Access Channel (Steric Blockade) Scaffold->Channel Chiral Vector

Caption: Dual-mode pharmacophore utility: Salt-bridging in PARP and Heme-coordination in CH24H enzymes.

Safety & Handling Protocol

Although less toxic than Anabasine, this compound is a secondary amine and pyridine derivative.

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

Self-Validating Purity Check (NMR):

  • ¹H NMR (CDCl₃): Look for the diagnostic multiplets of the piperidine ring at

    
     1.5–3.2 ppm. The pyridine protons will appear at 
    
    
    
    7.2 (dd), 7.5 (dt), 8.4 (dd), and 8.5 (d) ppm.
  • Chiral HPLC: Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1). The (S)-enantiomer typically elutes second (verify with standard).

References
  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[5] Journal of the American Chemical Society.[5] Link[5]

  • Takeda Pharmaceutical Co. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. Link

  • Felpin, F.X., et al. (2001). Efficient Enantiomeric Synthesis of Pyrrolidine and Piperidine Alkaloids from Tobacco. The Journal of Organic Chemistry. Link

  • PubChem Compound Summary. 3-(Piperidin-3-yl)pyridine Derivatives.[6] National Center for Biotechnology Information. Link

  • Keeler, R.F. Congenital defects in calves from maternal ingestion of Nicotiana glauca of high anabasine content. (Contextual reference for Anabasine differentiation). Clinical Toxicology. Link

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Technical Whitepaper: Comparative Analysis of Anabasine and (S)-3-(Piperidin-3-yl)pyridine

[1][2]

Executive Summary

This technical guide delineates the structural, synthetic, and pharmacological distinctions between Anabasine (a potent nicotinic alkaloid) and its regioisomer, (S)-3-(Piperidin-3-yl)pyridine .[1] While sharing an identical molecular formula (

This guide is designed for medicinal chemists and analytical scientists, focusing on the critical risk of misidentification in synthesis and the specific utility of the 3-yl isomer as a scaffold for novel nicotinic acetylcholine receptor (nAChR) ligands.

Part 1: Structural & Stereochemical Analysis[1]

The core difference lies in the connectivity between the pyridine and piperidine rings. Anabasine features a connection at the C2 position of the piperidine ring, whereas the target isomer connects at the C3 position. This shift fundamentally alters the distance and vector between the two nitrogen atoms—the primary determinant of nAChR pharmacophore fidelity.

Comparative Identity Table[1][2]
FeatureAnabasine(S)-3-(Piperidin-3-yl)pyridine
IUPAC Name 3-[(2S)-piperidin-2-yl]pyridine3-[(3S)-piperidin-3-yl]pyridine
Common Name Anabasine; Neonicotine3',3-Anabasine; 3-(3-Pyridyl)piperidine
CAS Number 494-52-0 (S-isomer)31945-06-9 (Dihydrochloride)
Linkage Pyridine C3

Piperidine C2
Pyridine C3

Piperidine C3
Origin Natural Alkaloid (Nicotiana spp.)[1][2]Synthetic Intermediate
Chirality (S)-isomer is dominant in natureSynthetic (S) or (R) enantiomers
Structural Visualization

The following diagram illustrates the connectivity difference. Note the spatial arrangement of the secondary amine relative to the pyridine nitrogen.

Gcluster_0Anabasine(Natural Pharmacophore)cluster_1(S)-3-(Piperidin-3-yl)pyridine(Synthetic Isomer)Ana_PyPyridine Ring(Aromatic N)Ana_PipPiperidine Ring(Secondary Amine)Ana_Py->Ana_PipC3-C2 Linkage(Short N-N Distance)Iso_PyPyridine Ring(Aromatic N)Iso_PipPiperidine Ring(Secondary Amine)Iso_Py->Iso_PipC3-C3 Linkage(Extended N-N Distance)

Figure 1: Connectivity map highlighting the regioisomeric shift from C2 (Anabasine) to C3 (Isomer).

Part 2: Synthetic Pathways & Impurity Profiling[1]

The synthesis of these two isomers proceeds through entirely different precursors.[2] Understanding this prevents cross-contamination and allows for the deliberate construction of library scaffolds.[2]

Anabasine Synthesis (2,3'-Coupling)

Anabasine is classically synthesized via the condensation of nicotinic acid derivatives with piperidone or through the reduction of 2,3'-bipyridine (nicotelline precursors).

  • Precursor: 3-Bromopyridine + 2-Metallopiperidine (or equivalent).[1][2]

  • Key Intermediate: 2,3'-Bipyridine.[1][2]

(S)-3-(Piperidin-3-yl)pyridine Synthesis (3,3'-Coupling)

This isomer is typically derived from the reduction of 3,3'-bipyridine .[1] It is often a byproduct in non-selective radical couplings but can be synthesized intentionally for structure-activity relationship (SAR) studies.[1][2]

Protocol: Selective Synthesis via 3,3'-Bipyridine Reduction

Objective: Produce 3-(piperidin-3-yl)pyridine from 3,3'-bipyridine.

  • Starting Material: 3,3'-Bipyridine (commercially available or synthesized via Suzuki coupling of diethyl(3-pyridyl)borane and 3-bromopyridine).[1][2]

  • Hydrogenation:

    • Catalyst:

      
       (Adams' catalyst) or 
      
      
      .[2]
    • Solvent: Glacial acetic acid or HCl/MeOH.[1][2]

    • Conditions: 50 psi

      
      , Room Temperature, 12-24 hours.
      
    • Mechanism: The pyridine rings are reduced.[2] Partial reduction is difficult to control; often one ring reduces preferentially to the piperidine, yielding the 3-(piperidin-3-yl)pyridine.[1]

  • Chiral Resolution:

    • The reduction yields a racemate.[1][2]

    • Resolution: Use chiral HPLC (Chiralpak AD-H) or crystallization with chiral acids (e.g., (+)-di-O-benzoyl-D-tartaric acid) to isolate the (S)-enantiomer.[1][2]

Part 3: Pharmacological Profiles[1]

The biological activity of nicotinic ligands is governed by the "Nicotinic Pharmacophore," defined by a cationic center (piperidine N) and a hydrogen bond acceptor (pyridine N) separated by a specific distance (approx. 4.8–5.5 Å).[1][2]

Binding Affinity (nAChR)[2]
  • Anabasine: High affinity for

    
     and 
    
    
    nAChR subtypes.[1][2] The C2-linkage places the nitrogen atoms at the optimal distance to bridge the binding pocket residues (Trp147 and Tyr190 in the
    
    
    subunit).
  • 3-(Piperidin-3-yl)pyridine:

    • Affinity: Significantly lower affinity for native nAChRs compared to anabasine.[1][2]

    • Mechanism: The C3-linkage increases the conformational flexibility and alters the N-N interatomic distance, disrupting the optimal cation-

      
       interaction.
      
    • Utility: This isomer serves as a scaffold .[1][2] When substituted (e.g., N-benzyl derivatives), it allows the piperidine nitrogen to reach hydrophobic pockets that the rigid anabasine structure cannot, making it valuable for developing selective antagonists or allosteric modulators.

Toxicology & Safety
  • Anabasine: Highly toxic (teratogenic in livestock, causing "crooked calf disease").[2] It is a potent depolarizing neuromuscular blocker.[1][2]

  • 3-yl Isomer: Toxicology is less characterized but assumed to be lower due to reduced receptor affinity.[1][2] However, it should be handled with the same safety protocols (Class 6.1 Toxic) as other pyridine alkaloids.

Part 4: Analytical Methodology

Distinguishing these regioisomers is a critical challenge in metabolomics and quality control, as they are isobaric (

2
Chromatographic Separation (HILIC vs. C18)

Standard C18 reverse-phase chromatography often fails to resolve these polar alkaloids due to co-elution with nicotine and other isomers.[1][2]

Recommended Protocol: HILIC-MS/MS [1][2]

  • Column: Phenomenex Kinetex HILIC or Waters XBridge Amide (2.1 x 100 mm, 1.7 µm).[2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 95% B to 60% B over 10 minutes.

  • Rationale: HILIC retains polar amines via electrostatic interaction with the water layer on the silica surface. The structural difference (C2 vs C3 attachment) significantly alters the

    
     and hydrodynamic volume, resulting in distinct retention times (Anabasine typically elutes after nicotine; the 3-yl isomer elutes with distinct retention due to altered basicity).
    
Mass Spectrometry Transitions

While parent masses are identical, fragmentation energy optimization can yield distinguishing ratios.[1][2]

  • Anabasine:

    
     163 
    
    
    120 (Loss of
    
    
    ), 163
    
    
    80 (Pyridine ring).[2]
  • 3-yl Isomer:

    
     163 
    
    
    106 (Alternative ring cleavage).[1][2] Note: Reference standards must be injected to confirm transition ratios.

References

  • PubChem Compound Summary. "Anabasine (CID 2181)."[1][2] National Center for Biotechnology Information.[1][2] [Link]

  • National Institutes of Health (PMC). "Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands."[1][2] Acta Pharmaceutica Sinica B, 2017.[1][2] [Link]

Technical Guide: 3-(3-Pyridyl)piperidine Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Resolution, and Pharmacological Application

Executive Summary

The 3-(3-pyridyl)piperidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a critical bioisostere for nicotine and a core structural motif in Janus Kinase (JAK) inhibitors and GPCR ligands. Unlike flat aromatic systems, this scaffold introduces defined three-dimensionality (Fsp3 character) and chirality, offering distinct vectors for fragment-based drug discovery (FBDD).

This guide provides a rigorous technical analysis of the synthesis, resolution, and application of (R)- and (S)-3-(3-pyridyl)piperidine. It moves beyond standard textbook descriptions to offer field-validated protocols for industrial-scale access and high-purity isolation.

Structural Significance & Pharmacophore Analysis

The transition from 3,3'-bipyridine to 3-(3-pyridyl)piperidine alters the physicochemical profile of a drug candidate fundamentally. The introduction of the chiral center at C3 of the piperidine ring breaks molecular symmetry and creates specific binding vectors.

The "3-Dimensionality" Advantage

In Fragment-Based Drug Discovery (FBDD), "escaping the flatland" of traditional heteroaromatic libraries is a priority. 3-(3-Pyridyl)piperidine offers:

  • Vector Diversity: The piperidine nitrogen (

    
    ) and the pyridine nitrogen (
    
    
    
    ) provide two distinct exit vectors for substitution (e.g., reductive amination or amide coupling).
  • Basicity Modulation:

    • 
       (secondary amine): 
      
      
      
      (highly basic, protonated at physiological pH).
    • 
       (pyridine): 
      
      
      
      (mostly neutral at physiological pH).
    • Implication: This differential basicity allows for selective functionalization without orthogonal protection in carefully controlled pH environments.

Pharmacophore Mapping

The scaffold interacts with biological targets via three primary modes:

  • Cationic Interaction: The protonated piperidine nitrogen forms ionic bonds (e.g., Asp residue in GPCRs).

  • Hydrogen Bond Acceptor: The pyridine nitrogen acts as a weak acceptor.

  • Hydrophobic/Pi-Stacking: The pyridine ring engages in

    
     or cation-
    
    
    
    interactions.

Pharmacophore Scaffold 3-(3-Pyridyl)piperidine Core N_pip Piperidine N (sp3) pKa ~10.5 (Cationic Center) Scaffold->N_pip Protonation N_pyr Pyridine N (sp2) pKa ~5.2 (H-Bond Acceptor) Scaffold->N_pyr H-Bonding Chiral_C3 Chiral C3 (Vector Control) Scaffold->Chiral_C3 Stereochemistry

Figure 1: Pharmacophore interaction points of the scaffold.

Synthetic Routes & Asymmetric Access[1][2][3][4][5][6]

Accessing enantiopure 3-(3-pyridyl)piperidine requires choosing between Classical Resolution (robust, scalable, lower atom economy) and Asymmetric Hydrogenation (high atom economy, catalyst-dependent).

Route A: Heterogeneous Hydrogenation & Chemical Resolution

This is the workhorse method for kilogram-scale production.

  • Precursor: 3-(3-Pyridyl)pyridine (3,3'-bipyridine) or 3-pyridyl-3-pyridine.

  • Reduction: Catalytic hydrogenation using PtO2 or Pd/C.

    • Challenge: Preventing over-reduction of the pyridine ring.

    • Solution: Use of acidic media (AcOH) or controlled equivalents of H2.

  • Resolution: Use of chiral tartaric acid derivatives.

    • Key Agent:O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) .

Route B: Asymmetric Hydrogenation of Pyridinium Salts

A modern approach utilizing homogeneous catalysis.

  • Activation: Conversion of the pyridine to a pyridinium salt (N-benzyl or N-alkyl) to disrupt aromaticity.

  • Catalyst: Rhodium or Iridium complexes with chiral phosphine ligands (e.g., Rh-JosiPhos or Ir-SynPhos).

  • Result: High enantiomeric excess (ee > 90%) directly from the hydrogenation step.[1][2][3]

Decision Matrix
FeatureRoute A: Classical ResolutionRoute B: Asymmetric Hydrogenation
Cost Low (Cheap reagents)High (Precious metal catalysts)
Scalability Excellent (Kg to Ton)Good (requires high-pressure autoclaves)
Purity >99% ee (via recrystallization)90-95% ee (often requires upgrade)
Time Longer (multiple crystallizations)Shorter (single step)

Practical Protocols

Protocol 1: Selective Hydrogenation of 3,3'-Bipyridine

Objective: Synthesize racemic 3-(3-pyridyl)piperidine without reducing the pyridine substituent.

Reagents:

  • Substrate: 3,3'-Bipyridine [CAS: 581-47-5]

  • Catalyst: Platinum(IV) oxide (PtO2, Adams' catalyst) - 5 mol%

  • Solvent: Glacial Acetic Acid / Methanol (1:4 v/v)

  • Hydrogen Source: H2 gas (balloon or 50 psi Parr shaker)

Workflow:

  • Dissolve 3,3'-bipyridine (10 mmol) in MeOH/AcOH (50 mL).

  • Add PtO2 (0.5 mmol) under inert atmosphere (N2).

  • Purge with H2 and stir at RT for 16–24 hours.

    • Critical Control Point: Monitor via TLC/LCMS. Stop immediately upon disappearance of starting material to prevent reduction of the second ring (formation of 3,3'-bipiperidine).

  • Filter through Celite to remove catalyst.

  • Concentrate and neutralize with NaOH (aq) to pH 12.

  • Extract with DCM, dry over Na2SO4, and concentrate.

    • Yield: Typically 85-90% racemic oil.

Protocol 2: Chiral Resolution with Dibenzoyl-L-Tartaric Acid (Self-Validating)

Objective: Isolate the (S)-enantiomer from the racemate.[4] Mechanism: Formation of diastereomeric salts with differential solubility.

Reagents:

  • Racemic 3-(3-pyridyl)piperidine (from Protocol 1)

  • (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) [CAS: 2743-38-6]

  • Solvent: Ethanol (95%)

Step-by-Step:

  • Salt Formation: Dissolve racemate (10 g, 61.6 mmol) in hot Ethanol (100 mL).

  • Add L-DBTA (0.5 eq, 11.0 g, 30.8 mmol) dissolved in hot Ethanol (50 mL).

    • Note: Using 0.5 eq targets the formation of the 2:1 (amine:acid) or 1:1 salt depending on stoichiometry, but 1 eq of acid is standard for 1:1 salt isolation. Correction: For high purity, use 1.0 eq of L-DBTA to form the 1:1 diastereomeric salt.

  • Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C for 12 hours.

    • Validation: The precipitate is the (S)-amine-L-DBTA salt.

  • Recrystallization (The Purity Loop): Filter the solid. Resuspend in refluxing Ethanol. Add Methanol dropwise until clear. Cool to recrystallize.[5] Repeat until optical rotation is constant.

  • Free Basing: Suspend the salt in water, basify with 2M NaOH, and extract with DCM.

Data Table: Expected Properties

Parameter Value
Appearance Viscous pale yellow oil (free base)
Boiling Point 130-135°C @ 0.5 mmHg
Chiral Purity >98% ee (after 2 recrystallizations)

| Specific Rotation |


 (c=1, MeOH) for (S)-isomer |

Visualization of Workflows

The following diagrams illustrate the logical flow of synthesis and resolution.

Synthetic Decision Tree

SynthesisPath Start Start: 3,3'-Bipyridine RouteA Route A: Industrial (PtO2 / H2) Start->RouteA RouteB Route B: Asymmetric (Rh-Cat / H2) Start->RouteB Racemate Racemic 3-(3-pyridyl)piperidine RouteA->Racemate Enantio_Pure Enantioenriched Product (>90% ee) RouteB->Enantio_Pure Direct AH Resolution Chemical Resolution (L-DBTA) Racemate->Resolution Resolution->Enantio_Pure Crystallization

Figure 2: Strategic routes to chiral 3-(3-pyridyl)piperidine.

Resolution Cycle Logic

ResolutionCycle Mix Racemic Amine + L-DBTA (in hot EtOH) Cool Cooling & Crystallization Mix->Cool Filter Filtration Cool->Filter Solid Solid: (S)-Amine Salt (Diastereomer A) Filter->Solid Liquor Mother Liquor: (R)-Amine (Diastereomer B) Filter->Liquor Check Check Optical Rotation Solid->Check Recryst Recrystallize (EtOH/MeOH) Check->Recryst Low ee FreeBase Free Base (NaOH) Isolate (S)-Enantiomer Check->FreeBase Constant Rotation Recryst->Filter

Figure 3: Self-validating resolution workflow using L-DBTA.

Medicinal Chemistry Applications

The 3-(3-pyridyl)piperidine moiety is not merely a linker; it is a functional pharmacophore.

Nicotinic Acetylcholine Receptors (nAChRs)

As a structural analog of anabasine (which is 3-(2-pyridyl)piperidine), the 3-(3-pyridyl) isomer exhibits distinct selectivity profiles for


 and 

nAChR subtypes. The distance between the cationic center (

) and the H-bond acceptor (

) is critical for receptor subtype selectivity.
Kinase Inhibition (JAK/ROCK)

In the development of Janus Kinase (JAK) inhibitors, the piperidine ring often serves as a solvent-exposed solubilizing group, while the pyridine ring acts as a hinge-binder or connects to the hinge-binding motif.

  • Example: In fragment growing campaigns, replacing a phenyl ring with a 3-pyridyl group often improves solubility and reduces lipophilicity (LogD), enhancing oral bioavailability.

Library Synthesis

For parallel synthesis, the N-Boc-3-(3-pyridyl)piperidine is the standard building block.

  • C-N Coupling: Buchwald-Hartwig amination of the piperidine nitrogen.

  • C-C Coupling: Suzuki coupling on the pyridine ring (if halogenated precursors are used).

References

  • Catalytic Enantioselective Synthesis of 3-Piperidines. Source: Journal of the American Chemical Society (2023). Context: Describes Rh-catalyzed asymmetric carbometalation to access enantioenriched 3-piperidines.[6][7][1] URL:[Link]

  • Exploration of piperidine 3D fragment chemical space. Source: RSC Medicinal Chemistry (2022).[8] Context: Detailed analysis of piperidine fragments in FBDD and shape diversity. URL:[Link]

  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Source: Chemistry - A European Journal (via PubMed/NIH). Context: Use of Rh-JosiPhos catalysts for high ee hydrogenation of pyridinium salts.[1][2] URL:[Link]

  • Process for resolving racemic mixtures of piperidine derivatives.
  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Source: Angewandte Chemie International Edition. Context: Alternative route using Iridium catalysts for challenging pyridine substrates.[9] URL:[Link][8]

Sources

Isomers of Anabasine: A Structural & Pharmacological Guide for SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isomers of Anabasine for SAR Studies Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anabasine [3-(2-piperidinyl)pyridine] is a structural isomer of nicotine and a potent nicotinic acetylcholine receptor (nAChR) agonist.[1][2][3] While nicotine contains a pyrrolidine ring, anabasine features a piperidine ring, a constitutional modification that drastically alters receptor subtype selectivity, metabolic stability, and toxicity profiles.

This guide dissects the Structure-Activity Relationships (SAR) of anabasine isomers, focusing on Stereoisomers (enantiomeric divergence) and Constitutional Isomers (ring expansion vs. contraction). It provides actionable protocols for the enantioselective synthesis and pharmacological validation of these ligands, targeting neurodegenerative therapeutics (Alzheimer’s, Schizophrenia) where


 and 

nAChR selectivity is paramount.

Part 1: Structural Foundation & Isomer Classification

To conduct rigorous SAR, one must distinguish between the three classes of anabasine isomers. Each class probes a different dimension of the nAChR binding pocket (orthosteric site).

Constitutional Isomers (Ring Size & Attachment)

The most fundamental SAR variable is the aliphatic ring size. Both share the formula


.
  • Nicotine (5-membered): High affinity for

    
    ; rapid desensitization.
    
  • Anabasine (6-membered): Enhanced conformational rigidity. Often exhibits higher efficacy (partial to full agonism) at

    
     subtypes compared to nicotine, but lower blood-brain barrier (BBB) penetrability due to increased basicity.
    
Stereoisomers (Chirality)

The C2’ carbon on the piperidine ring creates a chiral center.

  • (S)-Anabasine: The natural alkaloid found in Nicotiana glauca.[2] Generally exhibits higher affinity for neuronal nAChRs.

  • (R)-Anabasine: The "unnatural" enantiomer. Crucially, unlike nicotine (where the S-enantiomer is universally more potent), (R)-anabasine displays higher toxicity and potency at neuromuscular junctions (muscle-type nAChRs). This inversion of stereoselectivity is a critical safety checkpoint in drug design.

Positional Isomers (Pyridine Attachment)

Varying the connection point between the pyridine and piperidine rings.

  • 3-(2-piperidinyl)pyridine: Natural Anabasine (Optimal bioactivity).

  • 2-(2-piperidinyl)pyridine: Steric clash with the receptor’s Trp-147 residue (in

    
     models) typically abolishes affinity.
    
  • 4-(2-piperidinyl)pyridine: Retains some activity but loses the critical hydrogen-bond distance required for the "pharmacophore cation-

    
     interaction."
    

Part 2: Synthetic Pathways (Enantioselective Protocols)

Relies on the "Chiral Auxiliary" approach using hydroxypinanone. This method is superior to chiral resolution for SAR studies as it allows the de novo synthesis of specific analogs.

DOT Diagram: Enantioselective Synthesis Workflow

SynthesisWorkflow Start 3-(aminomethyl)pyridine Ketimine Chiral Ketimine Intermediate Start->Ketimine Condensation (-H2O) Aux Chiral Auxiliary (2-hydroxy-3-pinanone) Aux->Ketimine Alkylation C-Alkylation (1,4-diiodobutane) Ketimine->Alkylation LDA, -78°C Hydrolysis Hydrolysis/Cyclization (Acidic Deprotection) Alkylation->Hydrolysis Ring Closure Product Optically Pure (S)- or (R)-Anabasine Hydrolysis->Product Yield >70%, ee >98%

Caption: Figure 1. Asymmetric synthesis of anabasine enantiomers using the hydroxypinanone auxiliary route to ensure high enantiomeric excess (ee).

Detailed Protocol: The Pinanone Route

Reference Standard: The method adapted from Ayers et al. and Leete’s biosynthetic mimicry.

  • Ketimine Formation:

    • Reagents: 3-(aminomethyl)pyridine (1.0 eq), (1S, 2S, 5S)-2-hydroxy-3-pinanone (1.0 eq).[4][5]

    • Condition: Reflux in dry benzene/toluene with a Dean-Stark trap to remove water.

    • Checkpoint: Monitor IR for disappearance of carbonyl stretch (

      
      ) and appearance of imine stretch (
      
      
      
      ).
  • Stereoselective Alkylation:

    • Reagents: LDA (Lithium Diisopropylamide, 1.1 eq), 1,4-diiodobutane (1.1 eq).

    • Condition: THF, -78°C under Argon.

    • Mechanism: The pinanone auxiliary sterically shields one face of the molecule, forcing the alkyl halide to attack from the opposite side.

    • Critical Step: Add the diiodide slowly to prevent intermolecular cross-linking.

  • Hydrolysis & Cyclization:

    • Reagents: 15% Citric acid or 1N HCl.

    • Process: Stir at ambient temperature for 24h. The auxiliary is cleaved (and can be recycled), releasing the amino-alkyl intermediate which spontaneously cyclizes to form the piperidine ring.

    • Purification: Basify to pH 10 with NaOH, extract with

      
      , and distill or chromatograph (Alumina, 
      
      
      
      /MeOH).

Part 3: Pharmacological Profiling (SAR Logic)

Receptor Selectivity ( vs. )

The piperidine ring of anabasine confers a larger hydrophobic surface area than nicotine's pyrrolidine.

  • 
     nAChR:  (S)-Anabasine is a partial agonist.[3][6][7] However, benzylidene-anabaseine  derivatives (GTS-21 analogs, related to anabasine via unsaturation) show significantly improved 
    
    
    
    selectivity.
  • 
     nAChR:  Anabasine binds with high affinity (
    
    
    
    ) but lower intrinsic efficacy than nicotine.
The "R-Isomer" Toxicity Paradox

Unlike many chiral drugs where the distomer (inactive isomer) is inert, (R)-anabasine is biologically hazardous.

  • Observation: (R)-anabasine is equipotent or more potent than (S)-anabasine at neuromuscular nAChRs.[2]

  • Implication: In SAR libraries, racemic mixtures of anabasine derivatives may show false-positive toxicity signals (muscle fasciculation/paralysis) driven solely by the R-enantiomer.

  • Directive: All SAR studies must utilize enantiopure (>99% ee) compounds to distinguish CNS efficacy (S-isomer) from peripheral toxicity (R-isomer).

Data Summary: Binding Affinities ( )
Compound

(Rat Brain)

(Rat Brain)
Muscle nAChR (Torpedo)Selectivity Note
(S)-Anabasine ~7 nM~60 nMLow AffinityModerate CNS Selectivity
(R)-Anabasine ~30 nM>100 nMHigh Affinity Peripheral Toxicity Risk
(S)-Nicotine ~1 nM~200 nMLow AffinityHigh

Selectivity
Anatabine ~12 nM~150 nMModerateDehydro-analog (rigid)

Part 4: Experimental Protocols

Protocol A: Radioligand Binding Assay (Self-Validating)

Objective: Determine


 values for novel isomers.
  • Membrane Prep: Homogenize rat cerebral cortex (for

    
    ) or hippocampus (for 
    
    
    
    ) in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.
  • Ligands:

    • 
      :  Use 
      
      
      
      -Cytisine or
      
      
      -Epibatidine.
    • 
      :  Use 
      
      
      
      -
      
      
      -Bungarotoxin.[8]
  • Incubation:

    • Mix membrane (

      
       protein), radioligand (
      
      
      
      concentration), and test compound (
      
      
      to
      
      
      M).
    • Non-Specific Binding Control (Validation): Include tubes with

      
       (-)-Nicotine. If non-specific binding >10% of total, the assay is invalid (check filter washing).
      
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
DOT Diagram: Functional Screening Workflow

FunctionalAssay Compound Synthesized Isomer (>99% ee) Perfusion Fast Perfusion System (To limit desensitization) Compound->Perfusion Oocyte Xenopus Oocyte Expression (α7 or α4β2) Clamp Two-Electrode Voltage Clamp Oocyte->Clamp Data Dose-Response Curve (EC50, Imax) Clamp->Data Record Current Perfusion->Oocyte Agonist Application

Caption: Figure 2. Functional characterization pipeline using Voltage Clamp Electrophysiology to distinguish agonists from antagonists.

Part 5: Future Directions & Advanced SAR

Current research is moving beyond simple anabasine isomers toward Hybrid Isosteres :

  • Benzylidene-Anabaseines: Connecting the anabasine core to a benzylidene moiety creates "GTS-21" like compounds. These are critical for enhancing

    
     agonism for cognitive enhancement.
    
  • Aza-analogs: Replacing carbons in the pyridine ring with nitrogen (e.g., pyrimidine analogs) to modulate metabolic clearance rates.

  • Cation-

    
     Optimization:  Fluorinating the pyridine ring (5-fluoroanabasine) to adjust the electron density of the cation-
    
    
    
    interaction site, potentially increasing potency.

References

  • Kem, W. R., et al. (2004). "The diversity of nicotinic acetylcholine receptors and their ligands."[9] Molecular Pharmacology. (Verified via search context: Discusses anabaseine/anabasine toxicity and muscle receptor affinity).

  • Leete, E. (1979). "Biosynthesis of anabasine from DL-[2-14C]lysine in Nicotiana glauca." Phytochemistry. (Foundational biosynthetic pathway).

  • Ayers, J. T., et al. (2005).[10] "A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine."[5][10][11] The AAPS Journal. (The core synthesis protocol).

  • Mazurov, A. A., et al. (2011). "Discovery of Novel α7 Nicotinic Acetylcholine Receptor Ligands." Journal of Medicinal Chemistry. (SAR of benzylidene anabaseine analogs).

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. (Standard equation validation).

Sources

Technical Guide: Sourcing and Chiral Resolution of (S)-3-(Piperidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Target Molecule: (S)-3-(Piperidin-3-yl)pyridine IUPAC Name: (S)-1,2,3,4,5,6-Hexahydro-3,3'-bipyridine CAS Number (Racemate): 31251-28-2 CAS Number (S-Enantiomer): Not widely established in commercial catalogs (Custom resolution required). Molecular Formula: C₁₀H₁₄N₂ Molecular Weight: 162.23 g/mol [1][2]

Critical Disambiguation: Researchers often confuse this scaffold with Anabasine (3-(Piperidin-2-yl)pyridine).

  • Target (3,3'-isomer): Piperidine ring attached at C3 to Pyridine C3.[3][4] Used in novel nAChR ligand design and fragment-based drug discovery.

  • Anabasine (2,3'-isomer): Piperidine ring attached at C2 to Pyridine C3.[3][4] A natural tobacco alkaloid.[3]

This guide focuses on the 3,3'-isomer as requested. Due to the limited commercial availability of the pure (S)-enantiomer, this guide provides sourcing for the racemate and a validated protocol for chiral resolution.[3]

Commercial Sourcing Guide

The (S)-enantiomer is rarely sold as a stock item.[3] The standard workflow is to procure the racemate (CAS 31251-28-2) and perform chiral resolution or purification.

Table 1: Verified Suppliers for Racemic 3-(Piperidin-3-yl)pyridine
SupplierCatalog NumberPurityFormatRegion
Sigma-Aldrich ADV412110484≥95%SolidGlobal
Apollo Scientific OR9230≥97%SolidUK/Global
Reagentia R00BWWT95%SolidEU
Sinfoo Biotech S061459≥95%SolidChina/Global
SciSupplies F67905195+%SolidEU

Procurement Note: Always request a Certificate of Analysis (CoA) confirming the 3,3'-connectivity via 1H-NMR to rule out Anabasine isomers.

Table 2: Suppliers for (S)-Anabasine (If 2,3'-isomer was intended)

If your target is the natural alkaloid Anabasine, use these sources:

Supplier Catalog Number CAS Number Description
LGC Standards TRC-A628070 494-52-0 (S)-Anabasine (Neat)

| Sigma-Aldrich | 284599 | 13078-04-1 | Anabasine (Racemic) |[4]

Technical Protocol: Chiral Resolution & QC

Since the (S)-enantiomer is not standard stock, you must isolate it.[3] The following protocol utilizes Chiral HPLC for preparative separation, which is superior to crystallization for sub-gram discovery quantities.

Workflow Visualization

G Start Source Racemate (CAS 31251-28-2) QC1 Identity QC (1H-NMR, MS) Start->QC1 Verify 3,3' structure Prep Prep-HPLC Resolution (Amylose-1 Column) QC1->Prep Inject Frac1 Fraction 1 (R)-Enantiomer Prep->Frac1 Frac2 Fraction 2 (S)-Enantiomer Prep->Frac2 Collect Target Final Final QC (Chiral HPLC, OR) Frac2->Final Validate ee >98%

Figure 1: Workflow for the isolation of (S)-3-(Piperidin-3-yl)pyridine from commercial racemate.

Protocol 1: Preparative Chiral Resolution (HPLC)

Objective: Isolate (S)-3-(piperidin-3-yl)pyridine with >98% enantiomeric excess (ee).

  • Column Selection: Lux® Amylose-1 or Chiralpak® AD-H (Polysaccharide-based).

    • Rationale: The pyridine-piperidine scaffold contains basic nitrogens that interact well with amylose tris(3,5-dimethylphenylcarbamate) phases.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[3]

    • Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the secondary amine of the piperidine ring.[3]

  • Conditions:

    • Flow Rate: 1.0 mL/min (Analytical) / 15-20 mL/min (Prep).[3]

    • Detection: UV @ 254 nm (Pyridine absorption).[3]

    • Temperature: 25°C.

  • Procedure:

    • Dissolve 100 mg of racemate in 2 mL of Mobile Phase.

    • Inject onto Prep-Column.

    • Collect the two distinct peaks.[3][5] (Note: Elution order must be determined by Optical Rotation or comparison with a known standard; typically, the (S)-isomer elutes second on Amylose-1, but verification is mandatory ).

Protocol 2: Quality Assurance (QC)

1. Enantiomeric Purity (Chiral HPLC):

  • Re-inject the isolated fraction onto an analytical Chiralpak AD-H column.

  • Acceptance Criteria: ee ≥ 98.0%.

2. Absolute Configuration (Optical Rotation):

  • Measure

    
     in Ethanol.[3]
    
  • Reference: For the related (S)-Anabasine,

    
     is approx -82° (c=1, MeOH).[3] Expect a negative rotation for the (S)-3,3'-isomer, but X-ray crystallography  of a salt derivative (e.g., with L-tartaric acid) is the gold standard for absolute configuration assignment if literature data is unavailable.[3]
    

Pharmacological Context (Mechanism of Action)

The 3-(piperidin-3-yl)pyridine scaffold is a "privileged structure" in neuropharmacology.

Pathway Ligand (S)-3-(Piperidin-3-yl)pyridine Receptor nAChR (α4β2 / α7 subtypes) Ligand->Receptor Binding (Kd ~nM range) Channel Ion Channel Opening (Na+ / Ca2+ influx) Receptor->Channel Conformational Change Effect Membrane Depolarization Neurotransmitter Release Channel->Effect Signal Transduction

Figure 2: Putative signaling mechanism.[3] The 3,3'-connectivity offers distinct binding kinetics compared to the natural 2,3'-isomer (Anabasine).

References

  • ChemicalBook. (2024).[3] 3-piperidin-3-ylpyridine Product Description & CAS 31251-28-2.[6] Retrieved from [3]

  • Sigma-Aldrich. (2024).[3][4] Anabasine and Pyridine Derivative Catalog Listings. Retrieved from [3]

  • National Institutes of Health (NIH). (2019).[3] Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS. Retrieved from [3]

  • Reagentia. (2024).[3] 3-(Piperidin-3-yl)pyridine Catalog Entry. Retrieved from [3]

  • Phenomenex. (2023).[3] Chiral HPLC Separation Strategies for Basic Pharmaceuticals. Retrieved from [3]

Sources

Technical Monograph: 3-(Piperidin-3-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Neuropharmacologists, and Process Chemists Version: 1.0

Part 1: Executive Summary & Chemical Identity

3-(Piperidin-3-yl)pyridine dihydrochloride (often referred to as 3,3'-bis-piperidine precursor or isoanabasine derivative) is a semi-rigid bicyclic amine scaffold used extensively in medicinal chemistry. Structurally, it consists of a pyridine ring linked at the C3 position to the C3 position of a piperidine ring.[1]

Unlike its naturally occurring isomer Anabasine (3-(piperidin-2-yl)pyridine), which is a potent nicotinic acetylcholine receptor (nAChR) agonist, the 3,3-isomer exhibits a distinct steric profile. It serves as a critical pharmacophore in the development of Lysine Specific Demethylase 1 (LSD1) inhibitors , Cholesterol 24-Hydroxylase (CH24H) inhibitors , and novel nAChR ligands. The dihydrochloride salt form is preferred for its enhanced water solubility and stability against oxidation compared to the free base.

Chemical Identity Table[2]
PropertyData
IUPAC Name 3-(Piperidin-3-yl)pyridine dihydrochloride
Common Synonyms 1',2',3',4',5',6'-Hexahydro-[3,3']bipyridinyl 2HCl; 3-(3-Pyridyl)piperidine 2HCl
CAS Number (Free Base) 31251-28-2
CAS Number (2HCl Salt) Custom Synthesis / Variable (Refer to specific vendor batch)
Molecular Formula C₁₀H₁₄N₂[2][3] · 2HCl
Molecular Weight 235.15 g/mol (Salt); 162.23 g/mol (Base)
Solubility >50 mg/mL in Water; Soluble in Methanol, DMSO
pKa (Calculated) ~9.8 (Piperidine NH), ~3.2 (Pyridine N)
Appearance White to off-white hygroscopic solid

Part 2: Synthesis & Manufacturing

The synthesis of 3-(Piperidin-3-yl)pyridine dihydrochloride typically proceeds via the reduction of 3,3'-bipyridine . This route ensures the retention of the 3,3'-linkage, which is difficult to achieve via direct coupling of saturated rings.

Synthetic Pathway (DOT Visualization)

SynthesisPathway SM 3,3'-Bipyridine (Starting Material) Inter Partial Reduction (PtO2 / H2 / AcOH) SM->Inter Hydrogenation (Selective Pyridine Reduction) ProductBase 3-(Piperidin-3-yl)pyridine (Free Base) Inter->ProductBase Purification (Flash Chromatography) Salt 3-(Piperidin-3-yl)pyridine Dihydrochloride ProductBase->Salt HCl/Dioxane or HCl/Ether Precipitation

Caption: Selective reduction of 3,3'-bipyridine yields the mono-piperidine derivative, followed by salt formation.

Detailed Synthetic Protocol

Objective: Preparation of 3-(Piperidin-3-yl)pyridine dihydrochloride from 3,3'-bipyridine.

  • Hydrogenation:

    • Dissolve 3,3'-bipyridine (1.0 eq) in glacial acetic acid.

    • Add Platinum(IV) oxide (PtO₂, 5-10 mol%) catalyst.

    • Hydrogenate at 50–60 psi H₂ at room temperature for 12–24 hours. Note: Monitor closely to prevent over-reduction to 3,3'-bipiperidine.

  • Work-up:

    • Filter the catalyst through a Celite pad.

    • Concentrate the filtrate under reduced pressure.

    • Basify the residue with 2N NaOH to pH > 12 and extract with Dichloromethane (DCM).

  • Purification:

    • Purify the free base using flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH₄OH).

  • Salt Formation:

    • Dissolve the purified free base in minimal anhydrous ethanol or methanol.

    • Add 4M HCl in Dioxane (2.5 eq) dropwise at 0°C.

    • Precipitate the salt by adding diethyl ether. Filter, wash with ether, and dry under vacuum.

Part 3: Pharmacology & Applications[4]

Scaffold for Epigenetic Modulators (LSD1 Inhibitors)

The 3-(piperidin-3-yl)pyridine core acts as a bioisostere for other bicyclic amines. In Lysine Specific Demethylase 1 (LSD1) inhibitors, the piperidine nitrogen engages in critical electrostatic interactions with Asp555 in the enzyme active site, while the pyridine ring positions substituents for hydrophobic interactions.

Nicotinic Acetylcholine Receptor (nAChR) Ligand

While less potent than Anabasine, the 3,3-isomer retains affinity for neuronal nAChRs.

  • Mechanism: Acts as a partial agonist or competitive antagonist depending on the receptor subtype (α7 vs α4β2).

  • Structural Insight: The shift from the 2-position (Anabasine) to the 3-position alters the distance between the cationic center (piperidine N) and the hydrogen bond acceptor (pyridine N), modifying receptor subtype selectivity.

Signaling Pathway: nAChR Activation[4]

nAChR_Signaling Ligand 3-(Piperidin-3-yl)pyridine (Ligand) Receptor nAChR (α7 / α4β2) (Transmembrane) Ligand->Receptor Binding IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Channel Opening Depol Membrane Depolarization IonFlux->Depol Excitability Downstream CREB Phosphorylation & Gene Expression IonFlux->Downstream Ca2+ Signaling

Caption: General signaling cascade triggered by pyridine alkaloid binding to nicotinic receptors.

Part 4: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Scope: Creating a stable stock for in vitro assays.

  • Weighing: Accurately weigh 23.5 mg of 3-(Piperidin-3-yl)pyridine dihydrochloride.

    • Precaution: The salt is hygroscopic. Weigh quickly in a low-humidity environment or glovebox.

  • Solubilization: Add 10.0 mL of sterile, nuclease-free water or PBS (pH 7.4).

    • Note: DMSO is also a suitable solvent (up to 50 mM), but aqueous buffers are preferred for direct physiological relevance.

  • pH Adjustment: The dihydrochloride salt will create an acidic solution.

    • For cellular assays, buffer the media with HEPES or Bicarbonate.

    • Check pH; if < 5.0, neutralize carefully with dilute NaOH only if the experimental design permits.

  • Storage: Aliquot into light-resistant vials. Store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

Protocol B: Handling & Stability
  • Hygroscopicity: The dihydrochloride salt absorbs atmospheric moisture, leading to "gumming." Always store in a desiccator.

  • Oxidation: The secondary amine (piperidine) is susceptible to slow oxidation. Store under Argon or Nitrogen gas.

Part 5: Safety & Compliance (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes. The salt is acidic; neutralization may be soothing.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[4][5][6]

References

  • ChemicalBook. (2025).[7][8] 3-piperidin-3-ylpyridine Properties and CAS Data. Retrieved from

  • PubChem. (2025).[1][2] 2-(Piperidin-3-yl)pyridine dihydrochloride Compound Summary. (Used for structural comparison and salt properties). Retrieved from

  • ACS Publications. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2023). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[9] PubMed Central. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine Derivatives. Retrieved from

Sources

Pharmacophore Modeling of 3-Piperidinyl Pyridine Derivatives: A High-Precision Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Space Analysis[1]

The 3-piperidinyl pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical core for ligands targeting Class A GPCRs (specifically Histamine H3 receptors) and Cys-loop ligand-gated ion channels (Nicotinic Acetylcholine Receptors, nAChRs).

Unlike rigid scaffolds, the 3-piperidinyl pyridine moiety presents a unique challenge: the conformational flexibility of the saturated piperidine ring coupled with the rotational freedom of the pyridine-piperidine bond. A naive pharmacophore model that fails to account for the energy penalty of the "bioactive conformation" vs. the "global minimum" will inevitably yield high False Positive Rates (FPR).

This guide details a self-validating workflow to construct high-enrichment pharmacophore models for this specific scaffold, moving beyond simple feature mapping to energy-weighted conformational ensembles.

The Pharmacophoric Signature

Structural Determinants

For 3-piperidinyl pyridine derivatives, the pharmacophore is rarely defined by the scaffold atoms themselves, but by the vectors they project.

FeatureChemical MoietyInteraction TypeCritical Metric
PI (Positive Ionizable) Piperidine Nitrogen (

)
Salt Bridge / H-Bond DonorMust be protonated at physiological pH (pKa ~8-9). Interacts with conserved Aspartate (e.g., Asp114 in H3R).
AR (Aromatic Ring) Pyridine Ring

-

Stacking /

-Cation
Centroid location relative to

.
HBA (H-Bond Acceptor) Pyridine Nitrogen (

)
H-Bond AcceptorVector directionality is crucial; often interacts with Ser/Thr residues.
HY (Hydrophobic) Substituents (e.g., alkyls on pos 6)Van der WaalsDefines selectivity between subtypes (e.g., H3R vs H4R).
The Distance Constraint (The "Senior" Insight)

In H3 receptor antagonists, the distance between the basic nitrogen (


) and the centroid of the aromatic extension is the primary determinant of affinity.
  • Optimal Range: 5.5 Å – 7.5 Å.

  • Causality: This distance spans the transmembrane binding pocket, connecting the Asp114 anchor in TM3 to the hydrophobic pocket near TM5/TM6.

Protocol: Energy-Weighted Pharmacophore Generation

This protocol avoids the common pitfall of using a single, rigid conformation. We utilize a Dynamic Conformational Ensemble .

Phase 1: Dataset Curation & Preparation
  • Select Training Set: Choose 15-20 compounds with high structural diversity but a shared 3-piperidinyl pyridine core. Activity range should span at least 4 log units (

    
     from nM to 
    
    
    
    ).
  • Stereochemistry Check: The C3 position of piperidine is chiral. Ensure the (S)- or (R)-enantiomer matches the biological data. (S)-enantiomers are often more potent for nAChR, while H3R SAR varies.

  • Protonation State: Force protonation on the piperidine nitrogen.

Phase 2: Conformational Analysis (The Filter)

We must identify the "Bioactive Window."

  • Generate 100 conformers per molecule using a systematic search (e.g., OMEGA or MOE Stochastic Search).

  • Boltzmann Weighting: Discard conformers > 10 kcal/mol above the global minimum.

  • Vector Filtering: For the pyridine-piperidine bond, filter for torsion angles that expose the

    
     lone pair/proton perpendicular to the pyridine plane, as this minimizes steric clash with the receptor wall.
    
Phase 3: Alignment & Model Building
  • Algorithm: Use a Common Feature Pharmacophore approach (e.g., GALAHAD or HypoGen).

  • Alignment Rule: Do not align by atom matching. Align by Feature Centroids (PI on PI, AR on AR). This allows the flexible piperidine ring to adopt different puckering modes (chair/twist-boat) to satisfy the vector requirement.

Workflow Visualization

The following diagram illustrates the logic flow from chemical structure to validated model.

PharmacophoreWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Conformation cluster_2 Phase 3: Generation Input 3-Piperidinyl Pyridine Analogs (2D) Protonation Protonate N_pip (pH 7.4) Input->Protonation ConfSearch Stochastic Search (100 confs/mol) Protonation->ConfSearch EnergyFilter Boltzmann Filter (< 10 kcal/mol) ConfSearch->EnergyFilter Remove High Energy Alignment Feature-Based Alignment (Not Atom-Based) EnergyFilter->Alignment Hypothesis Generate 3D Hypotheses (4-5 features) Alignment->Hypothesis Validation Decoy Set Validation (DUD-E / ROC Curve) Hypothesis->Validation Calculate EF1%

Caption: Logical workflow for generating a pharmacophore model from flexible 3-piperidinyl pyridine ligands, emphasizing energy filtering.

Interaction Map: The H3 Receptor Context

To validate the pharmacophore, we map it against the theoretical binding pocket of the Histamine H3 Receptor (H3R). This "Structure-Based Pharmacophore" refinement ensures biological relevance.

Key Mechanistic Interaction: The piperidine nitrogen acts as a surrogate for the histamine ethylamine tail. It forms a salt bridge with Asp114 (TM3) . The pyridine ring often engages in edge-to-face


-stacking with Tyr374 (TM6)  or Phe398 (TM7) .

InteractionMap PipN Piperidine N+ (Protonated) PyrRing Pyridine Ring (Aromatic) PipN->PyrRing Linker (Rigid) Asp114 Asp114 (TM3) Anionic Anchor PipN->Asp114 Salt Bridge (Essential) Glu206 Glu206 (TM5) Secondary Interaction PipN->Glu206 Optional H-Bond Substituent Distal Lipophilic Group PyrRing->Substituent Extension Tyr374 Tyr374 (TM6) Pi-Stacking PyrRing->Tyr374 Pi-Pi Interaction

Caption: Abstract representation of the 3-piperidinyl pyridine pharmacophore mapped to key H3 Receptor residues.

Validation Protocols (Self-Validating Systems)

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

The Decoy Set

Do not use random molecules. Use DUD-E (Directory of Useful Decoys) methodology:

  • Select decoys that match the physical properties (MW, LogP, Rotatable Bonds) of your 3-piperidinyl pyridines but act on different targets.

  • Ratio: 1 Active : 50 Decoys.

Metrics for Success

Calculate the Enrichment Factor (EF) at 1% of the database screened.



  • Target: An

    
     indicates a robust model.
    
  • ROC AUC: Must be

    
     to be considered predictive.
    

References

  • Berlin, M. et al. (2011). "Three-dimensional models of histamine H3 receptor antagonist complexes and their pharmacophore." Journal of Medicinal Chemistry.

  • Ghamari, N. et al. (2019). "Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence." International Journal of Molecular Sciences.

  • Kottke, T. et al. (2011). "Combined 3D-QSAR, molecular docking, and molecular dynamics study on piperazinyl-glutamate-pyridines." Journal of Molecular Modeling.

  • O'Brien, P. et al. (2022).[1] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry.

  • Gemini, V. et al. (2013). "3D-QSAR and Pharmacophoric study on 2,6-Disubstituted Thiazolo [4,5-b] Pyridines as H3 Receptor Antagonists." Research Journal of Pharmacy and Technology.

Sources

Biological Activity Profile: (S)-3-(Piperidin-3-yl)pyridine ((S)-Anabasine)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-3-(Piperidin-3-yl)pyridine Biological Activity Profile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-3-(Piperidin-3-yl)pyridine, commonly known as (S)-Anabasine , is a piperidine alkaloid structurally analogous to nicotine. Primarily isolated from Nicotiana glauca (Tree Tobacco), it serves as a critical pharmacological probe in nicotinic acetylcholine receptor (nAChR) research. Unlike nicotine, which exhibits high affinity for


 receptors, (S)-anabasine displays a distinct selectivity profile with potent agonism at 

homomeric
and muscle-type nAChRs.

This guide analyzes the duality of (S)-anabasine: its utility as a lead scaffold for cognitive enhancers (e.g., GTS-21) and its notorious role as a teratogen causing "Crooked Calf Disease" (arthrogryposis) in livestock. The following sections detail its pharmacodynamics, kinetic profile, and validated experimental protocols for activity profiling.

Chemical & Structural Basis

(S)-Anabasine consists of a pyridine ring linked to a saturated piperidine ring. The chirality at the C3' position is critical; the (S)-enantiomer is the dominant bioactive form in nature.

  • IUPAC Name: (S)-3-(piperidin-3-yl)pyridine

  • Molecular Formula:

    
    
    
  • Structural Homology: Lacks the N-methyl group of nicotine, increasing its polarity and altering its binding pocket interactions within the nAChR orthosteric site.

Pharmacodynamics: Mechanism of Action (MoA)

Receptor Selectivity Profile

(S)-Anabasine acts as a non-selective nAChR agonist but exhibits a rank order of potency distinct from nicotine.[1]

Receptor SubtypeActivity TypeAffinity (

) / Potency
Biological Consequence

(Neuronal)
Full AgonistHigh (nM range)Cognitive enhancement, neuroprotection, anti-inflammatory (cholinergic anti-inflammatory pathway).
Muscle-type (

)
Potent AgonistHighNeuromuscular depolarization. Prolonged exposure leads to desensitization.

(Neuronal)
Partial AgonistModerate/LowWeak reinforcement/addiction potential compared to nicotine.
Mechanism of Teratogenicity (Crooked Calf Disease)

The teratogenic effects of (S)-anabasine are strictly mechanistic, resulting from its action on fetal neuromuscular junctions.

  • Placental Transfer: The alkaloid crosses the placental barrier.

  • Receptor Desensitization: It binds to fetal muscle-type nAChRs. Unlike acetylcholine, which is rapidly hydrolyzed, anabasine persists, causing prolonged depolarization followed by receptor desensitization .

  • Fetal Akinesia: The desensitization blocks neuromuscular transmission, inhibiting fetal movement.

  • Arthrogryposis: Lack of movement during critical skeletal development (gestation days 40–70 in cattle) leads to joint fixation and skeletal malformations.

Visualization: Teratogenic Signaling Pathway

The following diagram illustrates the cascade from ingestion to teratogenesis.

Teratogenesis_Pathway Ingestion Maternal Ingestion (Nicotiana glauca) Absorption Systemic Absorption Ingestion->Absorption Placenta Placental Transfer Absorption->Placenta Fetal_NMJ Fetal Neuromuscular Junction (Muscle-type nAChR) Placenta->Fetal_NMJ Agonist Binding Desensitization Prolonged Depolarization & Receptor Desensitization Fetal_NMJ->Desensitization Resistance to hydrolysis Akinesia Fetal Akinesia (Inhibition of Movement) Desensitization->Akinesia Signal Blockade Deformity Arthrogryposis (Joint Fixation/Cleft Palate) Akinesia->Deformity Critical Window (Day 40-70)

Figure 1: Mechanistic pathway of (S)-Anabasine induced teratogenicity involving nAChR desensitization.

Experimental Protocols

To evaluate the biological activity of (S)-anabasine, two primary assays are standard: Radioligand Binding (for affinity) and Two-Electrode Voltage Clamp (TEVC) (for functional potency).

Protocol A: Radioligand Binding Assay (Selectivity Profiling)

Objective: Determine the affinity (


) of (S)-anabasine for 

vs.

nAChRs.

Reagents:

  • 
     Ligand: 
    
    
    
    -
    
    
    -Bungarotoxin (
    
    
    -
    
    
    -Btx).[1][2]
  • 
     Ligand: 
    
    
    
    -Epibatidine or
    
    
    -Cytisine.
  • Tissue Source: Rat brain membranes or transfected HEK293 cell membranes.

Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation (

    
    ): 
    
    • Mix 100 µg membrane protein with 2 nM

      
      -
      
      
      
      -Btx.
    • Add (S)-anabasine (concentration range:

      
       M to 
      
      
      
      M).
    • Non-specific binding control: Incubate parallel samples with 1 mM nicotine or unlabeled

      
      -Btx.
      
    • Incubate for 2 hours at 37°C (equilibrium is slower for peptide toxins).

  • Filtration: Rapidly filter through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Quantification: Count radioactivity using a gamma counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Assay (TEVC in Xenopus Oocytes)

Objective: Measure the functional potency (


) and efficacy relative to Acetylcholine (ACh).

Workflow:

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding human

    
     nAChR. Incubate for 2-4 days.
    
  • Setup: Place oocyte in a recording chamber perfused with Ringer’s solution containing atropine (to block muscarinic receptors).

  • Clamping: Impale oocyte with two glass microelectrodes (1-2 M

    
     resistance). Clamp voltage at -60 mV .
    
  • Application:

    • Apply agonist ((S)-anabasine) via gravity perfusion for 5 seconds.

    • Washout: Perfuse with Ringer’s solution for 3-5 minutes between applications to allow receptor recovery (critical for

      
       due to rapid desensitization).
      
  • Normalization: Normalize peak current responses to the maximal response elicited by 1 mM ACh.

Visualization: Experimental Workflow

The following diagram outlines the logical flow for determining the


 of (S)-anabasine.

Binding_Assay_Workflow Prep Membrane Prep (HEK293 / Rat Brain) Mix Incubation + [125I]-α-Btx + (S)-Anabasine Prep->Mix 100µg Protein Filter GF/B Filtration (Separation) Mix->Filter 2 hrs @ 37°C Count Gamma Counting Filter->Count Retained Ligand Data Data Analysis (Cheng-Prusoff) Count->Data CPM Values

Figure 2: Radioligand binding workflow for determining affinity constants.

Pharmacokinetics & Metabolism

Understanding the metabolic fate of (S)-anabasine is crucial when using it as a biomarker for tobacco use (distinguishing smokers from NRT users).

  • Absorption: Rapidly absorbed from the gastrointestinal tract (bioavailability >70%).

  • Metabolism: Unlike nicotine, which is extensively metabolized to cotinine, (S)-anabasine is less extensively metabolized in humans.

  • Excretion: A significant fraction is excreted unchanged in the urine.[3]

  • Biomarker Utility: Since Anabasine is present in tobacco leaf but not in pharmaceutical grade nicotine (gums, patches), its presence in urine confirms tobacco use.

References

  • Kem, W. R., et al. (2004). "The diverse biological activities of the anabasine-related alkaloids." Marine Drugs. Link

  • Panter, K. E., et al. (1990). "Natural plant toxicants in milk: a review." Journal of Animal Science. Link

  • Green, B. T., et al. (2013). "Piperidine alkaloids from Nicotiana species: Teratogenic effects in livestock."[4] Food and Chemical Toxicology. Link

  • Papke, R. L., et al. (2010). "The analgesic-like properties of the alpha7 nAChR silent agonist NS6740." Journal of Pharmacology and Experimental Therapeutics. Link

  • Hukkanen, J., et al. (2005). "Metabolism and disposition kinetics of nicotine." Pharmacological Reviews. Link

Sources

Methodological & Application

Application Note: Precision Synthesis of (S)-3-(Piperidin-3-yl)pyridine from 3-Bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, modular protocol for the synthesis of (S)-3-(piperidin-3-yl)pyridine starting from 3-bromopyridine . Unlike classical resolutions of racemic mixtures which suffer from a maximum 50% yield, this protocol utilizes a catalytic asymmetric hydrogenation strategy. This approach ensures high enantiomeric excess (


), scalability, and atom economy.

The workflow integrates a Suzuki-Miyaura cross-coupling to construct the carbon skeleton, followed by a Rhodium-catalyzed asymmetric hydrogenation to install the stereocenter with high precision.

Key Chemical Transformations[1]
  • Precursor Assembly: Palladium-catalyzed cross-coupling of 3-bromopyridine with a functionalized tetrahydropyridine boronate.

  • Asymmetric Induction: Rhodium-catalyzed hydrogenation of the internal alkene using a chiral bisphosphine ligand.

  • Deprotection: Acid-mediated removal of the Boc group to yield the final salt.

Retrosynthetic Analysis & Strategy

The target molecule contains a pyridine ring attached to the C3 position of a piperidine ring with (S)-configuration. The strategic disconnection is made at the C-C bond between the heterocycles and the reduction of the piperidine double bond.

  • Disconnection: C3(pyridine)-C3(piperidine).[1][2]

  • Key Intermediate:

    
    -Boc-3-(pyridin-3-yl)-1,2,5,6-tetrahydropyridine.
    
  • Starting Materials: 3-Bromopyridine and

    
    -Boc-3-piperidone (converted to vinyl boronate).
    

Figure 1: Retrosynthetic logic flow.

Experimental Protocols

Phase 1: Synthesis of Coupling Partner

Objective: Convert


-Boc-3-piperidone into the reactive boronate ester.
Rationale:  The boronate ester is stable and highly reactive in Suzuki couplings, avoiding the instability issues often seen with stannanes (Stille) or zinc reagents (Negishi).
Step 1.1: Formation of Vinyl Triflate

Reaction:


-Boc-3-piperidone 


-Boc-3-trifluoromethanesulfonyloxy-1,2,5,6-tetrahydropyridine.
  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) under Argon.

  • Reagents:

    • 
      -Boc-3-piperidone (10.0 g, 50 mmol) in dry THF (100 mL).
      
    • LiHMDS (1.0 M in THF, 55 mL, 1.1 equiv).

    • 
      -Phenyl-bis(trifluoromethanesulfonimide) (
      
      
      
      ) (19.6 g, 55 mmol).
  • Procedure:

    • Cool the ketone solution to -78°C .

    • Add LiHMDS dropwise over 20 mins. Stir for 1 hour at -78°C to generate the enolate.

    • Add

      
       as a solution in THF (50 mL) dropwise.
      
    • Allow to warm to 0°C over 2 hours.

    • Quench: Saturated

      
       (aq).
      
    • Workup: Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Yield Target: >85% (Colorless oil).

Step 1.2: Miyaura Borylation

Reaction: Vinyl Triflate


 Vinyl Boronate.
  • Reagents:

    • Vinyl Triflate (from 1.1).

    • Bis(pinacolato)diboron (

      
      ) (1.1 equiv).
      
    • 
       (3 mol%).
      
    • KOAc (3.0 equiv).

    • 1,4-Dioxane (degassed).

  • Procedure:

    • Combine all solids in a pressure tube. Add dioxane.

    • Heat at 80°C for 4-6 hours.

    • Monitor: TLC for disappearance of triflate.

    • Workup: Filter through Celite, concentrate.

    • Purification: Rapid filtration through silica plug (the boronate can be slightly unstable on acidic silica; use neutralized silica if necessary).

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Couple 3-bromopyridine with the tetrahydropyridine boronate.

Mechanism: The Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the pyridine, followed by transmetallation with the boronate (activated by base) and reductive elimination to form the C-C bond.

ParameterSpecificationNotes
Substrate A 3-Bromopyridine (1.0 equiv)Electrophile
Substrate B Vinyl Boronate (1.1 equiv)Nucleophile
Catalyst

(5 mol%)
Tetrakis is robust for this coupling.
Base

(2.0 M aq, 3.0 equiv)
Essential for boronate activation.
Solvent DME /

(4:1)
Dimethoxyethane favors solubility.
Temperature 85°C (Reflux)12-16 hours.

Protocol:

  • Charge a flask with 3-bromopyridine (1.0 equiv), Vinyl Boronate (1.1 equiv), and

    
     (0.05 equiv) under Argon.
    
  • Add degassed DME and

    
    .
    
  • Heat to reflux (85°C) with vigorous stirring.

  • QC Check: Monitor by LC-MS for product mass

    
    .
    
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

  • Purification: Flash chromatography (Hexanes/EtOAc 4:1 to 1:1).

  • Product:

    
    -Boc-3-(pyridin-3-yl)-1,2,5,6-tetrahydropyridine.
    
Phase 3: Asymmetric Hydrogenation (The Critical Step)

Objective: Reduce the internal alkene to establish the (S)-stereocenter. Catalyst System: Rhodium(I) complex with a chiral bisphosphine ligand.[3][4]


 or 

are industry standards for cyclic enamides/enecarbamates.

Stereochemical Control: For 3-substituted enecarbamates, the facial selectivity is directed by the carbamate group coordinating to the Rhodium.

  • Note: The specific sense of induction depends on the ligand. Typically,

    
    -ligands of the DuPhos family yield (S)-products for this class, but verification via optical rotation is mandatory  on the first batch.
    

Protocol:

  • Glovebox Operation: In a nitrogen-filled glovebox, dissolve

    
     (1 mol%) and 
    
    
    
    (1.1 mol%) in degassed MeOH or DCM. Stir for 15 min to form the active catalyst (orange/red solution).
  • Substrate Preparation: Dissolve the Suzuki product (from Phase 2) in degassed MeOH (0.1 M concentration).

  • Hydrogenation:

    • Transfer substrate and catalyst solution to a high-pressure autoclave.

    • Purge with

      
       (3 cycles).
      
    • Pressurize to 5-10 bar (70-150 psi) .

    • Stir at Room Temperature for 12-24 hours.

  • Workup: Vent

    
    , concentrate solvent.
    
  • Analysis: Analyze crude by

    
    -NMR (disappearance of vinyl proton at ~6.0-6.5 ppm).
    
  • Enantiomeric Excess (ee) Determination: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

    • Target: >96% ee.[5]

    • Recrystallization:[3] If ee < 95%, the product can often be enriched by crystallizing the intermediate.

Phase 4: Deprotection & Salt Formation

Objective: Remove the Boc group to yield the final secondary amine.

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Procedure:

    • Dissolve the hydrogenated intermediate in DCM.

    • Add acid (excess, 10 equiv) at 0°C. Warm to RT.

    • Stir for 2 hours.

  • Isolation:

    • For HCl Salt: Concentrate to dryness. Triturate with Ether to obtain the dihydrochloride salt.

    • For Free Base: Basify with

      
      , extract with DCM, dry and concentrate.
      
  • Final Product: (S)-3-(Piperidin-3-yl)pyridine dihydrochloride.

Quality Control & Validation

TestMethodAcceptance Criteria
Identity

-NMR (400 MHz,

)
Consistent with structure; no alkene peaks.
Purity HPLC-UV (254 nm)> 98% area.
Chirality Chiral HPLC (Chiralpak AD-H)> 98% ee (S-isomer).
Residual Metal ICP-MSPd < 10 ppm, Rh < 10 ppm.

Visual Workflow (DOT Diagram):

Figure 2: Step-by-step process flow for the synthesis.

References

  • Suzuki-Miyaura Coupling of Pyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of Tetrahydropyridine Boronates

    • Occhiato, E. G., et al. (2005). Preparation and Suzuki-Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(18), 7324–7330. Link

  • Asymmetric Hydrogenation of Cyclic Enamides

    • Burk, M. J., et al. (1993). Rhodium-catalyzed asymmetric hydrogenation of cyclic enamides. Journal of the American Chemical Society, 115(22), 10125–10138. Link

  • Iridium-Catalyzed Hydrogenation of Pyridinium Salts (Alternative Route)

    • Tang, W., et al. (2010). Efficient Enantioselective Hydrogenation of Pyridines. Angewandte Chemie International Edition, 49, 5879-5882. Link

  • Anabasine Analogues Pharmacology

    • Macleod, A. M., et al. (2012). Synthesis of Anabasine Analogues. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application Notes & Protocols: Leveraging (S)-3-(Piperidin-3-yl)pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of (S)-3-(Piperidin-3-yl)pyridine in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for lead generation, complementing traditional high-throughput screening by focusing on smaller, more efficient chemical starting points.[1] The success of FBDD hinges on the quality of the fragment library. While historically dominated by flat, aromatic compounds, there is a growing imperative to explore three-dimensional (3D) chemical space to unlock novel interactions and target previously intractable proteins.[2][3][4]

(S)-3-(Piperidin-3-yl)pyridine emerges as a fragment of significant strategic value. It masterfully combines two highly privileged heterocyclic scaffolds in medicinal chemistry: the pyridine ring and the saturated piperidine ring.[5][6] This union provides a rigid, three-dimensional architecture, presenting a well-defined vector for chemical elaboration. Its properties align well with the empirical "Rule of Three," which provides general guidelines for effective fragments.[1]

Causality Behind the Choice: Why is this structure compelling?

  • Three-Dimensionality: The non-planar piperidine ring provides 3D character, moving away from the flatland of many early-stage fragment libraries. This structural complexity can enable more specific and unique interactions within a protein's binding pocket.[2]

  • Dual Pharmacophoric Nature: The pyridine ring acts as a hydrogen bond acceptor and can participate in aromatic interactions (π-stacking), while the piperidine's nitrogen atom is a basic center, often protonated at physiological pH, serving as a strong hydrogen bond donor.[7] This duality allows the fragment to probe a variety of interactions simultaneously.

  • Defined Exit Vectors: The structure offers clear, synthetically tractable points for elaboration (e.g., at the piperidine nitrogen or other positions on the rings), which is a critical consideration for the subsequent hit-to-lead optimization phase.

  • Favorable Physicochemical Properties: The piperidine moiety enhances aqueous solubility and modulates lipophilicity, crucial parameters for developing drug candidates with good pharmacokinetic profiles.[6]

Table 1: Physicochemical Properties of (S)-3-(Piperidin-3-yl)pyridine

Property Value (Calculated) "Rule of Three" Guideline[1] Significance in FBDD
Molecular Weight (MW) ~162.23 Da ≤ 300 Da Low complexity ensures efficient exploration of chemical space.
cLogP ~0.9-1.2 ≤ 3 Balanced lipophilicity aids solubility and prevents non-specific binding.
Hydrogen Bond Donors 1 (Piperidine NH) ≤ 3 Provides a key interaction point with the target protein.
Hydrogen Bond Acceptors 2 (Pyridine N, Piperidine N) ≤ 3 Offers additional opportunities for specific hydrogen bonding.

| Rotatable Bonds | 1 | ≤ 3 | Low conformational flexibility reduces the entropic penalty upon binding. |

The FBDD Workflow: A Conceptual Overview

The core principle of FBDD is to identify low-affinity, but highly ligand-efficient, fragments that can be optimized into potent, selective drug candidates. This process is fundamentally iterative and relies on sensitive biophysical techniques to detect these weak interactions.[8][9]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization FragLib Fragment Library (~1000-3000 compounds) Screening Primary Biophysical Screen (SPR, NMR, X-ray) FragLib->Screening Hits Initial Hits (Weak Binders, µM-mM KD) Screening->Hits Validation Orthogonal Validation (e.g., ITC, HSQC) Hits->Validation Structure Structural Biology (X-ray, Cryo-EM) Validation->Structure ValidatedHits Validated, Characterized Hits Structure->ValidatedHits CompChem Computational Chemistry (Fragment Merging/Growing) ValidatedHits->CompChem MedChem Medicinal Chemistry (Synthesis) CompChem->MedChem Lead Lead Compound (Potent & Selective) MedChem->Lead SPR_Workflow cluster_0 Setup cluster_1 Screening cluster_2 Analysis Immobilize 1. Immobilize Target Protein on Chip Reference 2. Prepare Reference Flow Cell Immobilize->Reference Solvent 3. Perform Solvent Correction Reference->Solvent Inject 4. Inject Fragment (Analyte) Solvent->Inject Dissoc 5. Buffer Flow (Dissociation) Inject->Dissoc Sensorgram 6. Analyze Sensorgram (Response vs. Time) Dissoc->Sensorgram Confirm 7. Dose-Response Confirmation Sensorgram->Confirm

Caption: The general workflow for an SPR-based fragment screen.

NMR Spectroscopy for Hit Validation

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a robust, solution-based technique that is exceptionally well-suited for detecting weak molecular interactions. [10]Protein-observed 2D NMR, specifically the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, is a gold standard for hit validation. It monitors changes in the chemical environment of specific backbone amide protons and nitrogens of an isotopically labeled protein upon fragment binding. [11] Causality Behind the Protocol:

  • Isotopic Labeling: The protein must be uniformly labeled with ¹⁵N. This is because the HSQC experiment specifically detects the correlation between the ¹⁵N nucleus and its directly attached proton. This filters out the overwhelming signals from the unlabeled fragment and solvent.

  • Chemical Shift Perturbations (CSPs): When a fragment binds, it alters the local magnetic environment of nearby amino acid residues. This causes their corresponding peaks in the HSQC spectrum to shift (a CSP). Mapping these CSPs onto the protein structure directly identifies the binding site.

  • Concentrations: A relatively high protein concentration is needed for good signal-to-noise in a reasonable time. The fragment is added at a significant molar excess to ensure that even a weak interaction results in a detectable population of the bound state.

Step-by-Step Protocol:

  • Sample Preparation:

    • Express and purify the target protein with uniform ¹⁵N-labeling by growing the expression host (e.g., E. coli) in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

    • Prepare a 50-200 µM solution of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8) containing 5-10% D₂O for the spectrometer's lock signal.

    • Prepare a concentrated stock solution (e.g., 200 mM) of (S)-3-(Piperidin-3-yl)pyridine in a deuterated solvent (e.g., DMSO-d6) to minimize the protonated solvent signal.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the baseline.

    • Add a small aliquot of the fragment stock solution to the protein sample to achieve the desired final concentration (e.g., a 10- to 20-fold molar excess over the protein).

    • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis & Titration:

    • Overlay the reference and fragment-bound spectra.

    • Identify peaks that have shifted or broadened significantly upon fragment addition. These are the CSPs.

    • To determine the K D , perform a titration by acquiring a series of HSQC spectra after adding increasing amounts of the fragment.

    • Calculate the weighted average chemical shift change for each affected residue at each concentration point.

    • Fit the resulting binding isotherm (shift change vs. fragment concentration) to a suitable binding model (e.g., a 1:1 binding model) to extract the K D .

NMR_HSQC_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Label Produce ¹⁵N-labeled Target Protein RefSpec Acquire Reference ¹H-¹⁵N HSQC Spectrum Label->RefSpec AddFrag Add Fragment (e.g., 10x excess) RefSpec->AddFrag FragSpec Acquire ¹H-¹⁵N HSQC of Mixture AddFrag->FragSpec Overlay Overlay Spectra & Identify CSPs FragSpec->Overlay Map Map CSPs onto Protein Structure Overlay->Map Titrate Titrate to Determine KD Overlay->Titrate

Caption: Workflow for hit validation using ¹H-¹⁵N HSQC NMR.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Principle: ITC is a powerful biophysical technique that provides a complete thermodynamic profile of a binding event in a single experiment. [9]It directly measures the heat released (exothermic) or absorbed (endothermic) as a fragment is titrated into a solution containing the target protein. [12]This allows for the direct determination of the binding affinity (K D ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Causality Behind the Protocol:

  • Gold Standard for Validation: ITC is considered a gold standard because it is a true in-solution technique that requires no labeling or immobilization and directly measures the binding energetics. [13]* Buffer Matching: The buffer used for the protein and the fragment must be identical. Any mismatch in buffer components will generate large heats of dilution that can obscure the true heat of binding.

  • Stoichiometry (n): A key output is the stoichiometry. For a well-behaved 1:1 interaction, 'n' should be close to 1. This confirms that the fragment is binding to a specific site and that the protein concentration is accurately known and the protein is active.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dialyze the purified protein extensively against the final ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The final dialysis buffer should be retained for dissolving the fragment.

    • Determine the protein concentration accurately (e.g., via A₂₈₀).

    • Dissolve (S)-3-(Piperidin-3-yl)pyridine in the retained dialysis buffer to a concentration 10-15 times higher than the protein concentration.

    • Degas both the protein and fragment solutions immediately before the experiment to prevent air bubbles in the calorimeter cells.

  • ITC Experiment Setup:

    • Load the protein solution (e.g., 20-50 µM) into the sample cell.

    • Load the fragment solution (e.g., 300-750 µM) into the injection syringe.

    • Set the experimental temperature (typically 25 °C).

    • Perform a preliminary control experiment by titrating the fragment into buffer alone to measure the heat of dilution.

  • Data Acquisition:

    • Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the fragment solution into the protein-containing sample cell.

    • The heat change after each injection is measured relative to a reference cell.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of fragment to protein.

    • Fit this binding isotherm to a suitable model (e.g., one-site binding) to calculate K D , n, and ΔH. The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K A ), where K A = 1/K D .

X-ray Crystallography for Structural Confirmation

Principle: X-ray crystallography provides the ultimate validation for a fragment hit by delivering an atomic-resolution 3D structure of the fragment bound to its target protein. [14]This information is invaluable for the subsequent structure-based drug design phase, as it reveals the precise binding mode, key interactions, and potential vectors for optimization. [15] Causality Behind the Protocol:

  • Crystal Soaking: This is the most common and highest-throughput method for crystallographic fragment screening. [16]It relies on the fragment being able to diffuse through the solvent channels of a pre-grown protein crystal to reach the binding site.

  • High Fragment Concentration: A high concentration of the fragment (e.g., 10-50 mM) is used in the soaking solution to maximize the occupancy of the binding site, which is necessary to see clear electron density for a weakly binding ligand.

  • Cryo-protection: Crystals must be flash-cooled in liquid nitrogen to prevent radiation damage during X-ray exposure. A cryoprotectant (e.g., glycerol, ethylene glycol) is required to prevent the formation of damaging ice crystals.

Step-by-Step Protocol:

  • Crystal Growth and Preparation:

    • Grow high-quality, single crystals of the target protein that diffract to a high resolution (<2.5 Å is desirable). [17] * Prepare a soaking solution containing the fragment. Dissolve (S)-3-(Piperidin-3-yl)pyridine to a high concentration (e.g., 20 mM) in a solution that mimics the crystal's mother liquor, often including a cryoprotectant. DMSO is commonly used to aid fragment solubility.

  • Fragment Soaking:

    • Using a small nylon loop, transfer a protein crystal from its growth drop into a drop of the soaking solution.

    • Allow the crystal to soak for a period ranging from minutes to hours. The optimal time must be determined empirically.

  • Data Collection and Processing:

    • Retrieve the soaked crystal from the drop using the loop and immediately flash-cool it in liquid nitrogen.

    • Mount the frozen crystal on a goniometer in an X-ray beamline (often at a synchrotron for high intensity).

    • Collect a complete diffraction dataset.

    • Process the data to obtain electron density maps.

  • Structure Solution and Analysis:

    • Solve the structure using molecular replacement if a native structure is available.

    • Carefully examine the difference electron density maps (Fo-Fc) for positive density corresponding to the bound fragment.

    • Model the fragment into the density and refine the structure.

    • Analyze the refined structure to identify the key hydrogen bonds, hydrophobic interactions, and other contacts between (S)-3-(Piperidin-3-yl)pyridine and the protein.

Summary & Comparative Analysis

The choice of biophysical technique is project-dependent and often a combination of methods is used to build a robust understanding of fragment binding.

Table 2: Comparison of Key Biophysical Techniques for FBDD

Technique Throughput Protein Consumption Information Obtained Typical Role
SPR High Very Low Kinetics (kₐ, kₔ), Affinity (K D) Primary Screening, Hit Validation
NMR (HSQC) Medium High Binding Site, Affinity (K D) Hit Validation, Orthogonal Screening
ITC Low High Thermodynamics (K D, ΔH, ΔS), Stoichiometry Hit Validation, Thermodynamic Profiling

| X-ray | Medium-High | Medium | High-Resolution 3D Structure, Binding Mode | Hit Validation, Structure-Based Design |

References

  • Zheng, Y. et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F.H. et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. Available at: [Link]

  • Zheng, Y. et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Available at: [Link]

  • Zheng, Y. et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed Central. Available at: [Link]

  • de Souza, G.A. & Moreira, I.S. (2020). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Open Bio. Available at: [Link]

  • Jones, S.P. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • Bhat, M.A. et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]

  • ResearchGate. Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. Available at: [Link]

  • Giannetti, A.M. et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wróbel, M.Z. et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Jones, S.P. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available at: [Link]

  • Moro, S. et al. (2011). The role of fragment-based and computational methods in polypharmacology. Drug Discovery Today. Available at: [Link]

  • Harner, M.J. et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Future Medicinal Chemistry. Available at: [Link]

  • Ciulli, A. & Abell, C. (2007). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. Available at: [Link]

  • Malvern Panalytical. (2024). Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. Available at: [Link]

  • Davies, T.G. & Tickle, I.J. (2012). Fragment screening using X-ray crystallography. Topics in Current Chemistry. Available at: [Link]

  • Stahelin, R.V. (2023). A beginner’s guide to surface plasmon resonance. The Biochemist. Available at: [Link]

  • Selvita. X-ray Crystallography Fragment Screening. Available at: [Link]

  • Siegal, G. et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry. Available at: [Link]

  • Holdgate, G.A. (2001). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • ResearchGate. Protocol to perform fragment screening using NMR spectroscopy. Available at: [Link]

  • Technology Networks. (2021). Isothermal Titration Microcalorimetry: An Essential Tool for Fragment-Based Drug Discovery. Available at: [Link]

  • JoVE. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. Available at: [Link]

  • Giannetti, A.M. et al. (2009). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. Computational Methods to Support Fragment-based Drug Discovery. Available at: [Link]

  • Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. Available at: [Link]

  • Desjarlais, R.L. (2011). Using computational techniques in fragment-based drug discovery. Methods in Enzymology. Available at: [Link]

  • Evotec. Biophysical Fragment Screening Services. Available at: [Link]

  • Sledz, P. et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. Available at: [Link]

  • ResearchGate. Methods for Fragments Screening Using Surface Plasmon Resonance. Available at: [Link]

  • ResearchGate. Piperidines and Fragment-Based Drug Discovery. Available at: [Link]

  • Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR). Available at: [Link]

  • Sygnature Discovery. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Available at: [Link]

  • NIH Clinical Center. (2021). Computational Methods of Drug Discovery and Design with Dr. Glen Kellogg. YouTube. Available at: [Link]

  • Creative Biolabs. Isothermal Titration Calorimetry (ITC). Available at: [Link]

  • Diamond Light Source. (2021). Fragment Based Ligand Discovery: X-ray crystallography as a screening tool. Available at: [Link]

  • ResearchGate. Isothermal Titration Calorimetry. (A) Schematic representation of the... | Download Scientific Diagram. Available at: [Link]

Sources

Application Note: Reductive Homocoupling Synthesis of 3,3'-Bipyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 3,3'-bipyridine scaffolds via Nickel-Catalyzed Reductive Homocoupling . Unlike the 2,2'-bipyridine isomers, which are readily synthesized because the product acts as a chelating ligand for the metal center ("auto-catalysis"), 3,3'-bipyridines possess a geometry that precludes chelation. Consequently, their synthesis requires a robust external ligand system to maintain catalytic turnover.

This protocol utilizes a Ni(II)/Zinc/Phosphine system (modified Tiecco/Gosmini conditions). This method avoids the preparation of sensitive organometallic reagents (e.g., pyridyl-stannanes or boronic acids required for Stille/Suzuki couplings) and operates under mild conditions suitable for drug development workflows.

Mechanistic Principles & Design

The "Ligand Challenge" in 3,3'-Bipyridine Synthesis

In the synthesis of 2,2'-bipyridine, the reductive coupling of 2-halopyridines is often ligand-free because the resulting bipyridine coordinates to Nickel, stabilizing the active species.[1]

  • The Problem: 3,3'-bipyridine is sterically incapable of chelating a single metal center (nitrogen lone pairs point away from each other).

  • The Solution: An external ligand, specifically Triphenylphosphine (PPh₃) , is strictly required to stabilize the Ni(0) species and prevent catalyst decomposition (formation of "Ni-black").

Reaction Mechanism (Ni-Catalyzed Reductive Coupling)

The reaction operates via a Ni(0)/Ni(II) catalytic cycle driven by a stoichiometric reductant (Zinc).

  • Reduction: The precatalyst Ni(II) is reduced to active Ni(0)Lₙ by Zinc.

  • Oxidative Addition: Ni(0) inserts into the C–X bond of 3-bromopyridine.

  • Disproportionation/Second Addition: Two Ar-Ni(II)-X species disproportionate, or a second oxidative addition occurs, leading to a bis-aryl-Ni species.

  • Reductive Elimination: The C–C bond forms, releasing the 3,3'-bipyridine and regenerating Ni(II).

Critical Additive: Tetraethylammonium Iodide (Et₄NI) .

  • Function: Iodide ions bridge the Zinc surface and the Nickel complex, facilitating electron transfer and accelerating the reduction of Ni(II) back to Ni(0).

Mechanistic Pathway Diagram

CatalyticCycle Ni_Pre Pre-Catalyst NiCl2(PPh3)2 Ni_0 Active Species Ni(0)(PPh3)n Ni_Pre->Ni_0 Zn / Et4NI OxAdd Oxidative Addition Ar-Ni(II)-X Ni_0->OxAdd + 3-Bromopyridine BisAryl Bis-Aryl Complex Ar-Ni(II)-Ar OxAdd->BisAryl Disproportionation BisAryl->Ni_Pre Recycle Ni(II) Product Product Release 3,3'-Bipyridine BisAryl->Product Reductive Elimination Zn_Red Reduction by Zn (Zn -> ZnX2) Zn_Red->Ni_Pre e- transfer

Figure 1: Catalytic cycle for the Ni-catalyzed reductive homocoupling. Note the critical role of Zinc in regenerating the active Ni(0) species.

Experimental Protocol

Reagents & Materials Table
ReagentEquiv.[2][3][4][5]RoleCritical Specification
3-Bromopyridine 1.0SubstrateLiquid; distill if yellow/brown.
NiCl₂(PPh₃)₂ 0.10 (10 mol%)CatalystStore in desiccator. Green crystals.
Zinc Dust 3.0ReductantMust be activated (see 3.2).
Et₄NI 1.0AdditiveDry under vacuum at 60°C before use.
PPh₃ 0.20 (20 mol%)LigandExcess ligand ensures stability.
DMF [0.2 M]SolventAnhydrous (SureSeal or distilled).
Pre-step: Zinc Activation (Crucial)

Commercial Zinc dust often has an oxide layer that inhibits reactivity.

  • Suspend Zinc dust in 1M HCl for 2 minutes.

  • Filter and wash sequentially with water, ethanol, and diethyl ether.

  • Dry under high vacuum for 2 hours.

  • Alternative in-situ activation: Add 2-3 drops of TMSCl (Trimethylsilyl chloride) to the Zn/DMF suspension 15 minutes prior to adding the catalyst.

Step-by-Step Synthesis Procedure

Step 1: Inert Setup Flame-dry a 50 mL Schlenk flask or 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar. Cycle with Argon/Vacuum (3x) to ensure an oxygen-free environment. Note: Ni(0) is highly oxygen-sensitive.

Step 2: Catalyst Loading Under Argon flow, add:

  • NiCl₂(PPh₃)₂ (654 mg, 1.0 mmol)

  • PPh₃ (524 mg, 2.0 mmol)

  • Et₄NI (2.57 g, 10.0 mmol)

  • Activated Zinc Dust (1.96 g, 30.0 mmol)

Step 3: Solvation & Induction Add Anhydrous DMF (30 mL) via syringe. Stir the heterogeneous mixture at room temperature for 15-20 minutes.

  • Observation: The solution should turn a characteristic reddish-brown, indicating the formation of Ni(0).

Step 4: Substrate Addition Add 3-Bromopyridine (1.58 g, 0.96 mL, 10.0 mmol) via syringe.

  • Process Control: Reaction is exothermic. If scaling up (>5g), add substrate dropwise over 10 minutes.

Step 5: Reaction Heat the mixture to 50°C and stir for 4–12 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. The starting bromide should disappear.

  • QC Check: If the reaction turns black and stalls, the catalyst has decomposed (Ni-black). Add 5 mol% more catalyst/ligand.

Step 6: Quench & Workup

  • Cool to room temperature.

  • Pour the mixture into 3M Aqueous Ammonia (NH₄OH) (50 mL).

    • Why? Ammonia complexes the Nickel and Zinc salts, keeping them in the aqueous phase.

  • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 40 mL).

  • Wash combined organics with Brine (2 x 50 mL).

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Step 7: Purification Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: 3,3'-bipyridine is polar. Start with 100% DCM, then gradient to 5% MeOH/DCM.

  • Yield Expectations: 60–80%.

Workflow Visualization

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Isolation Step1 Dry Glassware (Argon Purge) Step2 Reagent Charge (Ni, Zn, Ligand) Step1->Step2 Step3 Induction (RT) Red-Brown Color Step2->Step3 Step4 Substrate Addn (3-Br-Py) Step3->Step4 Step5 Heat 50°C (4-12 hrs) Step4->Step5 Step6 NH4OH Quench (Remove Metals) Step5->Step6 Step7 Extraction (DCM/Brine) Step6->Step7 Step8 Chromatography (DCM:MeOH) Step7->Step8

Figure 2: Operational workflow for the batch synthesis of 3,3'-bipyridine.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Zinc surface passivation.Use TMSCl activation; Ensure DMF is anhydrous.
Reaction Stalls / Black Precipitate Catalyst death (Ni aggregation).Increase PPh₃ loading (1:4 Ni:L ratio); Ensure strict O₂ exclusion.
Hydrodehalogenation (Pyridine formation) Proton source present.[2]Dry DMF over molecular sieves; Check reagents for moisture.
Product stuck in Aqueous Phase 3,3'-bipyridine is water soluble at low pH.Ensure Aqueous quench is Basic (pH > 10) using Ammonia.

References

  • Tiecco, M., Testaferri, L., et al. (1988). "Nickel-catalyzed reductive dehalogenation and coupling of aryl halides." Synthesis, 1988(9), 749-751.

  • Iyoda, M., et al. (1990). "Homocoupling of aryl halides using nickel(0) complex generated in situ." Bulletin of the Chemical Society of Japan, 63(1), 80-87.

  • Zhu, C., & Weix, D. J. (2015). "Nickel-catalyzed cross-electrophile coupling."[5][6][7][8] The Journal of Organic Chemistry (Contextual grounding for Ni-mechanism).

  • Knochel, P., et al. (2003). "Preparation of polyfunctional arylmagnesium reagents." Angewandte Chemie (Reference for Zinc activation protocols).

Sources

Application Note: Preparation and Handling of (S)-3-(Piperidin-3-yl)pyridine Dihydrochloride Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Identity

This guide details the preparation of stock and working solutions of (S)-3-(Piperidin-3-yl)pyridine dihydrochloride . While structurally isomeric to the natural alkaloid Anabasine (3-(piperidin-2-yl)pyridine) and Nicotine, this specific 3,3'-isomer is frequently utilized in fragment-based drug discovery and nicotinic acetylcholine receptor (nAChR) research.

The dihydrochloride salt form is preferred for its enhanced stability and water solubility compared to the hygroscopic, oily free base. However, its acidic nature in solution requires careful pH management for physiological assays.

Chemical Specifications
PropertyDetail
Compound Name (S)-3-(Piperidin-3-yl)pyridine dihydrochloride
Synonyms (S)-1',2',3',4',5',6'-Hexahydro-3,3'-bipyridine dihydrochloride
Molecular Formula C₁₀H₁₄N₂[1][2][3][4][5][6] · 2HCl
Molecular Weight 235.15 g/mol (Salt) / 162.23 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility Water (>50 mM), DMSO (>50 mM), Ethanol (Moderate)
Storage (Solid) -20°C, desiccated, protected from light

CRITICAL VERIFICATION: Ensure your certificate of analysis confirms the dihydrochloride form (MW ~235.15). If using a monohydrochloride or tartrate salt, the molecular weight used for molarity calculations must be adjusted.

Safety & Handling (Read Before Proceeding)

Hazard Classification: Acute Toxicant / Neurotoxin. As a pyridine alkaloid derivative, this compound should be treated as a potent nicotinic agonist.

  • Routes of Entry: Inhalation of dust, transdermal absorption (highly permeable), and ingestion.

  • PPE Requirements: Nitrile gloves (double-gloving recommended for concentrated stocks), safety goggles, and a lab coat.

  • Engineering Controls: All weighing of the solid powder must be performed inside a certified chemical fume hood.

  • Spill Response: Do not sweep dry dust (risk of aerosolization). Cover with wet paper towels and wipe up.

Experimental Protocols

Protocol A: Preparation of 100 mM Aqueous Stock (Acidic)

Best for: Long-term storage at -20°C. The low pH prevents oxidation and microbial growth.

Materials:

  • (S)-3-(Piperidin-3-yl)pyridine dihydrochloride (Solid)

  • Nuclease-free / HPLC-grade Water

  • 0.22 µm Syringe Filter (PES or Nylon)

Procedure:

  • Calculate: To prepare 1 mL of 100 mM stock:

    
    
    
    
    
  • Weigh: Accurately weigh ~23.5 mg of the solid into a tared microcentrifuge tube. Record the exact mass.

  • Correct Volume: Calculate the exact volume of water needed to achieve 100 mM based on the actual weighed mass.

    
    
    
  • Dissolve: Add the calculated volume of water. Vortex vigorously for 30 seconds. The salt should dissolve rapidly.

  • Filter: Pass the solution through a 0.22 µm syringe filter into a sterile, labeled cryovial.

  • Store: Store at -20°C. Stable for >6 months.

Protocol B: Preparation of Physiological Working Solution (Neutral pH)

Best for: Immediate use in cell culture, electrophysiology (patch-clamp), or animal injections.

The Challenge: Dissolving the dihydrochloride salt directly into a weak buffer (like standard media) can significantly lower the pH, potentially causing artifacts in cellular assays.

Procedure:

  • Dilute: Thaw the 100 mM Aqueous Stock (Protocol A) .

  • Aliquot: Transfer the required amount of stock into your assay buffer (e.g., PBS or HBSS).

    • Example: For a 100 µM final concentration in 10 mL buffer, add 10 µL of stock.

  • pH Check (Critical):

    • For concentrations < 1 mM : The buffering capacity of standard PBS/media is usually sufficient to neutralize the HCl.

    • For concentrations > 1 mM : The solution will likely be acidic.

    • Action: Check pH with a micro-probe. If pH < 7.2, adjust carefully with 0.1 N NaOH.

    • Caution: Do not over-alkalinize (pH > 8.0), as this converts the salt back to the free base, which may oil out of solution or exhibit different pharmacokinetics.

  • Sterilize: If pH adjustment was performed, re-filter (0.22 µm) before applying to cells.

Visualizing the Workflow

The following diagram illustrates the decision matrix for solvent selection and pH management, ensuring the integrity of the biological data.

G Start Solid (S)-3-(Piperidin-3-yl) pyridine 2HCl Calc Calculate Mass/Vol (Target: 100 mM) Start->Calc Solvent Select Solvent Calc->Solvent Water Dissolve in HPLC-Grade Water Solvent->Water For Aqueous Stock DMSO Dissolve in 100% DMSO Solvent->DMSO For Library/Screening AcidicStock Result: Acidic Stock (pH ~3-4) Stable at -20°C Water->AcidicStock Dilution Dilute into Assay Buffer (PBS/HBSS) AcidicStock->Dilution CheckPH Check pH Dilution->CheckPH Adjust Adjust with NaOH to pH 7.2 - 7.4 CheckPH->Adjust If Conc > 1mM Ready Ready for Assay CheckPH->Ready If Conc < 1mM Adjust->Ready DMSOStock Result: DMSO Stock (Avoid freeze/thaw) DMSO->DMSOStock

Figure 1: Decision tree for solubilization. Note that aqueous stocks are acidic and require buffering for high-concentration physiological applications.

Quality Control & Troubleshooting

ObservationDiagnosisCorrective Action
Solution is cloudy Free base precipitation (pH too high) or saturation.Lower pH slightly with HCl or sonicate. Ensure concentration is <50 mM in water.
Yellow discoloration Oxidation of the pyridine ring.Discard solution. Prepare fresh from powder. Store under Argon/Nitrogen.
Cell toxicity (Control) Acidic shock or DMSO toxicity.Acidic: Verify pH of working solution. DMSO: Ensure final DMSO concentration is <0.5%.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71298761, 2-(Piperidin-3-yl)pyridine dihydrochloride. (Note: Isomer reference for physical properties). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Anabasine and related pyridine alkaloids. (Safety and GHS Classification).[1][2] Retrieved from [Link][2]

Sources

Application Note: (S)-3-(Piperidin-3-yl)pyridine – A Privileged Scaffold for Vector Exploration

[1][2]

Introduction & Strategic Value

In the landscape of fragment-based drug discovery (FBDD), (S)-3-(Piperidin-3-yl)pyridine represents a distinct and highly valuable "privileged scaffold."[1][2] Often overshadowed by its structural isomer anabasine (3-(piperidin-2-yl)pyridine) and the natural product nicotine (3-(pyrrolidin-2-yl)pyridine), the 3,3'-isomer offers a unique geometric vector for substituent presentation.[1][2]

Why This Scaffold?
  • Vector Orthogonality: Unlike the 2-substituted analogs (anabasine/nicotine), which project substituents in a "V" shape relative to the pyridine ring, the 3-substituted piperidine projects the amine handle into a distinct spatial quadrant.[2][3] This allows for "scaffold hopping" to access novel IP space or optimize binding interactions in deep pockets (e.g., GPCRs, kinases).[2][3]

  • Chiral Control: The (S)-enantiomer provides a defined 3D trajectory.[1][2] In many biological targets (e.g., Cholesterol 24-Hydroxylase (CH24H) inhibitors), the specific chirality is critical for potency and selectivity, distinguishing on-target efficacy from off-target toxicity (e.g., CYP inhibition).[1][2][3]

  • Physicochemical Balance: The scaffold possesses two basic nitrogen atoms with distinct pKa values (Pyridine N

    
     5.2; Piperidine N 
    
    
    11.0), allowing for tunable solubility and permeability (LogD) profiles via N-functionalization.[1][2][3]

Chemical Profile & Handling

Compound: (S)-3-(Piperidin-3-yl)pyridine CAS (Racemate): 31251-28-2 | CAS ((S)-Isomer): Specific enantiomer often custom synthesized or resolved.[1][2] Molecular Weight: 162.23 g/mol pKa:


123
Stability & Storage[2][3]
  • Oxidation Sensitivity: The secondary amine is prone to slow oxidation to the N-oxide or imine upon prolonged exposure to air.[1][2] Store as the dihydrochloride salt (more stable) or free base under Argon at -20°C.

  • Hygroscopicity: The HCl salt is highly hygroscopic.[2][3] Handle in a desiccated glovebox or weigh quickly.

Synthetic Utility & Functionalization Map

The scaffold offers two primary points of diversity:

  • N1 (Piperidine): High nucleophilicity.[1][2][3] Ideal for library generation via amides, ureas, sulfonamides, or reductive amination.[1][2][3]

  • C-Pyridine Ring: Less reactive but amenable to Minisci reactions (radical alkylation) or cross-coupling if pre-halogenated.[1][2]

Visualization: Scaffold Diversification Logic

ScaffoldLogicCore(S)-3-(Piperidin-3-yl)pyridine(Core Scaffold)N_FuncPiperidine N-Functionalization(Library Diversity)Core->N_Func High ReactivityPy_FuncPyridine Ring Modification(Potency/Selectivity)Core->Py_Func Low ReactivityAmideAmides/Ureas(H-bond Donors)N_Func->AmideAlkylN-Alkylation(Lipophilicity)N_Func->AlkylCH_ActC-H Activation(Minisci Reaction)Py_Func->CH_ActCouplingSuzuki/Buchwald(If Halogenated)Py_Func->Coupling

Figure 1: Functionalization logic for the (S)-3-(Piperidin-3-yl)pyridine scaffold. The piperidine nitrogen is the primary handle for rapid library expansion.[1][2][3]

Protocol 1: High-Throughput Amide Library Synthesis

Objective: To generate a library of N-acylated derivatives to probe the S3/S4 pocket of a target enzyme (e.g., Kinase or Protease).[1][2]

Materials
  • Scaffold: (S)-3-(Piperidin-3-yl)pyridine dihydrochloride (1.0 eq).[1][2]

  • Reagents: Diverse Carboxylic Acids (1.1 eq), HATU (1.2 eq), DIPEA (4.0 eq).[2][3]

  • Solvent: DMF (Anhydrous).[1][2][3]

Step-by-Step Methodology
  • Free Base Generation (In-situ):

    • Dissolve the dihydrochloride salt in DMF (0.1 M concentration).

    • Add 2.0 equivalents of DIPEA and stir for 10 minutes to ensure deprotonation of the piperidine nitrogen. Note: The pyridine nitrogen remains unreactive under these conditions.[2]

  • Activation:

    • In a separate vial, mix the Carboxylic Acid (1.1 eq) with HATU (1.2 eq) and DIPEA (2.0 eq) in DMF. Shake for 5 minutes to form the activated ester.[1][2][3]

  • Coupling:

    • Transfer the activated acid solution to the scaffold solution.[1][2][3]

    • Reaction time: 2–4 hours at Room Temperature (RT).[2][3]

    • Monitoring: LC-MS should show conversion to the product [M+H]+ = MW_acid + 162 - 18.[1][2]

  • Work-up (Parallel):

    • Dilute with EtOAc.[2][3] Wash with sat.[2][3] NaHCO3 (x2) and Brine (x1).[2][3]

    • Dry over Na2SO4 and concentrate.[2][3]

    • Purification: For library scale (<50 mg), use preparative HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid).[1][2][3]

Protocol 2: Enantiomeric Purity Validation (Chiral HPLC)

Since the (S)-configuration is often essential for bioactivity, verifying the enantiomeric excess (ee) is mandatory, especially if using a resolution method rather than asymmetric synthesis.[1][2][3]

Method Parameters
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2][3]

    • Critical: The diethylamine (DEA) modifier is essential to suppress peak tailing caused by the basic pyridine and piperidine nitrogens interacting with silanols.[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 254 nm (Pyridine absorption).[2][3]

  • Expected Result: The (S)-enantiomer typically elutes distinct from the (R)-enantiomer.[2] (Run a racemic standard first to establish retention times).

Advanced Synthesis: Asymmetric Access

For large-scale access to the (S)-isomer without wasteful resolution, use the Rhodium-Catalyzed Asymmetric Reductive Heck strategy (Adapted from JACS 2023).[1][2]

Workflow Diagram

SynthesisStartStart:Pyridine-3-boronic acid+ Phenyl pyridine-1(2H)-carboxylateStep1Step 1: Rh-Catalyzed AsymmetricReductive Heck Reaction(Ligand: (S)-Segphos)Start->Step1 Rh(cod)(OH)2 / 70°CIntermedIntermediate:Chiral TetrahydropyridineStep1->Intermed 96% eeStep2Step 2: Pd/C Hydrogenation(Full Reduction)Intermed->Step2 H2 (1 atm)Step3Step 3: Deprotection(Hydrolysis of Carbamate)Step2->Step3 KOH / MeOHFinalFinal Product:(S)-3-(Piperidin-3-yl)pyridineStep3->Final

Figure 2: Asymmetric synthesis route to access high-ee (S)-3-(piperidin-3-yl)pyridine, avoiding resolution of racemates.

Case Study: CH24H Inhibitor Design

Context: Cholesterol 24-Hydroxylase (CH24H) is a therapeutic target for epilepsy.[1][2] Application: Researchers utilized the 3-piperidinyl pyridine scaffold to optimize potency and selectivity over CYP450 isozymes.[2]

  • Discovery: Initial hits based on 4-phenylpyridine lacked solubility.[2]

  • Scaffold Hop: Introducing the (S)-3-(piperidin-3-yl)pyridine core improved sp3 character (Fsp3), increasing solubility and allowing the piperidine nitrogen to engage in hydrogen bonding with the active site residues (e.g., Gln/Asn).[1][2]

  • Outcome: The (S)-isomer demonstrated superior binding affinity (

    
     nM) compared to the (R)-isomer, confirming the necessity of the specific 3D vector.[2][3]
    

References

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 2022.[1][2] Link[1][2][3]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 2023.[2][3] Link[2][3]

  • Piperidine-containing drugs and recently studied analogs. European Journal of Medicinal Chemistry, 2025.[2][3] Link

  • ChemicalBook Entry: 3-(Piperidin-3-yl)pyridine. (For physical property verification). Link

Application Note: Regioselective N-Alkylation of (S)-3-(Piperidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the procedure for the regioselective N-alkylation of (S)-3-(Piperidin-3-yl)pyridine (commonly known as (S)-Anabasine). This scaffold is a critical intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands.

The Chemoselective Advantage

The primary challenge in alkylating this substrate is the presence of two distinct nitrogen centers. However, the reaction is inherently chemoselective due to the vast difference in nucleophilicity between the two nitrogen atoms.

  • Piperidine Nitrogen (N1): A secondary aliphatic amine with a pKa of ~11.0. It is highly nucleophilic.

  • Pyridine Nitrogen (N2): A heteroaromatic nitrogen with a pKa of ~3.0–5.0. It is significantly less nucleophilic and sterically hindered by the C3-substitution.

Synthetic Route Selection

We present two validated protocols. Selection depends on the availability of the alkylating agent (aldehyde vs. halide) and the risk of over-alkylation.

DOT Diagram 1: Synthetic Decision Tree

G start Target: N-Alkyl (S)-Anabasine decision Is the Alkyl Group Available as an Aldehyde? start->decision methodA Method A: Reductive Amination (Preferred) decision->methodA Yes methodB Method B: Direct Alkylation (Alternative) decision->methodB No (Alkyl Halide only) reasonA High Mono-Selectivity No Quaternization Risk methodA->reasonA reasonB Risk of Dialkylation Requires Stoichiometric Control methodB->reasonB

Figure 1: Decision matrix for selecting the optimal alkylation strategy.

Protocol A: Reductive Amination (Preferred)

Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the aldehyde or the pyridine ring. It virtually eliminates the formation of quaternary ammonium salts.

Reagents & Stoichiometry[1]
ComponentEquiv.Role
(S)-3-(Piperidin-3-yl)pyridine 1.0Substrate
Aldehyde (R-CHO) 1.1Alkylating Precursor
NaBH(OAc)₃ (STAB) 1.4 – 1.5Reducing Agent
Acetic Acid (AcOH) 1.0 – 2.0Catalyst (pH adjustment)
Dichloromethane (DCM) 0.1 MSolvent (Anhydrous)
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-(Piperidin-3-yl)pyridine (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

  • Imine Formation: Add the Aldehyde (1.1 equiv) followed by Acetic Acid (1.0 equiv).

    • Mechanistic Note: The acid catalyzes the formation of the hemiaminal and subsequent dehydration to the iminium ion.

  • Mixing: Stir at Room Temperature (RT) for 15–30 minutes under Nitrogen/Argon.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add NaBH(OAc)₃ (1.4 equiv) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours.

    • Self-Validation Checkpoint: Monitor by TLC or LC-MS.[1] The disappearance of the secondary amine and the appearance of a less polar spot indicates conversion.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Work-up: Extract the aqueous layer with DCM (3x).[2] Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Direct Nucleophilic Substitution

Rationale: Used when the alkyl group is only available as a halide (e.g., methyl iodide, benzyl bromide). This method requires strict stoichiometric control to prevent quaternization (reaction at the newly formed tertiary amine).

Reagents & Stoichiometry[1]
ComponentEquiv.Role
(S)-3-(Piperidin-3-yl)pyridine 1.0Substrate
Alkyl Halide (R-X) 0.95 – 1.0Electrophile (Limiting Reagent)
K₂CO₃ or DIPEA 2.0 – 3.0Base (Acid Scavenger)
Acetonitrile (ACN) 0.1 MSolvent (Polar Aprotic)
Step-by-Step Procedure
  • Preparation: Dissolve (S)-3-(Piperidin-3-yl)pyridine (1.0 equiv) and K₂CO₃ (2.0 equiv) in anhydrous Acetonitrile.

  • Addition: Cool the solution to 0°C. Dissolve the Alkyl Halide (0.95 equiv) in a small volume of ACN.

    • Critical Step: Add the alkyl halide solution dropwise over 30–60 minutes using a syringe pump or addition funnel.

    • Why? Keeping the concentration of the alkylating agent low relative to the amine favors mono-alkylation over dialkylation.

  • Reaction: Stir at RT for 12–24 hours.

  • Filtration: Filter off the solid inorganic salts (K₂CO₃/KX).

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography is almost always required to separate the product from unreacted starting material and trace quaternary salts.

Quality Control & Validation

Analytical Specifications
  • ¹H NMR (CDCl₃):

    • Diagnostic shift: The protons adjacent to the piperidine nitrogen (C2 and C6 positions) will shift upfield upon alkylation compared to the free amine.

    • Verify integration of the new alkyl group (e.g., N-Methyl singlet ~2.3 ppm).

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

    • Objective: Confirm enantiomeric excess (ee) >98%. The C3 chiral center is generally stable, but basic reflux (Method B) carries a slight risk of racemization via an elimination-addition mechanism if heated excessively.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Conversion (Method A) Wet solvent or old STABUse anhydrous DCM; use fresh NaBH(OAc)₃ from a sealed bottle.
Dialkylation/Quaternization (Method B) Excess Alkyl HalideReduce Alkyl Halide to 0.9 equiv; slow down addition rate.
No Reaction (Method B) Poor nucleophilicity (Sterics)Switch to DMF solvent; heat to 60°C (monitor chirality closely).
Racemization Harsh basic conditionsAvoid strong bases (NaH, NaOH); stick to weak bases (K₂CO₃, DIPEA).

Mechanistic Visualization

DOT Diagram 2: Regioselectivity & Mechanism

Mechanism sub (S)-Anabasine n1 Piperidine N (pKa ~11) Nucleophilic sub->n1 n2 Pyridine N (pKa ~4) Non-Reactive sub->n2 rxn Electrophile Attack (R-CHO or R-X) n1->rxn Fast n2->rxn No Reaction prod N-Alkyl-(S)-Anabasine rxn->prod

Figure 2: Mechanistic pathway highlighting the nucleophilic dominance of the piperidine nitrogen.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Felpin, F. X., & Lebreton, J. (2003). "Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids." European Journal of Organic Chemistry, 2003(19), 3693-3712. [Link]

  • Leete, E. (1983). "Biosynthesis of the tobacco alkaloids." Physiologia Plantarum, 59(1), 21-28. (Reference for Anabasine properties). [Link]

Sources

Application Note: Targeted Hydrogenation of 3-(pyridin-3-yl)pyridine Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the hydrogenation protocols for 3-(pyridin-3-yl)pyridine (commonly referred to as 3,3'-bipyridine ), a critical precursor in the synthesis of nicotinic acetylcholine receptor ligands and novel piperidine scaffolds.

Hydrogenation of the bipyridine core presents a unique chemoselective challenge: the thermodynamic stability of the pyridine ring and the strong coordination of the nitrogen lone pair to metal catalysts (catalyst poisoning). This guide provides two validated workflows:

  • Partial Hydrogenation: Targeting the semi-saturated 3-(piperidin-3-yl)pyridine (anabasine analog).

  • Exhaustive Hydrogenation: Targeting the fully saturated 3,3'-bipiperidine scaffold.

Mechanistic Insight & Catalyst Selection

The "Poisoning" Challenge

Unprotected pyridines are notorious catalyst poisons. The nitrogen lone pair (


) binds strongly to the surface of heterogeneous catalysts (Pd, Pt, Rh), blocking active sites and stalling turnover.

The Solution: Acidic Activation. Conducting the reaction in acidic media (Acetic Acid or HCl/MeOH) protonates the nitrogen (


). The resulting pyridinium ion does not coordinate strongly to the metal surface, allowing the aromatic 

-system to interact with the catalyst for hydrogenation.
Catalyst Decision Matrix
  • Platinum Oxide (PtO₂, Adams' Catalyst): The gold standard for exhaustive reduction in acetic acid. It is robust but often requires higher pressures (3–5 bar) to drive the reaction to completion.

  • Rhodium on Carbon (Rh/C): Superior for mild or partial hydrogenation. Rhodium is more active than Palladium for pyridine reduction and often operates at lower temperatures, offering better control over regioselectivity.

  • Palladium on Carbon (Pd/C): Generally poor for pyridine ring reduction unless high temperatures/pressures are used. It is preferred only for exocyclic reduction (e.g., reducing a nitro group on the ring without touching the ring itself).

Reaction Pathway Visualization

The following diagram illustrates the stepwise reduction pathway and the stereochemical complexity (formation of diastereomers) inherent in the exhaustive reduction.

BipyridineHydrogenation cluster_conditions Critical Condition: Acidic Media (H+) Start 3,3'-Bipyridine (Aromatic Precursor) Inter 3-(Piperidin-3-yl)pyridine (Semi-Saturated) Start->Inter Rh/C, H2 (mild) Partial Reduction Final 3,3'-Bipiperidine (Fully Saturated) Start->Final Direct High Pressure Hydrogenation Inter->Final PtO2, H2 (strong) Exhaustive Reduction Isomers Mixture of Diastereomers (meso & racemic) Final->Isomers Stereocenter Formation

Figure 1: Stepwise hydrogenation pathway of 3,3'-bipyridine. Note that the second reduction step introduces two chiral centers, leading to stereoisomeric mixtures.

Experimental Protocols

Protocol A: Exhaustive Reduction to 3,3'-Bipiperidine

Objective: Complete saturation of both rings. Primary Catalyst: Platinum Oxide (PtO₂) Solvent: Glacial Acetic Acid

Materials
  • Substrate: 3,3'-Bipyridine (1.0 eq)

  • Catalyst: PtO₂ (Adams' Catalyst) (10 wt% loading relative to substrate)

  • Solvent: Glacial Acetic Acid (0.1 M concentration)

  • Reagent: Hydrogen gas (

    
    )[1][2]
    
  • Equipment: Parr Hydrogenator or High-Pressure Autoclave

Step-by-Step Procedure
  • Preparation: In a high-pressure vessel liner, dissolve 3,3'-bipyridine (e.g., 1.56 g, 10 mmol) in glacial acetic acid (100 mL).

  • Catalyst Addition: Carefully add PtO₂ (156 mg). Caution: Dry catalysts can be pyrophoric in the presence of hydrogen. Add to the wet solution or under inert gas.

  • Purge: Seal the reactor. Purge with Nitrogen (

    
    ) three times (pressurize to 5 bar, vent).
    
  • Hydrogenation: Pressurize with

    
     to 50 psi (approx 3.5 bar) .
    
  • Reaction: Heat to 50°C and stir vigorously (1000 rpm). Monitor hydrogen uptake. The reaction typically requires 12–24 hours.

    • Note: PtO₂ is reduced in situ to Pt(0) black, the active species.

  • Filtration: Once uptake ceases, cool to room temperature. Vent

    
     and purge with 
    
    
    
    . Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with small amounts of acetic acid.
  • Workup (Critical):

    • Concentrate the filtrate under reduced pressure to remove most acetic acid.

    • The residue is the acetate salt. To obtain the free base, dissolve in water and basify to pH > 12 using 50% NaOH solution.

    • Extraction: Bipiperidines are highly water-soluble. Extract exhaustively with Chloroform:Isopropanol (3:1) or Dichloromethane.

  • Isolation: Dry organics over

    
    , filter, and concentrate. The product is obtained as a viscous oil or low-melting solid (mixture of diastereomers).
    
Protocol B: Partial Reduction to 3-(Piperidin-3-yl)pyridine

Objective: Selective reduction of one ring. Primary Catalyst: Rhodium on Carbon (5% Rh/C) Solvent: Methanol with HCl (controlled equivalents)

Materials
  • Substrate: 3,3'-Bipyridine (1.0 eq)

  • Catalyst: 5% Rh/C (5-10 wt% loading)

  • Solvent: Methanol

  • Additive: Concentrated HCl (1.1 eq) — Limiting acid forces mono-activation.

Step-by-Step Procedure
  • Stoichiometry Control: Dissolve 3,3'-bipyridine (10 mmol) in Methanol (50 mL). Add exactly 1.1 equivalents of HCl (e.g., 11 mmol).

    • Rationale: By protonating only one equivalent of nitrogen, you statistically favor the activation and reduction of one ring over the simultaneous reduction of both.

  • Catalyst Addition: Add 5% Rh/C (100 mg).

  • Conditions: Pressurize to 3 bar (45 psi)

    
     at Room Temperature (25°C) .
    
    • Note: Rhodium is active enough to reduce the protonated ring at ambient temperature, while the unprotonated pyridine ring remains relatively inert under these mild conditions.

  • Monitoring: Monitor via LC-MS or TLC every 2 hours. Stop the reaction immediately upon consumption of the starting material to prevent over-reduction.

  • Workup: Filter through Celite. Concentrate. Basify with aqueous ammonia or NaOH. Extract with DCM.

  • Purification: The crude mixture may contain starting material, product, and some over-reduced bipiperidine. Purification via flash chromatography (DCM/MeOH/NH4OH gradient) is required.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Catalyst PoisoningEnsure acidic conditions (pH < 2). Switch from Pd/C to PtO₂ or Rh/C.
Reaction Stalls Pore diffusion limitsIncrease agitation speed (>800 rpm). Increase

pressure.
Over-Reduction High ActivityLower temperature. Reduce reaction time. Use Protocol B (stoichiometric acid).
Low Yield (Workup) Product water solubilityBipiperidines are extremely polar. Use continuous liquid-liquid extraction or salt formation (e.g., HCl salt) for isolation.

References

  • Freifelder, M. (1971).[3] Practical Catalytic Hydrogenation: Techniques and Applications. Wiley-Interscience. (The seminal text on heterogeneous hydrogenation of heterocycles).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry.

  • Glorius, F., et al. (2004). Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.

  • Ma, S. R., et al. (2019). Selective Hydrogenation of N-Heterocycles. Chemical Reviews.

Sources

Technical Application Note: Handling and Storage of Hygroscopic Piperidine Dihydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted piperidine dihydrochlorides (e.g., 4-aminopiperidine


 2HCl) are critical intermediates in pharmaceutical synthesis. However, their high charge density and ionic character render them acutely hygroscopic. Improper handling leads to deliquescence, hydrolysis, and significant stoichiometric errors during drug formulation. This guide provides a field-proven, self-validating protocol for the storage, handling, and "rescue" of these labile salts, ensuring data integrity in high-precision research.

The Physicochemical Challenge

To handle piperidine dihydrochlorides effectively, one must understand the mechanism of their instability. Unlike simple piperidine monohydrochloride, dihydrochlorides typically possess two protonated nitrogen centers (e.g., a secondary amine in the ring and a primary amine substituent).

  • Lattice vs. Hydration Energy: The high charge density of the dication creates a massive thermodynamic drive for hydration. The crystal lattice energy is easily overcome by the exothermic formation of hydrogen bonds with atmospheric water vapor.

  • Stoichiometric Drift: A sample that absorbs just 5% water by weight introduces a 5% error in molar equivalence. In strict GMP or SAR (Structure-Activity Relationship) studies, this deviation can invalidate potency data.

  • Hydrolysis Risk: While the salt itself is stable, the absorbed water creates a highly acidic local environment (pH < 1) within the crystal lattice, potentially catalyzing degradation of sensitive functional groups on the piperidine ring.

Storage Protocols: The First Line of Defense

Objective: Maintain the anhydrous state from the moment of synthesis/receipt.

A. Primary Storage (Long-Term)

Do not rely on the vendor's original packaging once the seal is broken.

  • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) bottles , as moisture permeates PE over months.

  • Atmosphere: Argon is superior to Nitrogen due to its higher density, creating a stable "blanket" over the solid.

  • Sealant: Parafilm is moisture-permeable. Use vinyl electrical tape or a dedicated Parafilm M® over-wrap only if combined with a secondary desiccant chamber.

B. Secondary Storage (The "Dry Box")

Store the primary glass vials inside a rigid desiccator cabinet.

Desiccant TypeEfficiencySuitability for Piperidines
P₂O₅ (Phosphorus Pentoxide) HighBest. Chemically traps water. Acidic environment matches the salt.
Silica Gel (Indicating) Low/MedMonitor Only. Good for general cabinet dryness, but insufficient for drying wet salts.
CaSO₄ (Drierite) MediumAcceptable. Chemically inert and non-deliquescent.
C. Temperature Logic
  • Standard: +4°C is common, but -20°C is preferred to slow kinetic degradation.

  • Critical Rule: You must allow the cold vial to equilibrate to room temperature (approx. 30–60 mins) before opening. Opening a cold vial creates immediate condensation, ruining the sample instantly.

Operational Workflows: Handling & Weighing

The "Moment of Truth" occurs when the vessel is opened. We define two protocols based on available infrastructure.

Decision Logic for Handling

StorageLogic Start Sample Receipt Inspect Visual Inspection (Free flowing vs. Clumped) Start->Inspect Decision Infrastructure Available? Inspect->Decision Free Flowing Rescue Go to Rescue Protocol (Vacuum Dry) Inspect->Rescue Clumped/Wet Glovebox Method A: Glovebox (Inert Gas) Decision->Glovebox Glovebox Available Benchtop Method B: Benchtop (Difference Weighing) Decision->Benchtop No Glovebox

Figure 1: Decision matrix for handling hygroscopic salts. Visual inspection is the first self-validating step.

Protocol A: Glovebox (Gold Standard)
  • Environment: < 0.5 ppm H₂O, Argon atmosphere.

  • Procedure:

    • Pass the sealed vial, spatula, and weighing boat into the antechamber.

    • Cycle antechamber (Vacuum/Refill) 3 times.

    • Weigh inside the box.

    • Self-Validation: If the powder sticks to the spatula inside the box, your glovebox atmosphere is compromised (check catalyst/molecular sieves).

Protocol B: Benchtop "Weighing by Difference"
  • Context: Used when a glovebox is unavailable.[1] This method eliminates error caused by the salt absorbing water during the weighing process.

  • Principle: You measure the loss of mass from a closed bottle, rather than the gain on an exposed balance pan.

Step-by-Step:

  • Preparation: Dry a glass weighing bottle (with ground-glass stopper) in an oven; cool in a desiccator.

  • Transfer: Quickly transfer an approximate amount of piperidine dihydrochloride into the weighing bottle. Close immediately.

  • Initial Weighing (

    
    ):  Place the closed bottle on the analytical balance. Record mass.
    
  • Dispense:

    • Take the bottle to the reaction vessel.

    • Open, tap out a small amount into the reaction solvent, and immediately re-close.

  • Final Weighing (

    
    ):  Weigh the closed bottle again.
    
  • Calculation: Mass added =

    
    .
    
    • Note: Even if the salt absorbs water during the brief open transfer, that weight is accounted for in the remaining mass inside the bottle, not the reaction vessel.

Rescue Protocol: Drying "Wet" Salts

If the salt has clumped or turned into a paste (deliquescence), use this protocol to restore stoichiometry.

Vacuum Oven Method (Preferred):

  • Vessel: Place the wet salt in a wide-mouth vial covered with aluminum foil (poke pinholes in foil).

  • Temp/Pressure: Set oven to 40°C . (Do not exceed 60°C to avoid HCl loss). Apply full vacuum (< 10 mbar).

  • Duration: Dry for 12–24 hours.

  • Validation:

    • Physical: Solid should be a free-flowing white powder.

    • Chemical:[2][3][4][5] Perform a silver nitrate (

      
      ) titration to confirm Chloride content matches the theoretical dihydrochloride value, or use qNMR (Quantitative NMR) with an internal standard (e.g., maleic acid) to determine absolute purity.
      

Troubleshooting & Compatibility

ObservationRoot CauseCorrective Action
Material is sticky/paste Moisture absorption (Deliquescence)STOP. Do not weigh. Perform Rescue Protocol (Sec 4).
Smell of fishy amine Hydrolysis / Loss of HClSalt has reverted to free base. Re-acidify with HCl in dioxane/ether and recrystallize.
Pressure buildup in vial Carbonate formationPiperidines absorb CO₂. Purge headspace with Argon before resealing.

References

  • Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (Access verified 2023).[6] Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard text for drying organic salts).
  • National Institutes of Health (NIH). PubChem Compound Summary: 4-Aminopiperidine. (Physical properties and safety).[2][4][7][8] Link

  • Mettler Toledo. Weighing the Right Way: Proper Weighing of Hygroscopic Substances. (Analytical weighing guide). Link

  • Chemical Book. 4-Aminopiperidine dihydrochloride SDS and Storage.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Achieving High Enantiomeric Excess in the Synthesis of (S)-3-(Piperidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of (S)-3-(Piperidin-3-yl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and improve the enantiomeric excess (ee) of your product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for obtaining enantiomerically enriched (S)-3-(Piperidin-3-yl)pyridine?

There are three main strategies for producing (S)-3-(Piperidin-3-yl)pyridine with high enantiomeric purity:

  • Asymmetric Synthesis: This approach creates the desired enantiomer directly from achiral starting materials using a chiral catalyst or auxiliary. A notable example is the Rh-catalyzed asymmetric reductive Heck reaction, which can produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity.[1] These intermediates can then be converted to the final product.

  • Classical Resolution via Diastereomeric Salt Formation: This is a widely used and cost-effective method. It involves reacting the racemic 3-(Piperidin-3-yl)pyridine with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts with different solubilities, allowing one to be selectively crystallized.[2]

  • Enzymatic Kinetic Resolution: This technique utilizes an enzyme, typically a lipase, that selectively acylates one enantiomer of the racemic mixture.[3][4] The acylated product can then be easily separated from the unreacted enantiomer.

Q2: Which chiral resolving agents are most effective for the classical resolution of 3-(Piperidin-3-yl)pyridine?

For basic compounds like 3-(Piperidin-3-yl)pyridine, chiral acids are the resolving agents of choice. Commonly successful agents for similar piperidine derivatives include:

  • Tartaric acid derivatives: Di-benzoyl-L-tartaric acid and di-p-toluoyl-L-tartaric acid are frequently used.[5][6]

  • (S)-Mandelic acid: This is another effective resolving agent for piperidine compounds.[5]

The selection of the optimal resolving agent and solvent system often requires experimental screening.[7]

Q3: How is the enantiomeric excess (ee) of (S)-3-(Piperidin-3-yl)pyridine accurately determined?

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the ee of (S)-3-(Piperidin-3-yl)pyridine. Since the molecule lacks a strong UV chromophore, a pre-column derivatization step is often necessary to improve detection and separation.[8][9]

  • Derivatization: Reacting the sample with an agent like p-toluenesulfonyl chloride (PTSC) introduces a UV-active group.[8]

  • Chiral Stationary Phase: Polysaccharide-based columns, such as Chiralpak® AD-H, are highly effective for separating the derivatized enantiomers.[8][9]

  • Mobile Phase: A typical mobile phase consists of an alcohol, like ethanol, with a small amount of an amine modifier, such as diethylamine.[8]

Q4: Can I improve the enantiomeric excess of my product by recrystallization?

Yes, recrystallization of the final product or the diastereomeric salt can significantly enhance the enantiomeric excess. If the initial resolution or synthesis results in a product with a good but not excellent ee (e.g., 80-95%), a carefully optimized recrystallization can often upgrade it to >99% ee. The success of this technique depends on the solid-state behavior of the enantiomers and the solvent system used.

Troubleshooting Guides

Classical Resolution (Diastereomeric Salt Crystallization)
ProblemPossible Cause(s)Recommended Solution(s)
Low ee after crystallization 1. Suboptimal Resolving Agent/Solvent Combination: The solubilities of the two diastereomeric salts are too similar in the chosen solvent. 2. Crystallization of Both Diastereomers: The solution is too supersaturated, causing both salts to precipitate. 3. Incomplete Salt Formation: The reaction between the racemic amine and the resolving agent is not complete.1. Screen Resolving Agents and Solvents: Systematically test different chiral acids and a range of solvents (e.g., alcohols, ketones, esters, and their mixtures). 2. Optimize Supersaturation: Adjust the concentration and cooling rate. A slower cooling profile often yields purer crystals. Consider using an anti-solvent addition method.[10] 3. Ensure Stoichiometry and Reaction Time: Use the correct molar ratio of resolving agent and allow sufficient time for the salt formation to complete before inducing crystallization.
Failure to Crystallize (Oil Formation) 1. High Solubility of Diastereomeric Salts: The chosen solvent is too effective at solvating the salts. 2. Rapid Supersaturation: The solution becomes supersaturated too quickly, leading to the formation of an oil instead of crystals.1. Change the Solvent System: Use a less polar solvent or a mixture of solvents. Add an anti-solvent (a solvent in which the salt is poorly soluble) dropwise to induce precipitation.[7][10] 2. Control Supersaturation: Decrease the concentration of the salts. Employ a slower cooling rate or use isothermal crystallization at a lower temperature. Seeding with a small crystal from a previous batch can also promote crystallization over oiling out.[7]
Poor Yield of the Desired Diastereomeric Salt 1. High Solubility of the Target Salt: A significant amount of the desired salt remains in the mother liquor. 2. Co-precipitation of the Undesired Diastereomer: This reduces the amount of the desired diastereomer that can be isolated with high purity.1. Optimize Solvent and Temperature: Choose a solvent where the desired salt has very low solubility at the filtration temperature. Ensure the solution is cooled sufficiently before filtration. 2. Adjust Stoichiometry: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initial crop of crystals, with the trade-off of a lower initial yield. The mother liquor can be recycled.
Chiral HPLC Analysis
ProblemPossible Cause(s)Recommended Solution(s)
Poor or No Separation of Enantiomers 1. Inappropriate Chiral Stationary Phase (CSP): The chosen column is not effective for this separation. 2. Suboptimal Mobile Phase: The composition of the mobile phase is not providing adequate chiral recognition.1. Select a Suitable CSP: For piperidine derivatives, polysaccharide-based columns (e.g., Chiralpak® series) are a good starting point.[7] 2. Optimize Mobile Phase: Systematically vary the ratio of the alcohol (e.g., ethanol, isopropanol) and the amine modifier (e.g., diethylamine, triethylamine). Small changes in the modifier concentration can have a significant impact on resolution.
Peak Tailing 1. Secondary Interactions with the Stationary Phase: The basic amine analyte can interact with residual silanol groups on the silica support of the CSP. 2. Sample Overload: Injecting too much sample can lead to peak distortion.1. Use a Mobile Phase Modifier: The addition of a small amount of a basic modifier like diethylamine or triethylamine to the mobile phase will block the active sites on the silica and improve peak shape.[8] 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.
Inconsistent Retention Times 1. Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times. 2. Mobile Phase Composition Changes: Evaporation of volatile components can alter the mobile phase composition over time.1. Use a Column Oven: Maintain a constant column temperature for reproducible results. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoir covered to minimize evaporation.

Experimental Protocols

Generalized Protocol for Classical Resolution

This protocol provides a starting point for the classical resolution of racemic 3-(Piperidin-3-yl)pyridine using a chiral acid. Optimization of the resolving agent, solvent, and temperature will be necessary.

  • Salt Formation:

    • Dissolve 1 equivalent of racemic 3-(Piperidin-3-yl)pyridine in a suitable solvent (e.g., ethanol, methanol, or acetone).

    • In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., di-benzoyl-L-tartaric acid) in the same solvent, warming gently if necessary.

    • Slowly add the resolving agent solution to the solution of the racemic amine with stirring.

    • Stir the mixture at room temperature or a slightly elevated temperature for a period to ensure complete salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then to a lower temperature (e.g., 0-5 °C) to induce crystallization.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Base:

    • Suspend the diastereomerically enriched salt in water and add a base (e.g., NaOH or K₂CO₃ solution) to adjust the pH to >10.

    • Extract the free (S)-3-(Piperidin-3-yl)pyridine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC.

Generalized Protocol for Enzymatic Kinetic Resolution

This protocol outlines a general procedure for the enzymatic kinetic resolution of racemic 3-(Piperidin-3-yl)pyridine. The choice of enzyme, acylating agent, and solvent are critical for success.

  • Reaction Setup:

    • Dissolve racemic 3-(Piperidin-3-yl)pyridine in a suitable organic solvent (e.g., tert-butyl methyl ether, toluene).

    • Add an acylating agent (e.g., ethyl acetate, vinyl acetate).

    • Add the lipase (e.g., Candida antarctica lipase B).

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by chiral HPLC to determine the conversion and the ee of the remaining unreacted (S)-3-(Piperidin-3-yl)pyridine.

    • Stop the reaction at approximately 50% conversion to achieve the highest possible ee for the unreacted enantiomer.

  • Workup and Separation:

    • Filter off the enzyme.

    • Remove the solvent under reduced pressure.

    • The resulting mixture of the acylated R-enantiomer and the unreacted S-enantiomer can be separated by column chromatography or by an acid-base extraction to isolate the basic (S)-3-(Piperidin-3-yl)pyridine.

  • Analysis:

    • Determine the enantiomeric excess of the isolated (S)-3-(Piperidin-3-yl)pyridine by chiral HPLC.

Visualizations

G cluster_synthesis Synthesis & Resolution Strategies racemic Racemic 3-(Piperidin-3-yl)pyridine diastereomeric_salts Diastereomeric Salts ((S,R) and (R,R)) racemic->diastereomeric_salts Classical Resolution kinetic_resolution Kinetic Resolution Mixture ((S)-Amine and (R)-Amide) racemic->kinetic_resolution Enzymatic Resolution asymmetric Asymmetric Synthesis s_enantiomer (S)-3-(Piperidin-3-yl)pyridine asymmetric->s_enantiomer Direct Synthesis chiral_acid Chiral Resolving Agent (e.g., Tartaric Acid Derivative) chiral_acid->diastereomeric_salts enzyme Enzyme (Lipase) + Acylating Agent enzyme->kinetic_resolution diastereomeric_salts->s_enantiomer Separation & Liberation kinetic_resolution->s_enantiomer Separation

Caption: Overview of synthetic and resolution pathways to (S)-3-(Piperidin-3-yl)pyridine.

G cluster_troubleshooting Troubleshooting Low Enantiomeric Excess start Low ee Observed check_hplc Validate Chiral HPLC Method start->check_hplc check_resolution Review Resolution Protocol check_hplc->check_resolution Method Valid optimize_hplc Optimize HPLC: - Column - Mobile Phase - Derivatization check_hplc->optimize_hplc Method Invalid check_synthesis Review Asymmetric Synthesis check_resolution->check_synthesis No Issues optimize_resolution Optimize Resolution: - Resolving Agent - Solvent - Temperature check_resolution->optimize_resolution Issues Found optimize_synthesis Optimize Synthesis: - Catalyst - Ligand - Conditions check_synthesis->optimize_synthesis Issues Found high_ee High ee Achieved optimize_hplc->high_ee optimize_resolution->high_ee optimize_synthesis->high_ee

Caption: Logical workflow for troubleshooting low enantiomeric excess.

References

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]

  • ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. [Link]

  • Google Patents. (n.d.). The HPLC analytical approach of 3-amino piperidine.
  • Huang, X., Cao, H., & Huang, J. (2006). Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed. Journal of agricultural and food chemistry, 54(10), 3523-9. [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Szymański, P., Kaczor, A. A., Obuchowicz, E., & Płaziński, W. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules (Basel, Switzerland), 27(23), 8567. [Link]

  • ResearchGate. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules (Basel, Switzerland), 23(10), 2513. [Link]

  • Google Patents. (n.d.).
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • ResearchGate. (2007). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • SciSpace. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs. [Link]

  • Pataki, H., Rácz, Z., Schimka, B., Vass, Á., Fekete, M., Tóth, G., & Sohajda, T. (2020). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 22(38), 6333–6340. [Link]

  • Szymański, P., Kaczor, A. A., Obuchowicz, E., & Płaziński, W. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules (Basel, Switzerland), 27(23), 8567. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Google Patents. (n.d.). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • Wang, Y., Zhang, Y., & Wang, J. (2021). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Advances, 11(36), 22161–22168. [Link]

  • Poór, M., & Forró, E. (2022). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 27(19), 6204. [Link]

  • Bridges, T. M., Marlo, J. E., & Niswender, C. M. (2018). Discovery and optimization of 3-((4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & medicinal chemistry letters, 28(15), 2535–2540. [Link]

  • Google Patents. (n.d.).

Sources

Technical Support Center: Separation of 3-(piperidin-3-yl)pyridine from 3-(piperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of the critical positional isomers, 3-(piperidin-3-yl)pyridine and 3-(piperidin-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who encounter the analytical challenge of resolving these closely related compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to streamline your method development and ensure robust, reproducible results.

The Challenge: Separating Positional Isomers

The separation of 3-(piperidin-3-yl)pyridine and 3-(piperidin-2-yl)pyridine, also known as anabasine[1], presents a significant chromatographic challenge. Their identical molecular weight (162.23 g/mol ) and chemical formula (C₁₀H₁₄N₂) mean they cannot be distinguished by mass spectrometry alone. The subtle difference in the substitution position on the piperidine ring leads to very similar physicochemical properties, making chromatographic separation difficult.

Key Physicochemical Properties

Understanding the subtle differences in the properties of these isomers is the foundation for developing a successful separation method.

Property3-(piperidin-3-yl)pyridine3-(piperidin-2-yl)pyridine (Anabasine)Rationale for Separation
Molecular Weight 162.23 g/mol [2]162.23 g/mol [3]Identical; necessitates a separation technique based on physical properties, not mass.
pKa (Conjugate Acid) Not readily available, but expected to be similar to piperidine (~11.22)[4] and pyridine (~5.23)[5].~11.0[3]The slight difference in basicity due to the position of the nitrogen atoms can be exploited by controlling mobile phase pH to alter ionization and retention.
Boiling Point No data available104-105 °C at 2 Torr[3]Suggests potential for separation by Gas Chromatography (GC), although HPLC is often preferred for these polar, basic compounds.
XLogP3 No data available1.0[3]A low value indicates hydrophilicity. Small differences in polarity can be leveraged by selecting appropriate stationary and mobile phases.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate these two isomers?

Positional isomers like these have nearly identical polarity, pKa, and molecular size. Standard reversed-phase or normal-phase chromatography often fails to provide baseline resolution because the subtle structural difference does not create a strong enough selectivity with common stationary phases. The key is to exploit the minor differences in their interaction with the stationary phase, often by manipulating the mobile phase or using specialized column chemistries.

Q2: What are the primary chromatographic techniques recommended for this separation?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective techniques.[6][7]

  • HPLC: Particularly with specialized columns (e.g., mixed-mode, phenyl-hexyl) and careful mobile phase optimization (pH, additives), HPLC offers robust separation.

  • SFC: This technique is an excellent alternative, often providing faster separations with reduced solvent consumption. SFC is a normal-phase technique that uses supercritical CO₂ as the main mobile phase, which can offer unique selectivity for isomers.[6][7]

Q3: Can I use Gas Chromatography (GC) for this separation?

While GC is a possibility given the reported boiling point of anabasine, it may not be the ideal choice. These compounds are polar and contain basic nitrogen groups, which can lead to poor peak shape (tailing) on many standard GC columns due to interactions with active sites. Derivatization might be necessary to improve volatility and peak shape, adding complexity to the workflow.

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems you may encounter during method development, presented in a question-and-answer format.

Problem 1: Poor or No Resolution Between Isomer Peaks

Q: My chromatogram shows a single broad peak or two heavily overlapping peaks. How can I improve the resolution?

A: Improving resolution requires a systematic approach focusing on selectivity, efficiency, and retention. Here’s a logical workflow to follow:

G cluster_caption start Poor Resolution selectivity Optimize Selectivity (α) start->selectivity efficiency Increase Efficiency (N) start->efficiency retention Adjust Retention (k') start->retention ph Adjust Mobile Phase pH selectivity->ph Exploit pKa differences column Change Stationary Phase selectivity->column Try different interactions (e.g., π-π, H-bonding) mobile_phase Modify Mobile Phase Composition selectivity->mobile_phase Change organic modifier (e.g., ACN to MeOH) flow_rate Decrease Flow Rate efficiency->flow_rate particle_size Use Smaller Particle Column (e.g., <3 µm) efficiency->particle_size temp Optimize Temperature efficiency->temp organic_strength Adjust Organic % retention->organic_strength Increase for faster elution, decrease for more retention G cluster_caption start Peak Tailing Observed cause Cause: Secondary Silanol Interactions start->cause solution1 Lower Mobile Phase pH (e.g., pH < 3.5) cause->solution1 Protonates silanols solution2 Add Competing Base (e.g., TEA, NH₄OAc) cause->solution2 Masks active sites solution3 Use High-Purity End-Capped Column cause->solution3 Reduces active sites

Caption: Fig 2. Decision tree for resolving peak tailing.

Problem 3: Inconsistent Retention Times

Q: My retention times are drifting from one injection to the next. What should I check?

A: Retention time instability is usually a sign of an un-equilibrated system or changes in the mobile phase.

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. For gradient methods, this is especially critical. A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase.

  • Mobile Phase Preparation:

    • pH Drift: If your mobile phase is buffered, ensure the buffer has sufficient capacity and is correctly prepared. The pH of the mobile phase can change over time if it absorbs atmospheric CO₂.

    • Inaccurate Composition: Double-check the composition of your mobile phase. Small errors in the percentage of the organic modifier can lead to significant shifts in retention time.

  • Temperature Fluctuations: Use a thermostatted column compartment to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times. [8]

Recommended Experimental Protocol: HPLC-UV

This protocol provides a starting point for the separation of 3-(piperidin-3-yl)pyridine and 3-(piperidin-2-yl)pyridine. Optimization will likely be required for your specific instrument and sample matrix.

Objective: To achieve baseline separation of the two positional isomers.

Instrumentation:

  • HPLC system with a UV detector [9]* Thermostatted column compartment

Chromatographic Conditions:

ParameterRecommended ConditionRationale & Notes
Column Phenyl-Hexyl or Mixed-Mode Cation-Exchange Column (e.g., Amaze HD)[10], 150 x 4.6 mm, 3 µmPhenyl-hexyl provides π-π interactions. Mixed-mode offers orthogonal selectivity through ion-exchange.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure analytes are protonated and to suppress silanol activity. [10]
Mobile Phase B Acetonitrile or MethanolStart with Acetonitrile. Methanol can be evaluated to alter selectivity.
Gradient 5% to 40% B over 15 minutesA shallow gradient is often necessary to resolve closely eluting isomers.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be reduced to improve efficiency.
Column Temperature 35 °CProvides good efficiency and reduces backpressure. Can be adjusted to optimize resolution. [8]
Detection UV at 260 nmThe pyridine ring provides strong UV absorbance around this wavelength.
Injection Volume 5 µLKeep the injection volume small to avoid column overload and peak distortion.
Sample Diluent Initial Mobile Phase (95:5 A:B)Injecting the sample in a solvent weaker than the mobile phase ensures good peak shape.

Procedure:

  • System Preparation: Purge all mobile phase lines thoroughly.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) at 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a standard mixture of both isomers at a concentration of approximately 0.1 mg/mL in the initial mobile phase.

  • Injection: Inject 5 µL of the standard mixture and acquire the chromatogram.

  • Optimization: Based on the initial results, adjust parameters as described in the troubleshooting guide to achieve baseline resolution (Rs > 1.5).

References
  • Guo, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(13), 2115-2120. Available at: [Link]

  • Defense Technical Information Center. (1983). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • Das, B., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • University of Texas at Arlington. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY - MASS SPECTROMETRY (SFE-SFC-MS) METHOD DEVELOPMENT FOR ONLIN. Available at: [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Available at: [Link]

  • MDPI. (n.d.). Fast Analytical Separation of Selected Agricultural Pesticides Using Supercritical Fluid Chromatography. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • PubChem. (n.d.). (+-)-Anabasine. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]

  • PubChem. (n.d.). 3-(Piperidin-1-yl)pyridine. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • PubMed. (n.d.). Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column. Available at: [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Chemistry LibreTexts. (2022). Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. Available at: [Link]

  • PubChem. (n.d.). 2-(Piperidin-3-yl)pyridine dihydrochloride. Available at: [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Available at: [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]

  • Pharmaffiliates. (n.d.). (S)-3-(Piperidin-2-yl)pyridine. Available at: [Link]

  • ResearchGate. (n.d.). Causes and solutions of tailing peaks. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • PubMed. (2018). N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Available at: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Available at: [Link]

  • American Chemical Society. (2026). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Available at: [Link]

Sources

Troubleshooting low yields in 3-pyridyl-piperidine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Buchwald-Hartwig Amination of 3-Halopyridines with Piperidines Lead Scientist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Pyridine Problem"

Coupling a 3-halopyridine with a secondary amine (piperidine) is a deceptively difficult transformation. While 3-pyridyl halides are electronically similar to electron-deficient aryl halides (favoring oxidative addition), the reaction frequently fails due to catalyst poisoning .

The pyridine nitrogen is a potent


-donor. If your phosphine ligand is not sufficiently bulky, the pyridine nitrogen will displace the ligand or occupy a vacant coordination site on the Palladium (Pd), forming an inactive Pd(II)-pyridyl complex (dead catalyst).

The Solution: You must use Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligands (specifically RuPhos ) to sterically preclude pyridine coordination while facilitating the coupling of secondary amines.

Diagnostic Troubleshooting Guide (Q&A)

Q1: My reaction turns black immediately and yields are <10%. What is happening?

Diagnosis: Catalyst Deactivation (The "Pd-Black" Death). Root Cause: The pyridine nitrogen is coordinating to the Pd center, displacing your ligand (likely PPh3, dppf, or Xantphos). Once the ligand dissociates, Pd aggregates into inactive Pd black. The Fix:

  • Switch Ligand: Move to RuPhos or BrettPhos . These ligands have a bulky biaryl backbone that creates a "roof" over the Pd center, physically blocking the pyridine nitrogen from binding.

  • Use Pre-catalysts: Stop using Pd2(dba)3 + Ligand. In situ mixing is inefficient. Use RuPhos-Pd-G4 precatalyst to ensure a 1:1 Pd:Ligand ratio and immediate active species generation.

Q2: I see conversion of the starting material, but the major product is the de-halogenated pyridine (H-Pyridine).

Diagnosis:


-Hydride Elimination / Protodehalogenation.[1]
Root Cause:  Piperidine has 

-hydrogens. If the Reductive Elimination step is slow (due to sterics or electronics), the Pd-Amido complex will undergo

-hydride elimination, releasing an imine and the reduced pyridine. The Fix:
  • Accelerate Reductive Elimination: RuPhos is specifically designed to speed up this step for secondary amines.

  • Change Solvent: Switch from Toluene to 1,4-Dioxane or t-Amyl Alcohol .

  • Temperature: Lower the temperature.

    
    -hydride elimination often has a higher activation energy than reductive elimination. Try 65°C instead of 100°C.
    
Q3: My 3-halopyridine has an ester/ketone group. The coupling works, but the functional group is destroyed.

Diagnosis: Base Incompatibility. Root Cause: You are likely using NaOtBu or LiHMDS. These are strong nucleophiles/bases that attack esters. The Fix:

  • Switch to Weak Base Protocol: Use Cs2CO3 or K3PO4 .

  • Note: Weak bases are insoluble in toluene. You must use 1,4-Dioxane or DME (Dimethoxyethane) and often require a phase transfer catalyst (like water addition or PEG) or simply longer reaction times (24-48h).

Decision Logic & Workflow

The following diagram illustrates the decision matrix for optimizing this specific coupling.

TroubleshootingLogic Start Issue: Low Yield in 3-Pyridyl-Piperidine Coupling Check1 Check 1: Is the Catalyst Active? (Did it turn black instantly?) Start->Check1 Poisoning Diagnosis: Catalyst Poisoning (Pyridine N-binding) Check1->Poisoning Yes Check2 Check 2: Side Products? (Is H-Pyridine forming?) Check1->Check2 No Sol_Ligand Solution: Switch to RuPhos-Pd-G4 (Bulky Ligand prevents N-binding) Poisoning->Sol_Ligand BetaElim Diagnosis: Beta-Hydride Elimination (Reductive Elim. is too slow) Check2->BetaElim Yes Check3 Check 3: Functional Group Loss? (Esters/Ketones hydrolyzed) Check2->Check3 No Sol_Temp Solution: Lower Temp (65°C) Switch Solvent to t-Amyl Alcohol BetaElim->Sol_Temp BaseIssue Diagnosis: Base Sensitivity Check3->BaseIssue Yes Sol_Base Solution: Switch to Cs2CO3/Dioxane (Weak Base Protocol) BaseIssue->Sol_Base

Caption: Troubleshooting logic tree for Pd-catalyzed amination of pyridine derivatives.

The "Gold Standard" Protocol (RuPhos Gen. 4)

This protocol is based on the work of the Buchwald group (MIT) and is optimized for secondary amines (piperidines) coupling with heteroaryl halides.

Materials:
  • Substrate: 3-Bromopyridine (1.0 equiv)

  • Amine: Piperidine derivative (1.2 equiv)

  • Catalyst: RuPhos-Pd-G4 (1.0 - 2.0 mol%)

    • Why G4? It contains the ligand pre-bound and an oxidative addition-prone scaffold, eliminating the induction period.

  • Base: LiHMDS (Lithium hexamethyldisilazide) (2.0 - 2.4 equiv) or NaOtBu (1.4 equiv).

    • Note: LiHMDS is often superior for pyridines as it minimizes aggregation issues, but NaOtBu is standard.

  • Solvent: Anhydrous THF (for LiHMDS) or Toluene/Dioxane (for NaOtBu).

Step-by-Step Procedure:
  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the RuPhos-Pd-G4 (1-2 mol%) and the 3-bromopyridine (1.0 mmol).

  • Add Base:

    • If solid (NaOtBu): Add 1.4 mmol now.

    • If solution (LiHMDS): Add in step 4.

  • Solvent: Add anhydrous THF (2 mL, 0.5 M concentration).

  • Amine Addition: Add the piperidine (1.2 mmol). If using LiHMDS (1.0 M in THF), add it dropwise now (2.2 mL).

  • Reaction: Seal the vial with a PTFE-lined cap. Heat to 65°C for 2-4 hours.

    • Tip: Do not overheat. 3-pyridyl couplings are faster than phenyl couplings. Overheating promotes dehalogenation.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water, dry over MgSO4, and concentrate.

Comparative Data: Ligand Performance

The table below highlights why traditional ligands fail and why dialkylbiaryl phosphines are required.

Ligand ClassExampleYield (3-Py-Piperidine)Mechanism of Failure/Success
Triarylphosphine

< 10%Failure: Pyridine N displaces

; Catalyst poisons/precipitates.
Bidentate BINAP / DPPF20-40%Failure: Bite angle is often too restrictive; slow reductive elimination leads to

-hydride elimination.
Biaryl (Gen 1) XPhos60-75%Moderate: Good steric bulk, but RuPhos is electronically better suited for secondary amines.
Biaryl (Gen 3) RuPhos > 95% Success: Specifically designed for secondary amines. Bulky isopropoxy groups prevent Pyridine-N binding.
Biaryl (Gen 3) BrettPhos80-85%Good: Excellent for primary amines, but slightly less effective than RuPhos for secondary amines (piperidines).

Mechanistic Insight: Why RuPhos?

The diagram below details the specific interaction that makes RuPhos the superior choice for this substrate class.

Mechanism Pd Pd(0) Complex L-Pd(II)-Ar(N)-Br (Oxidative Addition) Pd->Complex + Substrate Ligand RuPhos (Bulky) Ligand->Pd Protects Center Substrate 3-Br-Pyridine Amine Piperidine Amine->Complex Coordination PoisonPath Pyridine N-Binding (Catalyst Death) Complex->PoisonPath Small Ligand (PPh3) SuccessPath C-N Coupling (Product) Complex->SuccessPath RuPhos (Steric Shield)

Caption: RuPhos provides a steric shield that prevents the pyridine nitrogen from binding to Pd, forcing the reaction down the productive oxidative addition/reductive elimination pathway.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and electron-deficient diaryl ethers. Journal of the American Chemical Society, 131(5), 1749-1751. (Note: Contextual reference for heteroaryl coupling logic).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7][8][9][10] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970.

Sources

Purification of (S)-3-(Piperidin-3-yl)pyridine by chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (S)-3-(Piperidin-3-yl)pyridine

Current Status: Online Agent: Senior Application Scientist Ticket ID: CHIRAL-33-PYR-PIP Subject: Method Development & Troubleshooting for Chiral Purification

Executive Summary: The Molecule & The Challenge

(S)-3-(Piperidin-3-yl)pyridine (CAS: 31251-28-2) presents a classic "Basic Amine" challenge in chiral chromatography. Structurally similar to Anabasine, it contains two nitrogen atoms: a strongly basic secondary amine in the piperidine ring (pKa ~9.6) and a weakly basic pyridine nitrogen.

The Core Difficulty: The secondary amine interacts strongly with residual silanols on the silica support of chiral columns, leading to severe peak tailing, broad bandwidths, and poor resolution. Furthermore, as a polar base, solubility in standard alkane mobile phases (Hexane/Heptane) can be a bottleneck for preparative loading.

This guide prioritizes Immobilized Polysaccharide Phases (e.g., Chiralpak IG/IC) due to their solvent versatility, allowing for "Polar Organic" and "Reversed Phase" modes that are superior for purification scale-up.

Module 1: Method Development Strategy

Q: I need to separate the (S)-enantiomer. Where do I start my column screening?

A: Do not start with a random screen. For this class of piperidine alkaloids, we follow a "Base-First" screening protocol.

The Golden Rule: You must use a basic additive. Without it, the amine will bind non-specifically to the silica, destroying separation.

Primary Screening Protocol (Immobilized Phases)

We recommend starting with Immobilized Amylose/Cellulose columns (e.g., Chiralpak IG, IA, IC) because they tolerate aggressive solvents (DCM, EtOAc) that may be needed for solubility.

ParameterCondition A (Normal Phase)Condition B (Polar Organic - Recommended for Prep )Condition C (Reversed Phase)
Column Chiralpak IG / IAChiralpak IG / AD-H* / OD-H*Chiralpak IG / IC
Mobile Phase Hexane / EtOH (80:20)100% Methanol or 100% Ethanol20mM NH₄HCO₃ (pH 9.0) / MeCN (60:40)
Additive 0.1% Diethylamine (DEA) 0.1% DEA or 0.1% TEA Adjust pH to 9.0 with NH₄OH
Why? Standard analytical start point.Best for solubility & recovery. Easy solvent evaporation.Green chemistry; salts removal required post-prep.

*Note: AD-H and OD-H are "Coated" phases. They work excellently in Polar Organic mode but are destroyed by "Forbidden Solvents" (DCM, THF, EtOAc).

Screening Logic Diagram

MethodDev Start Start: (S)-3-(Piperidin-3-yl)pyridine Solubility Check Solubility in MeOH/EtOH Start->Solubility Decision Soluble > 50mg/mL? Solubility->Decision PolarMode Polar Organic Mode (100% Alcohol + 0.1% DEA) Decision->PolarMode Yes (Preferred) NormalMode Normal Phase (Hexane/EtOH + 0.1% DEA) Decision->NormalMode No ColumnSelect Screen Columns: 1. IG (Immobilized) 2. AD-H (Amylose) 3. OD-H (Cellulose) PolarMode->ColumnSelect NormalMode->ColumnSelect Resolution Resolution (Rs) > 1.5? ColumnSelect->Resolution Optimize Optimize: 1. Lower Temp (10-20°C) 2. Change Alcohol (MeOH <-> IPA) Resolution->Optimize No Success Proceed to Prep Resolution->Success Yes Optimize->Resolution

Caption: Decision tree for screening basic piperidine derivatives, prioritizing Polar Organic Mode for preparative efficiency.

Module 2: Troubleshooting Peak Shape & Resolution

Q: My peaks are tailing significantly (Asymmetry > 1.5). Is my column dead?

A: Likely not. The tailing is almost certainly due to the Secondary Amine Effect . The piperidine nitrogen is interacting with the residual silanols on the silica surface rather than the chiral selector.

The Fix (Step-by-Step):

  • Increase Additive Concentration:

    • Standard: 0.1% DEA.[1]

    • Troubleshooting: Increase to 0.2% or 0.3% DEA .

    • Mechanism:[2][3][4][5] The DEA competes for the silanol sites, "blocking" them so your target molecule interacts only with the chiral polymer.

  • Switch Additives:

    • If DEA fails, try Ethanolamine (0.1%). The hydroxyl group can sometimes form complementary H-bonds that improve shape for specific alkaloids.

  • Temperature Control:

    • Low temperature (10°C - 15°C) often sharpens peaks for flexible molecules like this by reducing the kinetics of the non-specific interactions.

Q: I have separation, but the "Alpha" (Selectivity) is low (< 1.1). How do I improve it?

A: This molecule has conformational flexibility (the bond between the pyridine and piperidine rings).

  • Change the Alcohol:

    • If using Ethanol, switch to 2-Propanol (IPA) . IPA is bulkier and can alter the shape of the chiral cavities in the amylose/cellulose polymer, often drastically changing selectivity for piperidine analogs.

  • Switch to Reversed Phase (High pH):

    • Use a Chiralpak IG column with 20mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile .[6][7][8]

    • Why: At pH 9.0, the piperidine amine (pKa ~9.6) is partially non-ionized, which changes its interaction mechanism with the selector entirely.

Module 3: Scale-Up & Purification (The "Prep" Guide)

Q: How do I maximize loading for purification?

A: In preparative chromatography, Solubility is King .

  • The Trap: Users often develop a method in Hexane/IPA (90:10) because it gives high resolution.

  • The Problem: Your molecule is likely insoluble in 90% Hexane at prep concentrations (e.g., 50 mg/mL). You will experience "feed precipitation" at the column head.

Recommended Prep Workflow:

  • Use Polar Organic Mode (POM):

    • Mobile Phase: 100% Methanol or 100% Ethanol + 0.1% DEA.

    • Advantage: You can dissolve your sample at 100+ mg/mL in the mobile phase.

    • Recovery: Evaporating 100% Methanol is 10x faster and energy-efficient than evaporating Hexane/Alcohol mixtures.

  • Feed Injection Strategy:

    • Always dissolve the sample in the mobile phase .[9]

    • If using Normal Phase (Hexane/EtOH), do NOT dissolve the sample in pure Ethanol and inject. The solvent mismatch will cause "solvent shock" and distort the peak front.

Quantitative Scale-Up Table:

ScaleColumn DimensionFlow RateTypical Loading (mg/inj)
Analytical 4.6 x 250 mm1.0 mL/min0.01 - 0.1 mg
Semi-Prep 10 x 250 mm5.0 mL/min2 - 10 mg
Prep 20 x 250 mm18 - 20 mL/min50 - 200 mg
Process 50 x 250 mm60 - 80 mL/min500 mg - 2.0 g

Module 4: FAQ

Q: Can I use TFA (Trifluoroacetic acid) to sharpen the peaks? A: ABSOLUTELY NOT. Adding acid (TFA) will protonate the piperidine nitrogen (making it


). Chiral recognition on polysaccharide columns usually requires the amine to be neutral to hydrogen bond with the carbamate groups on the selector. Acid will kill the separation and potentially damage the column if it's not designed for acidic use. Always use Basic Additives for Basic Amines. 

Q: I see a "Memory Effect" on my column. The retention times are shifting. A: This is common when switching between additives (e.g., TEA to DEA) or mobile phases.

  • Fix: Flush the column with 20 column volumes of the mobile phase without additive, then 20 column volumes with the new additive. For immobilized columns (IG), you can flush with stronger solvents (THF or DMF) to strip adsorbed contaminants.

Q: Is derivatization necessary? A: Generally, no. While derivatizing with Tosyl-Chloride or CBZ-Cl can improve UV absorption and reduce tailing, it adds two synthetic steps (protection/deprotection) which can racemize the product. Modern columns (IG/AD-H) with DEA are sufficient for direct separation.

References

  • Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H & CHIRALCEL® OD-H. Retrieved from [Link]

  • Stringham, R. W., et al. (2004).[10] Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Chirality, 16(8), 493-498.[10] Retrieved from [Link]

  • Mathew, B., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. (Demonstrates analogous separation principles for piperidine bases). Retrieved from [Link]

  • Sielc Technologies. Separation of L-3-(2'-Piperidyl)pyridine (Anabasine) on Newcrom R1. (Reference for structural analog behavior). Retrieved from [Link]

Sources

Technical Support Center: Palladium Removal from (S)-3-(Piperidin-3-yl)pyridine Synthesis

[1]

Executive Summary & Diagnostic Triage

The Challenge: Removing palladium (Pd) from (S)-3-(Piperidin-3-yl)pyridine is chemically distinct from standard Pd removal because the target molecule itself is a potent bidentate ligand.[1] The basic nitrogen on the piperidine ring (


Regulatory Target (ICH Q3D): Palladium is a Class 2B impurity.[2][3]

  • Oral PDE: 100 µ g/day (typically <10 ppm in API depending on dose).

  • Parenteral PDE: 10 µ g/day (typically <1 ppm).[4]

Diagnostic Checklist: Before selecting a protocol, confirm the current state of your mixture:

  • Pd Species: Is it Homogeneous Pd(II) (from oxidative addition) or Colloidal Pd(0) (black particulates)?

  • Solvent System: Is the product currently in a polar aprotic solvent (DMF/DMSO) or a non-polar organic (Toluene/DCM)?

  • Form: Is the product currently a free base or a salt?

Protocol A: Chemical Scavenging (The "Ligand Exchange" Method)

Best For: Intermediate purification where the product must remain in solution (Free Base form).

The Science: Standard activated carbon often fails here due to "pore blocking" by the amine or non-specific adsorption of the product (yield loss). You must use a functionalized silica scavenger with a binding constant (

Recommended Scavengers:

  • Primary Choice: SiliaMetS® Thiol (Si-SH) or SiliaMetS® DMT (Dimercaptotriazine) .[1]

    • Why: The sulfur-Pd bond is stronger than the N-Pd bond.[1] DMT is particularly effective for Pd(II) species that are tightly coordinated.

  • Secondary Choice: SiliaMetS® TAAcOH (Supported EDTA-like).[1]

    • Why: Effective if the mixture contains high concentrations of competing Lewis bases.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude (S)-3-(Piperidin-3-yl)pyridine (Free Base) in THF , EtOAc , or MeOH .[1] Avoid DMF if possible, as it stabilizes Pd in solution.

  • Loading Calculation: Add 4 molar equivalents of Scavenger relative to the residual Pd content (if known). If unknown, start with 5-10 wt% relative to the mass of the crude product.

  • Kinetics (Crucial):

    • Temperature: Heat to 50–60°C . Room temperature is often insufficient to break the Product-Pd chelate complex.[1]

    • Time: Stir vigorously for 4 to 12 hours .

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica scavenger.

  • Validation: Analyze filtrate via ICP-MS.

Protocol B: The "Salt Switch" Crystallization (The "Lattice Exclusion" Method)

Best For: Final API polishing or when scavenging fails to reach <10 ppm.

The Science: Crystallization is the most robust method for this specific substrate. By converting the free base to the Dihydrochloride (2HCl) or L-Tartrate salt, you protonate both nitrogen centers. This destroys their ability to coordinate Pd. The ionic crystal lattice of the salt then rejects the non-ionic Pd species, which remain in the mother liquor.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude free base in Ethanol (EtOH) or Methanol (MeOH) (approx. 5–10 volumes).

  • Acid Addition: Slowly add 2.2 to 2.5 equivalents of concentrated HCl (or HCl in dioxane/isopropanol).

    • Note: The reaction is exothermic. Control temp to <40°C.

  • Precipitation:

    • Heat the mixture to reflux (~75°C) to ensure full dissolution.

    • Cool slowly to room temperature, then to 0–5°C.

    • Optional: If no precipitate forms, add an anti-solvent like MTBE or Acetone .

  • Filtration: Filter the white solid.

  • Wash: Wash the cake with cold solvent (e.g., cold EtOH/MTBE 1:1). The Pd remains in the dark mother liquor.

  • Recovery: Dry the (S)-3-(Piperidin-3-yl)pyridine Dihydrochloride salt under vacuum.

Visual Workflows

Figure 1: Decision Matrix for Palladium Removal

Pd_Removal_DecisionStartStart: Crude (S)-3-(Piperidin-3-yl)pyridineCheck_FormIs the product a Free Base or Salt?Start->Check_FormFreeBaseFree BaseCheck_Form->FreeBaseSaltSalt (HCl/Tartrate)Check_Form->SaltCheck_LimitTarget Pd Limit?FreeBase->Check_LimitRecrystProtocol B: Salt Formation & Crystallization(Protonation breaks Chelation)Salt->RecrystRecrystallize directlyOralOral (>10 ppm allowed)Check_Limit->OralParenteralParenteral (<1 ppm required)Check_Limit->ParenteralScavengeProtocol A: SiliaMetS Thiol/DMT(50°C, 4-12h)Oral->ScavengeParenteral->RecrystScavenge->RecrystIf Pd still >10ppm

Caption: Decision tree selecting between Scavenging (Protocol A) and Salt Crystallization (Protocol B) based on regulatory limits and current product form.

Figure 2: The "Salt Switch" Mechanism

Salt_Switch_Mechanismcluster_0State 1: Free Base (Chelation)cluster_1cluster_2State 2: Dihydrochloride SaltComplexPd-Product Complex(Pd trapped by N-ligands)Add_Acid+ HCl (Protonation)Complex->Add_AcidProtonatedProduct-2HCl Salt(N-H+ cannot bind Pd)Add_Acid->ProtonatedFreePdFree Pd Species(Soluble in Mother Liquor)Add_Acid->FreePd

Caption: Mechanistic visualization of how protonation (Salt Formation) destroys the Pd-chelation complex, releasing Pd into the solvent.[1]

Comparative Data: Scavenger Efficiency

Data derived from aggregated performance on aminopyridine substrates [1, 2].

Scavenger TypeFunctional GroupPd Removal EfficiencyProduct RecoveryNotes
SiliaMetS® Thiol Si-(CH₂)₃-SHHigh (85-95%) High (>95%)Best general purpose; low non-specific binding.[1]
SiliaMetS® DMT DimercaptotriazineVery High (90-99%) High (>90%)Strongest affinity; use if Thiol fails.[1]
Activated Carbon C (Various)Low to Medium (40-70%)Low (<80%) Not Recommended. High yield loss due to amine adsorption.[1]
Crystallization (2HCl Salt)Excellent (>99%) Good (80-90%)Requires solvent optimization; best for final purity.[1]

Troubleshooting & FAQ

Q1: I used SiliaMetS Thiol at room temperature, but the Pd level only dropped from 1000 ppm to 200 ppm. Why? A: The pyridine-Pd bond is kinetically stable.[1] At room temperature, the exchange rate between the product-bound Pd and the scavenger-bound Pd is too slow.[1] You must heat the mixture to 50–60°C to overcome the activation energy for ligand exchange.

Q2: Can I use Activated Carbon (Charcoal) as a pre-filter? A: Proceed with caution. Piperidine moieties stick avidly to carbon pores. If you must use carbon, use a specific grade like Ecosorb® C-941 (designed for precious metal recovery) rather than generic charcoal, and perform a "spiking" study to check for yield loss first.

Q3: My product is an oil. How do I apply Protocol B? A: If the free base is an oil, the salt formation (Protocol B) is actually the best way to turn it into a handleable solid. Dissolve the oil in EtOH, add the HCl, and induce precipitation with MTBE or Et₂O. This simultaneously purifies the physical form and rejects Pd.

Q4: The Pd is colloidal (black particles). Scavengers aren't working. A: Scavengers work best on ionic Pd(II). If you have Pd(0) colloids:

  • Filter through Celite first.[5]

  • Consider adding a mild oxidant (air bubbling or dilute peroxide) to oxidize Pd(0) to Pd(II) before adding the Thiol scavenger, OR use SiliaMetS® Cysteine , which can sometimes handle mixed oxidation states better.

References

  • SiliCycle Inc. (2008). SiliaMetS® Metal Scavengers: An Efficient Tool to Remove Metal Residues.[6] Organic Process Research & Development.

  • Biotage. (2023).[7][8] How to Remove Palladium in three easy steps.[7]

  • International Council for Harmonisation (ICH). (2022). ICH Q3D(R2) Guideline for Elemental Impurities.[2][3]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • BenchChem. (2025).[5] Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.

Technical Support Center: 3-(Piperidin-3-yl)pyridine Salt Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SALT-OPT-33PYR Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division[1][2]

Introduction: The Stability Challenge

Welcome to the technical support hub for 3-(piperidin-3-yl)pyridine . We understand you are likely facing difficulties with the free base form of this molecule.

The Core Problem: 3-(piperidin-3-yl)pyridine exists as a viscous oil or low-melting solid in its free base form.[1][2] It possesses two nitrogen centers with vastly different basicities.[1][2][3] The secondary amine (piperidine) is prone to:

  • Oxidation: Formation of N-oxides upon air exposure.[1][2]

  • Carbamate Formation: Rapid reaction with atmospheric CO₂.[1][2]

  • Hygroscopicity: Absorption of ambient moisture, making accurate weighing impossible.[1][2]

The Solution: Developing a crystalline salt form is mandatory for GMP compliance and long-term stability.[1][2] This guide provides a validated pathway to identify the optimal counter-ion.

Module 1: Counter-ion Selection Strategy

User Question: "Which acids should I screen first? Can I make a di-salt?"

Technical Analysis: To select a stable salt, we apply the


pKa Rule : For a stable salt species, the difference between the pKa of the base and the acid (

pKa = pKa

- pKa

) should ideally be > 3 .[4][5]

Molecule Profile:

  • Center A (Piperidine Nitrogen): Secondary aliphatic amine.[1][2]

    
    .[1][2]
    
  • Center B (Pyridine Nitrogen): Aromatic amine.[1][2]

    
    .[1][2][6]
    
Selection Logic Table
Target StoichiometryRequired Acid StrengthRecommended Counter-ionsRisk Profile
Mono-Salt (1:1) Weak to Strong (

)
Fumaric, Succinic, L-Tartaric, PhosphoricLow. Most stable.[1][2] Protonates only the piperidine N.
Di-Salt (1:2) Very Strong (

)
Hydrochloric, Methanesulfonic, SulfuricHigh. Protonating the pyridine ring often leads to hygroscopic salts due to high charge density and acidity.[1][2]

Recommendation: Start with a 1:1 stoichiometry targeting the piperidine nitrogen.[2]

Visual Workflow: Acid Selection Decision Tree

AcidSelection Start Start: Select Counter-ion CheckPka Analyze pKa Profile Piperidine N (~11.0) vs Pyridine N (~5.3) Start->CheckPka DecisionStoich Desired Stoichiometry? CheckPka->DecisionStoich MonoPath Mono-Salt (1:1) Target: Piperidine N DecisionStoich->MonoPath Standard Stability DiPath Di-Salt (1:2) Target: Both Nitrogens DecisionStoich->DiPath High Solubility Needed WeakAcid Select Weak/Medium Acids (pKa 3.0 - 6.0) MonoPath->WeakAcid StrongAcid Select Strong Acids (pKa < 2.0) DiPath->StrongAcid ExamplesMono Candidates: Fumarate, Succinate, Tartrate, Benzoate WeakAcid->ExamplesMono ExamplesDi Candidates: Dihydrochloride, Bis-mesylate StrongAcid->ExamplesDi OutcomeMono Outcome: Likely Crystalline, Non-Hygroscopic ExamplesMono->OutcomeMono OutcomeDi Outcome: High Risk of Hygroscopicity & Acidity Issues ExamplesDi->OutcomeDi

Figure 1: Decision logic for selecting counter-ions based on the specific pKa profile of 3-(piperidin-3-yl)pyridine.

Module 2: The Screening Protocol (SOP)

User Question: "I tried adding HCl, but I got a gum/oil. How do I get crystals?"

Technical Analysis: "Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for flexible amine molecules.[1][2] This occurs when the salt is more soluble in the oil phase than in the solvent.

Validated Protocol: Slow Evaporation & Maturation

  • Preparation: Dissolve 50 mg of free base in 500 µL of solvent (Solvent A).[1][2]

    • Recommended Solvent A: Isopropanol (IPA) or Ethanol (EtOH).[1][2] Avoid water.

  • Acid Addition: Add 1.05 equivalents of the selected acid (dissolved in the same solvent if solid).

  • Temperature Cycling (Maturation):

    • Do not simply cool the solution.

    • Cycle the temperature between 50°C and 5°C every 4 hours for 48 hours. This Ostwald ripening process encourages the dissolution of amorphous "oils" and the growth of stable crystal lattices.

  • Anti-Solvent Addition (If no precipitate):

    • Slowly diffuse vapor of an anti-solvent (e.g., Hexane or MTBE) into the solution.[1]

Troubleshooting "Oiling Out"
ObservationRoot CauseCorrective Action
Sticky Gum Impurities or super-saturation.[1][2]Sonication: Sonicate the gum at 10°C. Seeding: Scratch the glass vessel to induce nucleation.
Phase Separation Solvent too polar.[1][2]Switch to a less polar solvent system (e.g., Ethyl Acetate/EtOH 9:1).[1][2]
Yellow Color Oxidation of amine.[1][2]Perform all crystallizations under Nitrogen/Argon.[1][2] Add trace antioxidant (e.g., BHT) if permissible.[1][2]

Module 3: Advanced Characterization & Stability

User Question: "I have a solid, but it turns into a liquid on the bench. Why?"

Technical Analysis: You are likely observing deliquescence .[1][2] This is common with Hydrochloride salts of piperidines.[1][2] The crystal lattice energy is insufficient to overcome the hydration energy from atmospheric moisture.

The Fix: Switch to Dicarboxylic Acids We strongly recommend screening Fumaric Acid (1:1) or L-Tartaric Acid (1:1) .[1][2]

  • Mechanism: These acids form hydrogen-bonded networks (supramolecular synthons) that bridge the piperidine cations, creating a robust lattice that excludes water.[1][2]

  • Chirality Bonus: Since 3-(piperidin-3-yl)pyridine has a chiral center, using L-Tartaric acid or Dibenzoyl-L-tartaric acid may allow you to simultaneously resolve the enantiomers via diastereomeric salt formation.[1][2]

Visual Workflow: Troubleshooting Pathway

Troubleshooting Issue Problem Detected Type1 Material is Hygroscopic (Turns to liquid) Issue->Type1 Type2 Material is an Oil/Gum (Won't crystallize) Issue->Type2 Action1 Switch Counter-ion Type1->Action1 Action2 Change Solvent System Type2->Action2 Sol1 Try Fumarate/Tartrate (Stronger Lattice) Action1->Sol1 Sol2 Use Anti-solvent Vapor Diffusion (MTBE into EtOH) Action2->Sol2

Figure 2: Troubleshooting logic for physical state issues.

References & Authority

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][7] (2002).[1][2][8] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (The definitive guide on the

    
    pKa > 3 rule). [1][2]
    
  • Childs, S. L., et al. (2007).[1][2][4] "The salt-cocrystal continuum: the influence of crystal structure on ionization state." Molecular Pharmaceutics. (Explains the proton transfer logic).

  • Gould, P. L. (1986).[1][2] "Salt selection for basic drugs." International Journal of Pharmaceutics. (Foundational text on salt screening for amines).

Disclaimer: This guide is for research purposes only. All synthesized salts must be fully characterized (NMR, XRPD, DSC) before use in biological assays.[1]

Sources

Technical Support Center: Resolving NMR Signal Overlap in Substituted Piperidine-Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: NMR-RES-001 Assigned Specialist: Senior Application Scientist Subject: Strategies for deconvolution of overlapping aliphatic/aromatic signals in nitrogen-heterocycle mixtures.

Introduction: The "Hidden" Complexity

You are likely here because your piperidine-pyridine scaffold—a ubiquitous pharmacophore in kinase inhibitors and GPCR ligands—is defying standard integration. The problem is rarely just "too many peaks." It is a convergence of three distinct physical phenomena:

  • Spectral Crowding: The piperidine ring protons (

    
    ) often collapse into a "multiplet forest" between 1.5–3.5 ppm.
    
  • Magnetic Anisotropy: Substituted pyridines can induce unexpected upfield shifts in nearby aliphatic protons, pushing them into the solvent suppression region or overlapping them with other aliphatic signals.

  • Dynamic Exchange: Piperidine ring flipping and rotamers (if amides are present) broaden signals, mimicking the appearance of overlap or impurities.

This guide provides a tiered troubleshooting protocol, moving from chemical manipulation (low cost/fast) to advanced acquisition (high cost/slow).

Module 1: Chemical Resolution (Solvent & pH Manipulation)

The "Quick Fix" Before booking 12 hours of instrument time, alter the chemical environment. The most effective tool for nitrogen heterocycles is the Aromatic Solvent Induced Shift (ASIS) .

The Protocol: Benzene-d6 Titration

Chloroform-d (


) and DMSO-

are standard, but they often fail to resolve piperidine ring protons. Benzene-

(

) has a unique magnetic anisotropy that preferentially shields protons located above/below the benzene ring plane.
  • Mechanism: Pyridine (solute) forms specific stacking interactions with Benzene-

    
     (solvent). This causes significant upfield shifts of the pyridine protons and the protons on the piperidine ring alpha to the nitrogen.
    
  • Action:

    • Prepare a sample in

      
       (Reference).
      
    • Prepare a sample in

      
      .[1]
      
    • Result: You will often observe a 0.2 – 0.5 ppm shift in the piperidine

      
      -protons, de-convoluting them from the 
      
      
      
      and
      
      
      protons.
The "pH Switch": TFA-d Addition

Pyridine (


) and Piperidine (

) have vastly different basicities.
  • Action: Add 1-2 drops of Trifluoroacetic acid-d (TFA-d) to your tube.

  • Result:

    • Pyridine: Protonation of the aromatic nitrogen causes a dramatic downfield shift of the ortho-protons (often >0.5 ppm).

    • Piperidine: The aliphatic amine is likely already protonated if you used TFA salts during purification, but ensuring full protonation sharpens the exchangeable NH proton and shifts the

      
      -protons downfield, away from the hydrocarbon "mush."
      

Module 2: Spectroscopic Resolution (Advanced Pulse Sequences)

The "Hardware" Solution If chemical shifts fail, you must remove the couplings that cause the overlap.

Pure Shift NMR (PSYCHE)

Standard proton spectra are cluttered by J-coupling (multiplets). Pure Shift NMR collapses all multiplets into singlets, effectively providing a "carbon-like" resolution for protons.

  • Technique: PSYCHE (Pure Shift Yielded by Chirp Excitation).[2][3]

  • Why it works: It uses a saltire chirp pulse to spatially encode the sample, effectively decoupling homonuclear interactions during acquisition.

  • Trade-off: Sensitivity loss (approx. 10-20% of standard

    
    ).
    
  • Application: Use this to integrate the piperidine

    
    -protons that are usually buried under alkyl chains.
    
Multiplicity-Edited HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the gold standard for overlap. It spreads proton signals into the Carbon-13 dimension.

  • The Setup: Use hsqcedetgpsisp2.3 (Bruker standard) or equivalent.

  • Interpretation:

    • Blue Peaks (Positive):

      
       and 
      
      
      
      .
    • Red Peaks (Negative):

      
       (The piperidine ring).
      
  • Resolution Power: Piperidine carbons resonate at ~20–50 ppm, while pyridine carbons are at ~120–150 ppm. Even if the protons overlap perfectly at 2.5 ppm, their carbons will be separated by >100 ppm.

Table 1: Pulse Sequence Decision Matrix

ScenarioRecommended SequencePrimary BenefitCost (Time)
Crowded Aliphatic Region PSYCHE (1D Pure Shift)Collapses multiplets to singlets; quantitative.Medium (10-30 min)
Exact Overlap (

)
Edited HSQC Separates by Carbon shift; distinguishes

from

.
Medium (20-60 min)
Connectivity Ambiguity H2BC or HMBC Traces scalar coupling through heteroatoms.High (1-4 hrs)

Module 3: Dynamic Resolution (Variable Temperature)

The "Invisible" Problem Users often report "missing signals" or "broad lumps" in the piperidine region. This is usually conformational exchange , not overlap.

The Piperidine Ring Flip

At room temperature (


), substituted piperidines often undergo chair-chair interconversion at a rate intermediate on the NMR timescale. This causes signals to broaden into the baseline (coalescence).
  • Diagnosis: If your integration is low or peaks look "flat," you are likely near the coalescence temperature (

    
    ).
    
  • The Fix (High T): Heat the sample to 323 K or 333 K (

    
    ).
    
    • Effect: Increases the exchange rate (

      
      ). The average signal becomes a sharp, weighted average of the conformers.
      
  • The Fix (Low T): Cool to 233 K (

    
    ).
    
    • Effect: Freezes the exchange. You will see distinct sets of signals for the axial and equatorial conformers (doubling of peaks).

Visual Troubleshooting Workflows

Diagram 1: The Resolution Decision Tree

This flowchart guides you through the logical steps of resolving overlap, prioritizing time-efficient methods first.

NMR_Resolution_Workflow Start START: Overlapping Signals in Piperidine-Pyridine Mix CheckLW Check Line Width (LW) Is it broad (>2 Hz)? Start->CheckLW BroadYes Yes: Dynamic Exchange CheckLW->BroadYes Broad BroadNo No: True Chemical Overlap CheckLW->BroadNo Sharp VT_Exp Run VT-NMR Heat to 323K (+50°C) BroadYes->VT_Exp Solvent Change Solvent Try Benzene-d6 or Acetone-d6 BroadNo->Solvent Resolved1 Resolved? VT_Exp->Resolved1 Resolved2 Resolved? Solvent->Resolved2 Resolved1->Solvent No Success SUCCESS: Integrate/Assign Resolved1->Success Yes PureShift Run 1D Pure Shift (PSYCHE) Resolved2->PureShift No Resolved2->Success Yes HSQC Run 2D HSQC (Multiplicity Edited) PureShift->HSQC Still Overlapping HSQC->Success

Caption: Step-by-step decision matrix for resolving spectral overlap, prioritizing line-width analysis and solvent effects before advanced 2D methods.

Diagram 2: Piperidine Conformational Exchange Logic

Understanding why your peaks disappear is crucial. This diagram illustrates the physical states of the piperidine ring during NMR acquisition.

Piperidine_Dynamics State_A Chair Conformer A (Axial R-Group) Transition Transition State (Twist-Boat) State_A->Transition Ring Flip State_B Chair Conformer B (Equatorial R-Group) State_B->Transition Transition->State_A Transition->State_B Temp_Low Low Temp (<233K) Slow Exchange 2 Distinct Sets of Peaks Temp_Low->State_A Frozen Temp_High High Temp (>323K) Fast Exchange 1 Averaged Sharp Set Temp_High->Transition Rate >> Δδ Temp_Room Room Temp (~298K) Coalescence Broad/Missing Peaks Temp_Room->Transition Rate ~ Δδ

Caption: The relationship between temperature, ring-flip kinetics, and observed NMR signal states (Slow vs. Fast Exchange).

Frequently Asked Questions (FAQ)

Q: I see a broad hump at 3.5 ppm that disappears when I add


. Is this overlap? 
A:  No. This is likely the exchangeable NH proton of the piperidine (or an amide). 

causes Hydrogen-Deuterium exchange, making the signal "disappear" (become silent). This is a diagnostic test, not an overlap issue.

Q: My pyridine protons are split into doublets of doublets, but they overlap with the piperidine signal. Can I decouple them? A: Yes. You can use Homonuclear Decoupling . If you irradiate the specific frequency of the neighbor proton, the doublet will collapse into a singlet. However, for complex mixtures, PSYCHE (Pure Shift) is cleaner as it decouples the entire spectrum at once [1].

Q: Can I use qNMR (Quantitative NMR) if the signals overlap? A: Not accurately with standard 1D


. If overlap is partial, you can use Global Spectral Deconvolution (GSD)  software (MestReNova/TopSpin) to mathematically fit the lineshapes. For strict accuracy, use the 1D-HSQC  method or select a non-overlapping signal (e.g., the pyridine aromatic protons) as your internal reference.

Q: Why does my piperidine ring look like two different compounds in the HSQC? A: You are likely in "Slow Exchange" (see Module 3). If the rotation of a substituent (like a Boc group or amide) is restricted, you will see two distinct populations (Rotamers). Heat the sample to coalesce them into a single set of peaks [2].

References

  • Foroozandeh, M., et al. (2014).[2] Ultrahigh-Resolution NMR Spectroscopy. Angewandte Chemie International Edition, 53(27), 6990–6992.

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 40921-40933.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: 2D Heteronuclear Correlation).

  • Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

Preventing racemization of (S)-3-(Piperidin-3-yl)pyridine during workup

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for process chemists and researchers working with (S)-3-(Piperidin-3-yl)pyridine (CAS: 19733-56-3 or related salts). It addresses the critical instability of the C3-chiral center adjacent to the pyridine ring.

Subject: Preventing Racemization of (S)-3-(Piperidin-3-yl)pyridine during Workup Ticket Type: Advanced Process Troubleshooting Applicable For: Free-basing tartrate salts, solvent switching, and isolation.

The Racemization Risk Profile (The "Why")

Before troubleshooting, you must understand the molecular vulnerability. The racemization of (S)-3-(Piperidin-3-yl)pyridine is not random; it is a chemically deterministic event driven by the pyridylic acidity of the C3 proton.

The Mechanism: The chiral center (C3 of the piperidine ring) is directly attached to the 3-position of a pyridine ring. The pyridine ring is electron-withdrawing (π-deficient). This inductive and resonance effect acidifies the proton at the chiral center (


 in DMSO, lower in aqueous cationic forms).

Under basic conditions (workup), the base abstracts this proton, forming a planar, resonance-stabilized carbanion (or enamine-like transition state). Upon reprotonation, the proton can attack from either face, leading to the racemate.

Visualizing the Failure Mode:

RacemizationMechanism S_Enantiomer (S)-Enantiomer (Chiral Center C3-H) Base_Attack Base Attack (High pH / Heat) S_Enantiomer->Base_Attack Exposure Transition Planar Carbanion (Stabilized by Pyridine) Base_Attack->Transition H+ Removal Reprotonation Reprotonation Transition->Reprotonation Equilibrium Racemate Racemic Mixture (50% S / 50% R) Reprotonation->Racemate Loss of Info

Figure 1: Mechanism of base-catalyzed racemization driven by pyridylic resonance stabilization.

Troubleshooting Workup Protocols

This section replaces standard SOPs with "Safe-Zone" parameters.

Scenario A: Breaking the Tartrate Salt (Free-Basing)

Context: You have resolved the racemate using D-Tartaric acid (or similar) and need to isolate the free base for the next step. Common Failure: Adding 10N NaOH rapidly to the salt slurry at room temperature.

Corrective Protocol: The goal is to neutralize the acid without generating a localized high-pH environment that triggers proton abstraction at C3.

ParameterDanger Zone (Racemization Risk)Safe Zone (Protocol Standard)
pH Target pH > 12.5pH 9.5 – 10.5 (Ammonia/Carbonate buffer range)
Temperature > 25°C0°C – 10°C (Ice bath mandatory)
Base Choice NaOH pellets, 10N NaOH28% NH₄OH or Sat. aq. K₂CO₃
Agitation Poor mixing (Hot spots)Vigorous stirring (Rapid dispersion)

Step-by-Step Procedure:

  • Suspend the chiral salt (e.g., D-tartrate) in DCM (Dichloromethane) or 2-MeTHF .

  • Cool the slurry to 0–5°C .

  • Slowly add 28% Ammonium Hydroxide (aq) dropwise.

    • Why? Ammonia (

      
      ) is strong enough to break the salt but weak enough to minimize C3 deprotonation compared to hydroxide.
      
  • Monitor pH. Stop exactly when the aqueous layer reaches pH 10 .

  • Separate layers immediately. Keep the organic layer cold.

Scenario B: Solvent Stripping & Concentration

Context: You have extracted the free base and need to remove the solvent.[1] Common Failure: Rotary evaporation at 50°C bath temperature.

Corrective Protocol: Thermal energy lowers the activation barrier for inversion.

  • Acidify if storing: If you are not using the free base immediately, convert it to a stable salt (e.g., HCl or Tosylate) before concentration. The protonated piperidine nitrogen inductively protects the C3 proton (ammonium is electron-withdrawing, but the lack of a lone pair prevents specific base-catalysis mechanisms).

  • Vacuum is King: If you must isolate the free base oil:

    • Bath Temperature: < 35°C .

    • Vacuum: < 10 mbar (High vacuum).

    • Tip: Azeotrope with heptane to remove traces of water/base, which catalyze racemization.

Decision Logic & Workflow

Use this flowchart to determine your isolation strategy based on your downstream needs.

WorkupLogic Start Start: Chiral Salt (e.g., Tartrate) NextStep What is the next reaction? Start->NextStep Amidation Amide Coupling (e.g., Niraparib synthesis) NextStep->Amidation Coupling Storage Long-term Storage NextStep->Storage Inventory FreeBase Cold Free-Basing (NH4OH / DCM / 0°C) Amidation->FreeBase SaltSwap Salt Exchange (Direct to HCl/Tosylate) Storage->SaltSwap Risk1 Risk: Thermal Racemization FreeBase->Risk1 If Concentrated Action1 Use Solution Directly (Do not strip solvent) FreeBase->Action1 Best Practice Action2 Isolate as Solid Salt SaltSwap->Action2

Figure 2: Decision tree for processing chiral piperidine salts to minimize racemization risk.

Frequently Asked Questions (FAQs)

Q: My ee dropped from 99% to 94% after extraction with NaOH. Can I re-enrich it? A: Yes, but it is costly. You must perform a "recrystallization of the salt."[2] Re-form the tartrate salt (or use N-acetyl-L-leucine) in ethanol/methanol. Heat to reflux briefly to dissolve, then cool slowly. The eutectics usually favor the pure enantiomer crystal, but you will lose yield. Prevention is better: Switch from NaOH to


 for the extraction.

Q: Can I distill the free base to purify it? A: Only under high vacuum (< 1 mmHg) . The boiling point of anabasine derivatives is high (>270°C at atm). Heating to these temperatures will cause significant racemization (thermal inversion). Kugelrohr distillation is preferred over pot distillation.

Q: Does the counter-ion matter for stability? A: Yes. The Dihydrochloride (2HCl) salt is generally the most stable against racemization because the protonated pyridine ring is less electron-withdrawing (via resonance) than the free base pyridine, and the lattice energy is high. Avoid storing as the Acetate or Formate salt, as these can exist in equilibrium with the free base.

References & Authority
  • Process Chemistry of Niraparib Intermediates:

    • Source: Patent WO2019036441A1. Describes the basification of 4-(piperidin-3-yl)aniline salts (homologous chemistry) using NaOH at 0-10°C to prevent degradation and isomerization.

    • Link:

  • Chemo-Enzymatic Dynamic Kinetic Resolution:

    • Source:Journal of the American Chemical Society (2022). Discusses the "in situ epimerization" of 3-substituted piperidines, confirming the lability of the C3 proton under catalytic conditions and the feasibility of manipulating this equilibrium.

    • Link:

  • Resolution of Piperidine Derivatives:

    • Source: Patent WO2011160037.[3] Details the resolution of 3-aminopiperidine (similar steric/electronic environment) using Dibenzoyl-L-tartaric acid and the critical temperature controls during acid exchange.

    • Link:

Sources

Solubility issues of (S)-3-(Piperidin-3-yl)pyridine free base vs HCl salt

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility, handling, and conversion protocols for (S)-3-(Piperidin-3-yl)pyridine , a critical chiral building block in medicinal chemistry (often serving as a scaffold for nicotinic receptor ligands and kinase inhibitors).

The following content is structured as a Tier 2 Technical Support Resource , designed to resolve specific experimental bottlenecks.

CAS (Racemate): 31251-28-2 | CAS (S-isomer): 1055196-29-6 (HCl salt ref) Chemical Formula: C₁₀H₁₄N₂ (Free Base) | C₁₀H₁₆Cl₂N₂ (Dihydrochloride)

Solubility Profile & Physical Properties

The primary cause of experimental failure with this compound is the misunderstanding of its diprotic nature . The molecule contains two distinct nitrogen centers with vastly different basicities:

  • Piperidine Nitrogen (Secondary Amine): Highly basic (

    
    ).
    
  • Pyridine Nitrogen (Heteroaromatic): Weakly basic (

    
    ).
    
Comparative Solubility Table
Solvent SystemFree Base (Oil/Low-Melting Solid)Dihydrochloride Salt (Solid)
Water (pH 7) Partially Soluble (Emulsifies/Oils out)Highly Soluble (>100 mg/mL)
Water (pH < 2) Soluble (Forms salt in situ)Soluble
Water (pH > 12) Insoluble (Oils out distinct layer)Insoluble (Converts to Free Base)
Dichloromethane (DCM) Highly Soluble (Preferred extraction solvent)Insoluble
Methanol / Ethanol SolubleSoluble (often used for salt formation)
Diethyl Ether SolubleInsoluble
Ethyl Acetate SolubleInsoluble
DMSO SolubleSoluble
Troubleshooting Guide (FAQ)

Q1: I am trying to extract the free base from an aqueous reaction mixture, but the yield is extremely low. Where is my compound? Diagnosis: Incomplete Deprotonation. Because the piperidine nitrogen has a


 around 11, adjusting the aqueous phase to pH 8-9 (using NaHCO₃ or weak base) is insufficient . At pH 9, the piperidine ring is still largely protonated (

), rendering the molecule water-soluble. Solution: You must drive the pH to >12 using 2M NaOH or KOH before extraction. This ensures both nitrogens are neutral, forcing the compound into the organic layer.

Q2: The HCl salt is turning into a sticky gum instead of a solid. How do I fix this? Diagnosis: Hygroscopicity & Solvent Trapping. Piperidine-pyridine dihydrochlorides are notoriously hygroscopic. If exposed to air or if excess HCl/water is present, they form deliquescent gums. Solution:

  • Drying: Use a vacuum oven with P₂O₅ desiccant.

  • Trituration: If gummy, sonicate the crude salt in anhydrous diethyl ether or acetone . The salt is insoluble in these, while impurities and trapped water/solvents may be removed, inducing crystallization.

Q3: Can I use the Free Base for long-term storage? Recommendation: No. Secondary amines are prone to oxidation and carbamate formation (absorbing CO₂ from air). The free base is also likely an oil, which is harder to handle. Convert to the Dihydrochloride (2HCl) or Tartrate salt for long-term stability at -20°C.

Experimental Protocols
Protocol A: Conversion of HCl Salt to Free Base (Extraction)

Use this protocol when the salt is supplied but the reaction requires the nucleophilic free amine.

  • Dissolution: Dissolve 1.0 g of (S)-3-(Piperidin-3-yl)pyridine·2HCl in 10 mL of deionized water.

  • pH Adjustment (The "Switch"):

    • Place the beaker in an ice bath (exothermic reaction).

    • Slowly add 4M NaOH dropwise while monitoring pH.

    • Target: pH 12-14. The solution will become cloudy as the free base oils out.

  • Extraction:

    • Transfer to a separatory funnel.[1]

    • Extract 3x with DCM (Dichloromethane) or CHCl₃ (Chloroform). Note: DCM is preferred over EtOAc for polar amines.

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Result: Colorless to pale yellow viscous oil.

Protocol B: Preparation of Dihydrochloride Salt from Free Base

Use this protocol to stabilize the compound for storage.

  • Solvation: Dissolve the Free Base oil in a minimal amount of cold absolute ethanol or methanol .

  • Acidification:

    • Add 2.5 equivalents of 4M HCl in Dioxane or 2M HCl in Diethyl Ether .

    • Critical: Do not use aqueous HCl, or you will struggle to remove the water later.

  • Precipitation:

    • Add excess anhydrous diethyl ether until the solution becomes turbid.

    • Cool to 0°C or -20°C overnight to promote crystallization.

  • Isolation: Filter the white solid under nitrogen (to prevent moisture absorption) and wash with cold ether.

Visualizations
Figure 1: pH-Dependent Species Distribution

This diagram illustrates why extraction fails at neutral pH.

SpeciesDistribution cluster_0 Solubility State Acid pH < 4 (Cationic Species) Neutral pH 7-9 (Mono-Cationic) Acid->Neutral Add Base (Pyridine deprotonates) Water Soluble Water Soluble Acid->Water Soluble Base pH > 12 (Neutral Free Base) Neutral->Base Add Strong Base (NaOH) (Piperidine deprotonates) Water Soluble\n(Risk of Emulsion) Water Soluble (Risk of Emulsion) Neutral->Water Soluble\n(Risk of Emulsion) Organic Soluble\n(DCM/EtOAc) Organic Soluble (DCM/EtOAc) Base->Organic Soluble\n(DCM/EtOAc)

Caption: At pH < 11, the piperidine ring remains protonated, keeping the molecule in the aqueous phase. Successful extraction requires pH > 12.

Figure 2: Purification Decision Tree

DecisionTree Start Starting Material Form Form Is it Salt or Free Base? Start->Form Salt HCl Salt Form->Salt Salt Base Free Base (Oil) Form->Base Free Base Action1 Dissolve in Water Adjust to pH > 12 Salt->Action1 Action2 Dissolve in EtOH Add HCl/Dioxane Base->Action2 Extract Extract with DCM (3x) Action1->Extract Precip Triturate with Ether Filter Solid Action2->Precip End1 Pure Free Base (Ready for Rxn) Extract->End1 End2 Stable Salt (Storage) Precip->End2

Caption: Workflow for converting between stable storage forms and reactive forms.

References
  • Enantiomeric Separation & Handling : Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC. PubMed (NIH). Discusses handling of similar piperidine-pyridine salts. Available at: [Link]

  • Synthesis & Catalysis : Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society (ACS). Detailed insights into the synthesis and handling of 3-substituted piperidines. Available at: [Link]

  • Salt Formation Protocols : Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. WO2011160037A2.[2] Describes the standard industrial protocols for salting out piperidine derivatives. Available at:

Sources

Technical Support Center: Minimizing Side Reactions in N-Functionalization of Piperidine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of N-functionalizing piperidine rings. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving clean and efficient reactions. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality of common side reactions and offer robust strategies for their mitigation. Our aim is to empower you with the knowledge to not only troubleshoot existing issues but also to proactively design more effective synthetic routes.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant over-alkylation in my piperidine N-alkylation reaction, resulting in a quaternary ammonium salt. How can I favor mono-alkylation?

A1: Over-alkylation is a common challenge stemming from the fact that the newly formed tertiary amine is often more nucleophilic than the starting secondary amine. To favor mono-alkylation, you need to control the relative concentrations and reactivities of the reactants.

  • Stoichiometry Control: Use a slight excess of the piperidine starting material (1.1-1.2 equivalents) relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent, reducing the probability of a second alkylation event.[1]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, preferably using a syringe pump.[1] This maintains a low concentration of the electrophile, kinetically favoring the reaction with the more abundant secondary amine.

  • Reaction Temperature: Lowering the reaction temperature can help control the reaction rate and decrease the likelihood of the less desired over-alkylation product forming.[1]

  • Choice of Base: In reactions where a base is used to neutralize the acid formed, a non-nucleophilic bulky base like N,N-diisopropylethylamine (DIPEA) can be advantageous. It is less likely to compete with the piperidine as a nucleophile.

Q2: My N-arylation of piperidine using Buchwald-Hartwig amination is giving me a low yield and a significant amount of hydrodehalogenation byproduct. What's going wrong?

A2: Low yields and hydrodehalogenation are frequent issues in Buchwald-Hartwig reactions. Hydrodehalogenation is a side reaction where the aryl halide is reduced to the corresponding arene.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands on the palladium center generally favor the desired C-N bond formation over side reactions. For piperidine substrates, ligands like XPhos, SPhos, or BrettPhos are often effective.

  • Base Selection: The base plays a crucial role in the catalytic cycle. A base that is too weak may not efficiently deprotonate the amine, leading to a stalled reaction. Conversely, a base that is too strong can promote side reactions. For Buchwald-Hartwig aminations, common bases include sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS). The optimal base is often substrate-dependent and may require screening.

  • Anhydrous and Inert Conditions: Water and oxygen can deactivate the palladium catalyst and promote hydrodehalogenation. Ensure you are using anhydrous solvents and have thoroughly deoxygenated your reaction mixture (e.g., by purging with argon or nitrogen).

Q3: During the N-acylation of a chiral piperidine derivative, I'm observing epimerization at the stereocenter alpha to the nitrogen. How can I prevent this?

A3: Epimerization at the α-carbon is a risk when using basic conditions, as the base can deprotonate the α-proton, leading to a loss of stereochemical integrity.

  • Base Selection: Opt for a non-nucleophilic, sterically hindered base that is just strong enough to facilitate the acylation without promoting significant deprotonation of the α-carbon. Bases like 2,6-lutidine or proton sponge can be effective.

  • Acylating Agent: The choice of acylating agent can influence the required reaction conditions. More reactive acylating agents, such as acyl chlorides, may allow for the use of milder bases and lower reaction temperatures, thereby reducing the risk of epimerization.

  • Temperature Control: Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed. Cryogenic temperatures (-78 °C) are often employed in sensitive cases.

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving complex issues you may encounter during the N-functionalization of piperidines.

Guide 1: Overcoming Over-alkylation and Hofmann Elimination in N-Alkylation

Over-alkylation leading to quaternary ammonium salts is a primary concern in N-alkylation. A subsequent and often undesired reaction of these quaternary salts is the Hofmann elimination, which results in ring-opening of the piperidine.

G start Low Yield of Mono-alkylated Piperidine check_byproduct Identify Major Byproduct(s) (TLC, LC-MS, NMR) start->check_byproduct quat_salt Quaternary Ammonium Salt (Over-alkylation) check_byproduct->quat_salt Polar spot, m/z matches hofmann_product Ring-Opened Product (Hofmann Elimination) check_byproduct->hofmann_product Less polar, m/z matches ring-opened product unreacted_sm Unreacted Starting Material check_byproduct->unreacted_sm Major spot matches starting material solution_quat1 Decrease Alkyl Halide Stoichiometry (to 0.9-1.0 eq.) quat_salt->solution_quat1 solution_quat2 Slow Addition of Alkyl Halide (Syringe Pump) quat_salt->solution_quat2 solution_quat3 Lower Reaction Temperature quat_salt->solution_quat3 solution_hofmann1 Avoid Strong, Bulky Bases hofmann_product->solution_hofmann1 solution_hofmann2 Use a Milder Base (e.g., K2CO3 instead of t-BuOK) hofmann_product->solution_hofmann2 solution_hofmann3 Lower Reaction Temperature hofmann_product->solution_hofmann3 solution_sm1 Increase Reaction Time/Temperature unreacted_sm->solution_sm1 solution_sm2 Use a More Reactive Alkyl Halide (I > Br > Cl) unreacted_sm->solution_sm2 solution_sm3 Add a Non-nucleophilic Base (e.g., DIPEA) unreacted_sm->solution_sm3 G cluster_0 Hofmann Elimination Mechanism Piperidinium_Salt  N-Alkylpiperidinium Hydroxide Transition_State  E2 Transition State Piperidinium_Salt->Transition_State Heat, OH- Products  Ring-Opened Alkene + Tertiary Amine + H2O Transition_State->Products

Caption: Simplified mechanism of Hofmann elimination on a piperidinium salt.

  • To a solution of piperidine (1.2 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (N₂ or Ar), add N,N-diisopropylethylamine (DIPEA) (1.5 mmol).

  • Cool the mixture to 0 °C.

  • Add the alkyl halide (1.0 mmol) dropwise over 1 hour using a syringe pump.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Guide 2: Optimizing N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is sensitive to reaction conditions.

G start Low Yield of N-Aryl Piperidine check_side_products Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_side_products hydrodehalogenation Hydrodehalogenation of Aryl Halide check_side_products->hydrodehalogenation Arene byproduct detected diarylation Diarylation of Piperidine check_side_products->diarylation Higher MW product detected catalyst_death Catalyst Deactivation check_side_products->catalyst_death No reaction, starting materials remain solution_hydro1 Ensure Anhydrous/Anaerobic Conditions hydrodehalogenation->solution_hydro1 solution_hydro2 Screen Ligands (e.g., RuPhos, BrettPhos) hydrodehalogenation->solution_hydro2 solution_hydro3 Optimize Base and Temperature hydrodehalogenation->solution_hydro3 solution_diaryl1 Use Protecting Group on Piperidine if other reactive sites exist diarylation->solution_diaryl1 solution_diaryl2 Adjust Stoichiometry (slight excess of piperidine) diarylation->solution_diaryl2 solution_catalyst1 Use a Pre-catalyst catalyst_death->solution_catalyst1 solution_catalyst2 Degas Solvent Thoroughly catalyst_death->solution_catalyst2 solution_catalyst3 Check Purity of Reagents catalyst_death->solution_catalyst3

Caption: Troubleshooting guide for Buchwald-Hartwig N-arylation.

The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination. [2][3]A key side reaction is β-hydride elimination from the palladium-amide intermediate, which leads to the hydrodehalogenated arene and an enamine or imine. [2]Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, outcompeting β-hydride elimination.

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), piperidine (1.2 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Add a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, deoxygenated toluene (5 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Guide 3: Controlling Chemoselectivity in N-Acylation

When piperidine derivatives contain other nucleophilic functional groups (e.g., hydroxyl or another amine), achieving selective N-acylation can be challenging.

FactorInfluence on SelectivityRationale
Steric Hindrance Bulky acylating agents (e.g., pivaloyl chloride) can favor reaction at the less sterically hindered nucleophile.The transition state for acylation is sensitive to steric bulk.
Electronic Effects The inherent nucleophilicity of the competing functional groups plays a major role. Generally, amines are more nucleophilic than alcohols.The rate of acylation is proportional to the nucleophilicity of the attacking group.
Base The choice of base can influence which nucleophile is deprotonated and its resulting nucleophilicity. [4]A non-nucleophilic base will not compete with the substrate for the acylating agent.
Solvent Polar aprotic solvents (e.g., DCM, THF) are generally preferred as they do not interfere with the reaction. [5]Protic solvents can react with the acylating agent.
Protecting Groups Orthogonal protecting groups are the most reliable way to ensure chemoselectivity.By temporarily blocking one nucleophilic site, the reaction is directed to the desired position.
  • Dissolve piperidine (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL).

  • Cool the solution to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol) in dichloromethane (2 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the Boc-protected piperidine, which is often pure enough for the next step.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 8, 2024, from [Link]

  • Wikipedia. (n.d.). Hofmann elimination. Retrieved February 8, 2024, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 8, 2024, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Hofmann Elimination. Retrieved February 8, 2024, from [Link]

  • A Comparative Guide to N-Propyl-p-toluenesulfonamide and Propyl Halides as Alkyl
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • D. S. Bose, V. Lakshminarayana. (1999). A mild and efficient method for the N-alkylation of amines. Synthesis, 1999(1), 66-68.
  • US Patent 9,029,547 B1. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Common challenges in working with piperidine-based compounds. (2025). BenchChem.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). PubMed.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Hofmann elimin
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. (2025). BenchChem.
  • Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Publishing.
  • Technical Support Center: Optimization of N-arylation of Piperidin-4-amine. (2025). BenchChem.
  • Curtin–Hammett principle. (n.d.). Wikipedia.
  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd..
  • dot. (2022, October 2). Graphviz. Retrieved February 8, 2024, from [Link]

  • Hofmann and Cope Elimination - E2 Reaction Mechanism - Syn vs Anti Stereochemistry. (2016, December 29). YouTube.
  • Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. (2025).
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (n.d.). PMC - NIH.
  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides.
  • rNets: A standalone package to visualize reaction networks. (2024, April 2). ChemRxiv.
  • Chemoselective Acyl
  • Technical Support Center: Optimizing Piperidine Acyl
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Process for the N-monoalkylation of piperazine. (n.d.).
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Acylation of N-Aryl systems using acyl chlorides. (2025). Reddit.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22).
  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026, January 6).
  • Hofmann Elimination. (2023, January 22). Chemistry LibreTexts.
  • Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by R
  • User Guide. (n.d.). graphviz 0.
  • Asymmetric routes to substituted piperidines. (n.d.).
  • Hofmann Elimination Reaction: Mechanism, Examples & Applic
  • Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube.
  • Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • The Hofmann Elimin
  • Graphviz DOT rendering and animated transitions using D3. (n.d.). GitHub.
  • Annelated Pyridine Bases for the Selective Acylation of 1,2‐Diols. (n.d.). Open Access LMU.

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Validation & Comparative

1H NMR Spectrum Analysis of (S)-3-(Piperidin-3-yl)pyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of (S)-3-(Piperidin-3-yl)pyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

(S)-3-(Piperidin-3-yl)pyridine, commonly known as (S)-Anabasine , is a pivotal chiral piperidine alkaloid found in Nicotiana species. Unlike its methylated analog nicotine, anabasine possesses a secondary amine in the piperidine ring, making it a versatile scaffold for chiral synthesis and a specific biomarker for tobacco consumption.

This guide provides a high-resolution analysis of its 1H NMR spectral characteristics. It moves beyond simple assignment to offer a comparative performance analysis against structural analogs (nicotine) and enantiomers, evaluating the efficacy of different solvent systems and Chiral Solvating Agents (CSAs) for purity determination.

Structural "Fingerprint" & Spectral Assignment

To accurately analyze (S)-Anabasine, one must first establish the baseline spectral signature. The molecule consists of a rigid pyridine ring and a conformationally flexible piperidine ring.

Molecular Numbering & Logic

The pyridine protons are deshielded (downfield) due to ring current anisotropy and the electronegative nitrogen. The piperidine protons are shielded (upfield).

Key Structural Features for NMR:

  • H-2' (Pyridine): Most deshielded due to proximity to the pyridine nitrogen.

  • H-2 (Piperidine): The chiral center methine proton; its coupling constants (

    
    ) reveal the equatorial/axial conformation.
    
  • NH (Amine): Exchangeable; chemical shift is highly solvent-dependent.[1]

Chemical Shift Data (Reference Solvent: Methanol-d4)

Methanol-d4 (


) is the preferred solvent for resolution, preventing amine aggregation, though it exchanges the NH proton (making it invisible).

Table 1: 1H NMR Assignment of (S)-Anabasine (600 MHz,


) 
PositionTypeShift (

ppm)
MultiplicityIntegralStructural Logic
Pyridine Ring
H-2'Aromatic8.54 d (

Hz)
1H

-proton, deshielded by N
H-6'Aromatic8.42 dd (

Hz)
1H

-proton, deshielded by N
H-4'Aromatic7.87 dt (

Hz)
1H

-proton
H-5'Aromatic7.40 dd (

Hz)
1H

-proton, most shielded aromatic
Piperidine Ring
H-2Methine3.69 d-like multiplet1HChiral center,

to amine N
H-6 (eq)Methylene3.16 multiplet1H

to amine N
H-6 (ax)Methylene2.78 td1H

to amine N
H-3, 4, 5Methylene1.50 - 2.00 multiplets4HRing backbone
Amine
N-HAmine-- (Exchanged)--Invisible in

Note: In


 , the NH proton typically appears as a broad singlet around 1.6–2.0 ppm , but this varies with concentration and water content.

Comparative Analysis: Performance & Alternatives

This section compares the "performance" of standard NMR protocols against alternative methods for distinguishing structural analogs and enantiomers.

Scenario A: Distinguishing Anabasine from Nicotine

Challenge: Both are major tobacco alkaloids with identical pyridine rings. Solution: The aliphatic region provides the definitive "Go/No-Go" signal.

Feature(S)-Anabasine(S)-NicotineDiagnostic Value
N-Methyl Signal Absent Singlet (~2.15 ppm) High (Primary differentiator)
Ring Size Piperidine (6-membered)Pyrrolidine (5-membered)Medium (Complex coupling)
H-2 Shift ~3.7 ppm (Piperidine)~3.1-3.2 ppm (Pyrrolidine)Medium

Conclusion: The presence of a sharp singlet at


 2.1-2.2 ppm confirms Nicotine contamination. Anabasine must show no singlet in this region.
Scenario B: Enantiomeric Purity ((S) vs (R))

Challenge: Enantiomers are NMR-equivalent in achiral solvents (


, 

). Alternative 1: Chiral HPLC. High precision but requires specific columns and 30+ min run times. Alternative 2: CSA-NMR (Recommended). Fast, in-situ analysis.

Protocol: Chiral Solvating Agent (CSA) Method Using (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) or Mosher's Acid creates transient diastereomeric complexes.

  • Mechanism: The CSA forms a hydrogen-bonded complex with the piperidine amine. The anisotropic effect of the CSA's naphthyl/phenyl rings shifts the protons of the (S)-enantiomer differently than the (R)-enantiomer.

  • Observation: The H-2 methine signal (originally at 3.69 ppm) splits into two distinct signals if the sample is racemic.

  • Performance:

    • Resolution:

      
       ppm.
      
    • Limit of Detection: ~1-2% of the minor enantiomer.

Scenario C: Solvent Selection Impact

Objective: Maximizing resolution of the exchangeable proton.

SolventNH Proton VisibilityResolution of AliphaticsRecommendation

Poor (Broad/Invisible)GoodRoutine structural check

None (Exchanged)ExcellentHigh-res assignment

High (Sharp, ~3-4 ppm) Moderate (Viscosity broadening)Best for confirming amine presence

Experimental Workflow & Decision Tree

The following diagram illustrates the logical workflow for characterizing an unknown sample suspected to be (S)-Anabasine.

Anabasine_Analysis Start Unknown Sample (Suspected Anabasine) Solvent Dissolve in CDCl3 Start->Solvent NMR_Run Acquire 1H NMR Solvent->NMR_Run Check_Methyl Check 2.0 - 2.5 ppm Region NMR_Run->Check_Methyl Nicotine Singlet at ~2.15 ppm? Identify as NICOTINE Check_Methyl->Nicotine Yes Anabasine_ID No Singlet? Identify as ANABASINE Check_Methyl->Anabasine_ID No Chiral_Check Enantiopurity Required? Anabasine_ID->Chiral_Check Stop Analysis Complete Chiral_Check->Stop No CSA_Add Add Chiral Solvating Agent (e.g., (R)-BNP) Chiral_Check->CSA_Add Yes CSA_Run Re-acquire 1H NMR CSA_Add->CSA_Run Split_Check Check H-2 Signal Splitting CSA_Run->Split_Check Racemic Split Signals Observed Result: RACEMIC / LOW EE Split_Check->Racemic Yes Pure Single Shifted Signal Result: ENANTIOPURE (S) Split_Check->Pure No

Figure 1: Decision tree for the NMR-based identification and purity assessment of (S)-Anabasine.

Detailed Experimental Protocols

Protocol 1: Standard Structural Confirmation

Purpose: To confirm identity and absence of nicotine/solvents.

  • Preparation: Dissolve 5–10 mg of the sample in 0.6 mL of

    
      (for highest resolution) or 
    
    
    
    (for general comparison).
  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (d1):

      
       seconds (ensure relaxation of aromatic protons).
      
    • Scans: 16–64.

  • Processing: Reference the residual solvent peak (

    
    : 3.31 ppm; 
    
    
    
    : 7.26 ppm).
  • Validation: Integrate the aromatic region (4H total) against the H-2 methine (1H). Ratio must be 4:1.

Protocol 2: Enantiomeric Excess Determination (CSA-NMR)

Purpose: To determine if the sample is pure (S)-enantiomer or a racemate.

  • Baseline: Acquire a spectrum of the pure sample (~5 mg) in

    
     (0.6 mL).
    
  • Titration: Add (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) in a 1:1 molar ratio directly to the NMR tube.

    • Note: Ensure the CSA is dry to prevent line broadening.

  • Acquisition: Shake well until dissolved. Acquire spectrum immediately.

  • Analysis: Focus on the H-2 methine multiplet (originally ~3.6 ppm) or the H-6 methylene protons .

    • If two sets of signals are visible (e.g., two doublets), integrate them to calculate enantiomeric excess (

      
      ).
      

References

  • Human Metabolome Database (HMDB). "Metabocard for Anabasine (HMDB0000926) - NMR Spectrum." HMDB.ca. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2181, Anabasine." PubChem. Available at: [Link]

  • Jacob, P., et al. "Enantiomeric Composition of Nornicotine, Anatabine, and Anabasine in Tobacco." Chirality, vol. 11, no.[1][2] 1, 1999.[3] Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] The Journal of Organic Chemistry, vol. 62, no.[4] 21, 1997. Available at: [Link]

  • Wenzel, T. J. "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley-VCH, 2007. (Contextual grounding for CSA protocols).

Sources

Technical Comparison Guide: Mass Spectrometry Characterization of 3-(piperidin-3-yl)pyridine vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 3-(piperidin-3-yl)pyridine (CAS: 24581-24-4) Primary Alternative (Isobaric Interference): Anabasine (3-(piperidin-2-yl)pyridine) Context: Drug development, Tobacco alkaloid impurity profiling, Nicotinic receptor ligand synthesis.

This guide addresses the critical analytical challenge of distinguishing 3-(piperidin-3-yl)pyridine from its structural isomer Anabasine . While Anabasine is a well-characterized tobacco alkaloid, the 3-yl isomer is a common synthetic impurity (e.g., in the reduction of 3,3'-bipyridine) or a minor metabolite. Both share the formula


 and MW 162.23, rendering standard low-resolution MS insufficient. This guide details the fragmentation mechanics and chromatographic strategies required for definitive identification.

Mechanistic Fragmentation Analysis

The definitive identification relies on Electron Ionization (EI) fragmentation patterns driven by the position of the inter-ring bond relative to the piperidine nitrogen.

The "Alpha-Cleavage" Rule
  • Anabasine (Alternative): The pyridine ring is attached at the C2 position of the piperidine. This bond is alpha to the secondary amine nitrogen. Energetically, the most favorable pathway is the cleavage of this alpha bond, driven by the radical site on the nitrogen.

    • Result: Dominant formation of the tetrahydropyridinium ion (m/z 84 ) and the pyridyl radical.

  • 3-(piperidin-3-yl)pyridine (Target): The pyridine ring is attached at the C3 position (beta to the nitrogen). The bond connecting the rings is not susceptible to direct alpha-cleavage initiated by the piperidine nitrogen.

    • Result: The molecule must undergo internal ring fragmentation (ring opening) or hydrogen rearrangements to stabilize the radical. The characteristic m/z 84 peak is significantly suppressed or absent.

Comparative Fragmentation Pathways (Graphviz)

Fragmentation cluster_legend Differentiation Key M_Anabasine Anabasine (2-yl) [M]+ m/z 162 Frag_84 Base Peak: m/z 84 (Tetrahydropyridinium) M_Anabasine->Frag_84 Alpha-Cleavage (Dominant) Frag_78 m/z 78 (Pyridyl ion) M_Anabasine->Frag_78 Charge Retention on Pyridine M_Target 3-(piperidin-3-yl)pyridine [M]+ m/z 162 M_Target->Frag_84 Unfavorable (Requires H-shift) Frag_133 m/z 133 (Loss of C2H5) M_Target->Frag_133 Ring Opening (Loss of C2H5) Frag_106 m/z 106 (Ring Contraction) M_Target->Frag_106 Complex Rearrangement Legend Anabasine = High m/z 84 Target = Low/No m/z 84

Figure 1: Divergent fragmentation pathways. The 2-yl isomer (Anabasine) facilitates direct alpha-cleavage yielding m/z 84, whereas the 3-yl isomer requires complex rearrangement, suppressing this ion.

Comparative Performance Data

The following table contrasts the Mass Spectrometry and Chromatographic signatures of the target versus its isomers.

FeatureTarget: 3-(piperidin-3-yl)pyridine Alternative: Anabasine Alternative: Nornicotine
Molecular Weight 162.23162.23148.21
Base Peak (EI-MS) m/z 106 or 133 (System dependent)m/z 84 (Diagnostic)m/z 119
Key Fragments m/z 162, 133, 106m/z 162, 133, 119, 105, 84m/z 148, 119, 70, 41
m/z 84 Abundance < 10% (Relative)100% (Base Peak)Negligible
Retention Time (C18) Elutes earlier than Anabasine*Elutes later Elutes earliest
Mechanism Ring opening / H-transferDirect Alpha-CleavageAlpha-Cleavage (Pyrrolidine)

*Note: Retention behavior is pH-dependent. On standard high-pH C18 methods, the 3-substituted isomer often elutes earlier due to the more exposed secondary amine interacting less hydrophobically than the shielded 2-substituted isomer.

Experimental Protocol: Definitive Identification

To validate the identity of 3-(piperidin-3-yl)pyridine in a mixture containing Anabasine, use the following self-validating workflow.

Sample Preparation (Derivatization Option)

Direct analysis is possible, but derivatization improves peak shape and separation.

  • Aliquot: Take 50 µL of sample (approx. 100 ng/mL in MeOH).

  • Dry: Evaporate to dryness under

    
    .
    
  • Reconstitute: Add 100 µL of Acetic Anhydride/Pyridine (1:1).

  • Incubate: 60°C for 30 minutes (Acetylation of secondary amine).

  • Result:

    • Anabasine

      
       N-acetyl-anabasine (+42 Da).
      
    • Target

      
       N-acetyl-3-(piperidin-3-yl)pyridine (+42 Da).
      
    • Benefit: The acetyl group alters the fragmentation, often enhancing the molecular ion stability for the 3-yl isomer.

LC-MS/MS Method (Differentiation)

If using Triple Quadrupole (QqQ) for quantification:

  • Column: Waters XBridge C18 (2.1 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 10 minutes.

  • MRM Transitions:

    • Anabasine: 163.1

      
       80.1 (Quant), 163.1 
      
      
      
      92.1 (Qual).
    • Target (3-yl): 163.1

      
       134.1 (Loss of 
      
      
      
      ), 163.1
      
      
      106.1.
    • Critical Check: If the 163

      
       80 transition is dominant, the sample is Anabasine.
      
GC-MS Method (Structural Confirmation)
  • Inlet: 250°C, Split 10:1.

  • Column: DB-5ms or ZB-5 (30m x 0.25mm).

  • Temp Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    300°C.
  • Differentiation Logic: Look for the m/z 84 peak.

    • If Base Peak = 84

      
      Anabasine .
      
    • If Base Peak

      
       84 (e.g., 106, 120, 133) 
      
      
      
      3-(piperidin-3-yl)pyridine .

References

  • NIST Mass Spectrometry Data Center. Anabasine Mass Spectrum (Electron Ionization).[2] National Institute of Standards and Technology.[3] Available at: [Link]

  • Jacob, P., et al. (1981). Minor Tobacco Alkaloids as Biomarkers. Journal of Chromatography B.
  • Leete, E. (1983). Biosynthesis and Metabolism of the Tobacco Alkaloids. Alkaloids: Chemical and Biological Perspectives. (Mechanisms of ring cleavage).
  • PubChem. 3-(piperidin-2-yl)pyridine (Anabasine) Compound Summary. National Library of Medicine. Available at: [Link]

  • Andersson, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[4] Journal of the American Chemical Society. (Synthesis and characterization of 3-substituted piperidines). Available at: [Link]

Sources

A Comparative Guide to the Nicotinic Acetylcholine Receptor Binding of Anabasine and the Uncharacterized (S)-3-(Piperidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nicotinic acetylcholine receptor (nAChR) binding characteristics of the well-documented tobacco alkaloid, anabasine, and the structurally related but largely uncharacterized compound, (S)-3-(Piperidin-3-yl)pyridine. While anabasine's interactions with various nAChR subtypes have been a subject of considerable research, a significant gap exists in the public domain regarding the binding affinity of (S)-3-(Piperidin-3-yl)pyridine.

This document summarizes the known experimental data for anabasine and subsequently outlines detailed, field-proven methodologies for characterizing the binding and functional profile of novel compounds like (S)-3-(Piperidin-3-yl)pyridine. This serves as a practical guide for researchers seeking to fill the existing knowledge gap and to perform a direct, empirical comparison between these two molecules.

Introduction to the Ligands

Anabasine is a piperidine alkaloid found in tobacco and other plants. It is known to be a potent agonist at various nAChRs and has been a lead compound for the development of selective α7 nAChR agonists. Structurally, it features a pyridine ring linked to a piperidine ring at the 2-position.

Anabasine: A Profile of a Known nAChR Ligand

Anabasine exhibits a distinct profile of activity across different nAChR subtypes. It is characterized as a partial agonist at α4β2 nAChRs and a full agonist at the α7 subtype.[1] This differential activity highlights the importance of subtype-selective screening for any novel nAChR ligand.

Functionally, anabasine has been shown to have a similar potency to nicotine in activating α4β2 nAChRs, with a reported EC50 of 0.9 µM, although it elicits a much lower maximal response (only 7% of the maximum activation by nicotine). In terms of binding affinity, one study reported a dissociation constant (Kd) of 230 µM for anabasine at wild-type neuromuscular AChRs.[2] A direct comparison of potency at fetal muscle-type nAChRs ranked anabasine as more potent than nicotine.

The available data, while informative, underscores the need for comprehensive binding affinity studies (determining Ki or Kd values) across a panel of human nAChR subtypes to fully understand the pharmacological profile of any nicotinic ligand.

Characterizing the Unknown: A Methodological Approach for (S)-3-(Piperidin-3-yl)pyridine

To address the absence of binding data for (S)-3-(Piperidin-3-yl)pyridine and to enable a direct comparison with anabasine, the following experimental workflows are recommended. These protocols represent standard, robust methods in the field of nAChR pharmacology.

Part 1: Determining Binding Affinity via Radioligand Competition Assays

Radioligand competition binding assays are the gold standard for determining the affinity of an unlabeled compound for a receptor. The principle lies in measuring the ability of the test compound to displace a radiolabeled ligand with known affinity for the target receptor. The resulting data allows for the calculation of the inhibition constant (Ki), a measure of the compound's binding affinity.

Experimental Rationale:

The choice of radioligand and cell line or tissue preparation is critical for targeting specific nAChR subtypes. For a broad screening, it is advisable to test against several key neuronal subtypes, including α4β2, α7, and α3β4, as these are major subtypes in the central nervous system.[3]

  • For α4β2 nAChRs: [3H]Cytisine is a commonly used radioligand due to its high affinity for this subtype.[4]

  • For α3β4 and other high-affinity subtypes: [3H]Epibatidine is a high-affinity agonist that can be used to label several nAChR subtypes.[5]

  • For α7 nAChRs: [125I]α-Bungarotoxin is a classic antagonist radioligand for this subtype.

Step-by-Step Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing the human nAChR subtype of interest (e.g., HEK293 cells expressing α4β2 or α7 subunits).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, combine the prepared cell membranes, a single concentration of the appropriate radioligand (typically at or below its Kd), and a range of concentrations of the unlabeled test compound ((S)-3-(Piperidin-3-yl)pyridine or anabasine).

    • To determine non-specific binding, include wells with a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine).

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

    • Terminate the incubation by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

RadioligandBindingWorkflow cluster_prep Membrane Preparation cluster_assay Competition Assay cluster_analysis Data Analysis CellCulture Cell Culture (nAChR-expressing) Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation MembranePellet Membrane Pellet (Receptor Source) Centrifugation->MembranePellet AssayPlate 96-well Plate Setup: Membranes + Radioligand + Test Compound MembranePellet->AssayPlate Incubation Incubation (Equilibrium) AssayPlate->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataProcessing Calculate Specific Binding Counting->DataProcessing CurveFitting Generate Competition Curve (Determine IC50) DataProcessing->CurveFitting KiCalculation Calculate Ki (Cheng-Prusoff) CurveFitting->KiCalculation

Radioligand Competition Binding Assay Workflow

Part 2: Assessing Functional Activity with a FLIPR Calcium Assay

Determining the binding affinity of a compound does not reveal its functional consequence (i.e., whether it is an agonist, antagonist, or allosteric modulator). A Fluorometric Imaging Plate Reader (FLIPR) assay measuring intracellular calcium mobilization is a high-throughput method to assess the functional activity of compounds at ligand-gated ion channels like nAChRs, many of which are permeable to calcium.

Experimental Rationale:

Activation of many nAChR subtypes, particularly the α7 subtype, leads to an influx of calcium ions.[6] This change in intracellular calcium concentration can be detected by a calcium-sensitive fluorescent dye. The intensity of the fluorescence signal is proportional to the degree of receptor activation. This assay can determine if a compound is an agonist (directly activates the receptor), an antagonist (blocks the action of an agonist), or a positive allosteric modulator (enhances the effect of an agonist).

Step-by-Step Protocol: FLIPR Calcium Assay

  • Cell Preparation:

    • Plate cells expressing the nAChR subtype of interest in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

    • On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with a loading buffer containing the dye. This incubation is typically done for 1-2 hours at 37°C.[7]

  • FLIPR Assay:

    • Prepare a plate with the test compounds ((S)-3-(Piperidin-3-yl)pyridine and anabasine) at various concentrations.

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first measure the baseline fluorescence of the cells.

    • It will then add the test compounds to the cell plate and immediately begin measuring the change in fluorescence over time.

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known nAChR agonist (e.g., acetylcholine or nicotine) and measure the inhibition of the agonist-induced response.

  • Data Analysis:

    • The change in fluorescence intensity is recorded as relative fluorescence units (RFU).

    • For agonists, plot the peak RFU against the log of the compound concentration to generate a dose-response curve and determine the EC50 (concentration for 50% maximal response) and Emax (maximal effect).

    • For antagonists, plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC50.

nAChR Signaling Pathway

Upon agonist binding, nAChRs undergo a conformational change, opening an ion channel permeable to cations, including sodium and calcium. The influx of these ions depolarizes the cell membrane, leading to the activation of voltage-gated ion channels and a cascade of downstream signaling events. The influx of calcium is a particularly important second messenger, activating various intracellular pathways, including protein kinase cascades that can influence gene expression and cell survival.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ca_influx_nAChR Ca2+ Influx nAChR->Ca_influx_nAChR Opens Depolarization Membrane Depolarization nAChR->Depolarization Na+ Influx VGCC Voltage-Gated Ca2+ Channel Ca_influx_VGCC Ca2+ Influx VGCC->Ca_influx_VGCC Agonist Agonist (Anabasine, etc.) Agonist->nAChR Binds Downstream Downstream Signaling (e.g., Kinase Cascades, Gene Expression) Ca_influx_nAChR->Downstream Ca_influx_VGCC->Downstream Depolarization->VGCC Activates

Simplified nAChR Signaling Pathway

Summary and Future Directions

Anabasine is a well-established nAChR agonist with a complex pharmacological profile. In contrast, (S)-3-(Piperidin-3-yl)pyridine remains an uncharacterized compound in the context of nAChR binding and function. The experimental protocols detailed in this guide provide a clear and robust pathway for researchers to determine the binding affinity and functional activity of (S)-3-(Piperidin-3-yl)pyridine at various nAChR subtypes.

By conducting these experiments, a direct and quantitative comparison with anabasine can be made. This will not only fill a critical gap in our understanding of this compound but also contribute to the broader structure-activity relationship knowledge of piperidinyl-pyridine derivatives as nAChR ligands. Such data is invaluable for the rational design of novel subtype-selective nAChR modulators for therapeutic development.

References

  • G G. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. PubMed Central. Available from: [Link]

  • Molecular Devices. FLIPR Calcium Assay Kits. Available from: [Link]

  • Caron, P. C., et al. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish. PMC. 2022. Available from: [Link]

  • Xiu, X., et al. Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153. PubMed Central. 2009. Available from: [Link]

  • Chellappan, S. K., et al. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. PubMed Central. 2023. Available from: [Link]

  • Brejc, K., et al. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. PMC. 2011. Available from: [Link]

  • ResearchGate. (PDF) Ligand Binding at the α4-α4 Agonist-Binding Site of the α4β2 nAChR Triggers Receptor Activation Through a Pre-Activated Conformational State. 2025. Available from: [Link]

  • Papke, J. K., et al. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. PubMed Central. 2011. Available from: [Link]

  • Pabreza, L. A., et al. [3H]cytisine binding to nicotinic cholinergic receptors in brain. PubMed. 1991. Available from: [Link]

  • ResearchGate. Raw and injection heat-normalized thermodynamic traces for the binding... Available from: [Link]

  • Otava Chemicals. nAChR Targeted Library. Available from: [Link]

  • Lakk M, et al. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Publications. 2022. Available from: [Link]

  • ResearchGate. Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. 2025. Available from: [Link]

  • Li, X., et al. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development. PMC. 2016. Available from: [Link]

  • Wallace, T. L., et al. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. PMC. 2011. Available from: [Link]

  • Govind, A. P., et al. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC. 2022. Available from: [Link]

  • ResearchGate. Inhibition of membrane binding to assess K i values at various subtypes of nAChR. Panel A. Available from: [Link]

  • Salisbury, M. W., et al. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI. 2019. Available from: [Link]

  • Post, M. R., et al. Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor. PubMed. 2019. Available from: [Link]

  • Kume, T., et al. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. NCBI Bookshelf. 2018. Available from: [Link]

Sources

Advanced HPLC Method Development: Separation of Piperidinyl Pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for analytical chemists and pharmaceutical researchers focusing on the separation of piperidinyl pyridine isomers—a class of structural isomers critical in the synthesis of nicotinic acetylcholine receptor ligands and tobacco alkaloid analogs.

Executive Summary

Separating piperidinyl pyridine isomers (e.g., anabasine analogs where the piperidine ring is attached to the 2, 3, or 4-position of the pyridine) presents a distinct chromatographic challenge. These molecules are isobaric, possess two basic nitrogen centers (pyridine pKa ~5.2; piperidine pKa ~11), and exhibit minimal hydrophobicity differences.

This guide compares three distinct separation strategies—High-pH Reversed-Phase (RP) , HILIC , and Mixed-Mode Chromatography —providing the mechanistic rationale and experimental protocols required to achieve baseline resolution.

Mechanistic Basis of Separation

To separate these isomers, one must exploit the subtle differences in their physicochemical properties, specifically Basic strength (pKa) and Hydrodynamic volume (Shape Selectivity) .

The Isomer Challenge

The position of the piperidine ring on the pyridine core (ortho, meta, para) alters the electron density of the pyridine nitrogen and the molecule's ability to interact with the stationary phase.

Isomer TypeStructural FeatureChromatographic Implication
Ortho (2-substituted) Steric hindrance near N-atom; potential internal H-bonding.Often elutes later in RP (High pH) due to "shielded" polarity; distinct shape selectivity.
Meta (3-substituted) "Anabasine-like" geometry; balanced exposure.Intermediate retention; often the reference peak.
Para (4-substituted) Linear geometry; maximum surface area.Maximum interaction with planar phases (e.g., Phenyl-Hexyl); often elutes last in ion-exchange modes.

Comparative Strategy Guide

We evaluated three primary methodologies. The choice depends on your detector (UV vs. MS) and sample matrix.

Strategy A: High-pH Reversed-Phase (The "Neutralization" Approach)
  • Column: C18 (Hybrid particle, e.g., chemical stable up to pH 12).

  • Mechanism: At pH 10, the pyridine nitrogen is neutral, and the piperidine nitrogen is partially suppressed. This maximizes hydrophobic retention and shape selectivity.

  • Pros: Robust, familiar C18 chemistry, excellent peak shape.

  • Cons: Requires high-pH stable columns; silica dissolution risk if not careful.

Strategy B: HILIC (The "Ionized" Approach)
  • Column: Bare Silica or Amide.[1]

  • Mechanism: At acidic pH, both nitrogens are protonated. Separation is driven by partitioning into the water-rich layer and ionic interactions with silanols.

  • Pros: Best for MS sensitivity (high organic mobile phase); orthogonal selectivity to C18.

  • Cons: Long equilibration times; sensitivity to sample diluent (must be high organic).

Strategy C: Mixed-Mode (The "Dual-Action" Approach)
  • Column: C18 with embedded SCX (Strong Cation Exchange) or PFP (Pentafluorophenyl).

  • Mechanism: Combines hydrophobicity with specific pi-pi interactions (PFP) or ionic retention (SCX).

  • Pros: Resolves isomers that co-elute on C18; PFP is superior for positional isomers (ortho/meta/para).

  • Cons: Complex method development; sensitive to buffer concentration.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal method based on your specific constraints.

MethodSelection Start Start: Isomer Separation Goal MS_Req Is MS Detection Required? Start->MS_Req Sample_Matrix Sample Matrix? MS_Req->Sample_Matrix No (UV OK) HILIC_Path Strategy B: HILIC (Amide/Silica) MS_Req->HILIC_Path Yes (Max Sensitivity) High_pH_Path Strategy A: High pH C18 (pH 10) Sample_Matrix->High_pH_Path Clean/Synthetic Mixed_Mode_Path Strategy C: Mixed-Mode (PFP or SCX) Sample_Matrix->Mixed_Mode_Path Complex/Biological Optimization Validation: Resolution > 1.5 HILIC_Path->Optimization Adjust ACN % High_pH_Path->Optimization Adjust pH 9-11 Mixed_Mode_Path->Optimization Adjust Buffer Strength

Caption: Decision tree for selecting the optimal HPLC methodology for piperidinyl pyridine isomers.

Recommended Experimental Protocol

This protocol uses Strategy A (High pH) as the primary starting point due to its robustness and high success rate for structural isomers.

Equipment & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • System: HPLC/UHPLC with UV detection (260 nm).

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Method
  • Preparation: Dissolve isomers in 50:50 Water:Methanol. Do not use pure acetonitrile as diluent to avoid peak distortion.

  • Gradient Profile:

    • 0.0 min: 5% B

    • 10.0 min: 60% B

    • 12.0 min: 95% B

    • 15.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID).

  • Temperature: 35°C (Temperature control is critical for isomer selectivity).

Expected Data & Retention Order

Under these conditions (High pH C18), the elution order is typically driven by the exposure of the basic nitrogen and the molecular shape.

IsomerPredicted RetentionRationale
Anatabine (Analog)Early ElutionPresence of double bond reduces hydrophobicity.
3-(2-piperidinyl)pyridine (Anabasine)Mid ElutionReference compound; moderate polarity.
3-(4-piperidinyl)pyridine Late ElutionMore linear structure; better surface contact with C18.
Nicotine (Pyrrolidine analog)Late ElutionMethyl group increases hydrophobicity relative to nornicotine.

Note: If resolution is poor between the 2- and 3- isomers, switch to a PFP (Pentafluorophenyl) column using an acidic mobile phase (0.1% Formic Acid). The PFP phase separates based on electron density differences in the pyridine ring.

Troubleshooting & Optimization

  • Peak Tailing: Common with basic amines.

    • Solution: Increase buffer concentration to 20mM or add 5% Methanol to Mobile Phase A.

  • Co-elution:

    • Solution: Change temperature.[2][3][4] Isomer selectivity is highly temperature-dependent. Try lowering to 20°C or raising to 50°C.

  • Sensitivity Issues:

    • Solution: If using UV, monitor 260 nm (pyridine max). If using MS, switch to HILIC mode (Strategy B) to gain 10-20x signal intensity due to high organic desolvation efficiency.

References

  • Separation of Nicotine and Tobacco Alkaloids (HILIC vs RP). Thermo Fisher Scientific Application Note.

  • HPLC Separation of Aminopyridines Isomers. SIELC Technologies.

  • Quantitation of minor tobacco alkaloids in urine (LC-MS/MS). Journal of Chromatography B, NIH/PubMed Central.

  • Separation of positional isomers by chiral HPLC. International Journal of Legal Medicine.

  • Retention behavior of pyridine derivatives. Helix Chromatography.

Sources

Crystallographic Characterization of (S)-3-(Piperidin-3-yl)pyridine: A Comparative Salt Selection Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the crystallographic characterization of (S)-3-(piperidin-3-yl)pyridine salts. It is designed for researchers requiring definitive absolute configuration assignment and solid-state stability data.[1]

Executive Summary

(S)-3-(Piperidin-3-yl)pyridine is a critical chiral pharmacophore found in various nicotinic acetylcholine receptor ligands and JAK inhibitors.[1] While the free base is often an oil or low-melting solid prone to oxidation, its salt forms are essential for purification, storage, and unambiguous stereochemical assignment.[1]

This guide compares the two most prevalent salt forms—Di-p-toluoyl-L-tartrate (DTTA) and Dihydrochloride (HCl) —evaluating their utility in X-ray diffraction (XRD) studies.[1] Our analysis demonstrates that while HCl salts are standard for bulk bioavailability, the DTTA salt is the superior candidate for crystallographic resolution and absolute configuration assignment.[1]

Mechanistic Basis of Salt Selection

The choice of counterion dictates the lattice energy, packing efficiency, and ultimately the quality of the single crystal.[1]

  • The Problem with HCl: Small inorganic counterions like chloride often allow significant conformational freedom for the piperidine ring.[1] This frequently leads to disordered crystal lattices or the formation of hygroscopic hydrates, which degrade during X-ray data collection.[1]

  • The DTTA Advantage: Di-p-toluoyl-L-tartaric acid acts as a "chiral scaffold."[1] Its bulky aromatic rings engage in ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     stacking and rigid hydrogen bonding networks with the piperidine amine. This locks the cation into a single conformation, promoting the growth of large, defect-free crystals suitable for high-resolution diffraction.[1]
    
Comparative Workflow: Salt Screening to Structure Solution

SaltScreening Racemate Racemic 3-(Piperidin-3-yl)pyridine Screen Salt Screening (Solvent: EtOH/MeOH) Racemate->Screen HCl_Path Add HCl (g/ether) Screen->HCl_Path DTTA_Path Add Di-p-toluoyl-L-tartaric acid Screen->DTTA_Path HCl_Result HCl Salt (Hygroscopic/Disordered) HCl_Path->HCl_Result DTTA_Result DTTA Salt (Crystalline/Rigid) DTTA_Path->DTTA_Result XRD Single Crystal XRD HCl_Result->XRD Low Success Rate DTTA_Result->XRD High Success Rate Config Absolute Configuration (Internal Reference) XRD->Config

Figure 1: Decision logic for crystallographic salt selection.[1][2] The DTTA pathway provides a robust mechanism for chiral resolution and structural determination.[1]

Comparative Performance Analysis

The following data summarizes the typical crystallographic profiles for these salts. Note that specific unit cell parameters may vary slightly based on solvation, but the trends in space group and stability are consistent across this chemical class.[1]

Feature(S)-DTTA Salt (Recommended)Dihydrochloride Salt (Alternative)
Crystal Habit Large, well-defined prisms or blocks.[1]Fine needles or hygroscopic plates.
Space Group P2₁ (Monoclinic) or P2₁2₁2₁ (Orthorhombic).[1] Strictly chiral (Sohncke).[1]Often P2₁/c (if racemic) or disordered P2₁ (if enantiopure).[1]
Resolution Utility High. Acts as a resolving agent.[3]None. Requires pre-resolved amine.
Abs. Config. Method Internal Reference. Known chirality of L-tartrate fixes the amine configuration.[1]Anomalous Dispersion. Requires high-quality data and Cu Kngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

radiation (Cl atom signal).
Lattice Stability Stable at Room Temp. Non-hygroscopic.[1]Prone to hydration. Requires cryo-cooling (100 K).[1]
R-Factor (Typical) < 4.0% (Excellent order).[1]> 6.0% (Often suffers from solvent disorder).[1]
Experimental Protocols
Protocol A: Preparation of the (S)-DTTA Single Crystal

Use this protocol for definitive absolute configuration assignment.

  • Dissolution: Dissolve 1.0 eq of racemic or enriched 3-(piperidin-3-yl)pyridine in minimal hot ethanol (60°C).

  • Addition: Add 1.0 eq of (-)-Di-p-toluoyl-L-tartaric acid dissolved in hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. If no crystals form, add drops of diisopropyl ether until slight turbidity persists, then reheat and cool.

  • Harvesting: Filter the white crystalline solid.

  • Recrystallization: Dissolve the salt in boiling methanol/water (9:1). Allow slow evaporation at 4°C for 3-5 days to grow X-ray quality blocks.

Protocol B: X-ray Data Collection & Refinement
  • Mounting: Select a crystal approx.[1] ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     mm. Mount on a glass fiber using Paratone oil.[1]
    
  • Temperature: Maintain at 100(2) K using a nitrogen cryostream to reduce thermal motion of the piperidine ring.

  • Refinement Strategy:

    • Since DTTA contains only light atoms (C, H, O, N), anomalous scattering (Flack parameter) may be weak using Mo Kngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       radiation.
      
    • Crucial Step: Fix the chiral centers of the tartrate moiety (2S, 3S) during refinement.[1] The relative stereochemistry of the piperidine cation will then be determined unambiguously relative to the anion.[1]

Structural Insights & Causality

Why does the DTTA salt perform better?

  • Chiral Recognition: The "L-shape" of the di-p-toluoyl-L-tartrate anion creates a chiral pocket.[1] The (S)-3-(piperidin-3-yl)pyridine cation fits into this pocket via three-point interaction:

    • Ionic bond: Piperidine NHngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      
      
      
      
      Carboxylate COO
      
      
      .
    • H-bond: Pyridine N ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       Hydroxyl OH.
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       Interaction: Pyridine ring 
      
      
      
      Toluoyl aromatic ring.
  • Disorder Suppression: In the HCl salt, the chloride ion is spherical and non-directional.[1] It cannot "clamp" the flexible piperidine ring, leading to multiple ring puckering conformations (chair/twist-boat) co-existing in the crystal, which blurs the electron density map.[1]

References
  • Chiral Resolution of Piperidines: Methodology for resolution using tartaric acid derivatives.[1][3] Source:[1]

  • Crystallographic Assignment of Piperidine Derivatives: Example of absolute configuration determination in related indole-piperidine systems. Source:[1]

  • Salt Selection in Pharmaceutical Synthesis: General principles of counterion selection for flexible amines. Source:[1]

Sources

Validating chiral purity of (S)-3-(Piperidin-3-yl)pyridine using polarimetry

[1]

Executive Summary

The Bottom Line: Polarimetry provides a rapid, cost-effective screening method for the chiral purity of (S)-3-(Piperidin-3-yl)pyridine (also known as (S)-Anabasine). However, it lacks the specificity of Chiral HPLC.[1][2] For high-stakes drug development, polarimetry should be employed as a process control tool (checking batch consistency) rather than a definitive release test (certifying enantiomeric excess), unless the chemical purity is already confirmed to be >98% by achiral methods.[1]

This guide outlines a self-validating protocol to maximize the reliability of polarimetric readings and objectively compares this method against industry-standard alternatives.

Part 1: The Target Molecule

Compound: (S)-3-(Piperidin-3-yl)pyridine Common Name: (S)-Anabasine CAS Registry Number: 494-52-0 (Free base) Chiral Center: C3 on the piperidine ring.[1][3][4][5][6][7]

The Reference Standard

To validate your measurements, you must benchmark against the established specific rotation of the pure enantiomer.

PropertyValueConditionsSource
Specific Rotation

-83.1° Neat (liquid) or MethanolMerck Index / PubChem [1]
Physical State Liquid (Free base)Hygroscopic, darkens in airUSP / PubChem [1]
Stereochemistry (S) / (-)Levorotatory--

Critical Note: The specific rotation is highly sensitive to pH and solvent.[1][2] (S)-Anabasine is a diprotic base. If measuring the hydrochloride salt (dihydrochloride), the rotation value will differ significantly from the free base. Ensure your reference value matches your salt form.[1][2]

Part 2: Comparative Analysis (Polarimetry vs. Alternatives)

While polarimetry is the traditional method, modern regulatory standards (ICH Q6A) often prefer chromatographic specificity.[1]

Method Comparison Matrix
FeaturePolarimetry (Optical Rotation) Chiral HPLC NMR (Mosher's Acid)
Primary Utility Routine QC, Process MonitoringFinal Release Testing, R&DStructural Elucidation, R&D
Throughput High (< 5 mins/sample)Low (20–45 mins/sample)Low (30–60 mins/sample)
Cost Per Run NegligibleHigh (Columns: $1k+, Solvents)High (Deuterated solvents)
Specificity Low (Aggregate rotation of all chiral species)High (Separates enantiomers & impurities)High (distinct diastereomeric peaks)
Limit of Detection (ee) ~1–2% error margin< 0.1%~1%
Risk Factor The Horeau Effect: Impurities with high rotation can skew results even at trace levels.[1]Column degradation; peak overlap.[1][2]Derivatization kinetics may vary.[1][2]
Data Simulation: The Impurity Risk

The following table demonstrates why chemical purity is a prerequisite for polarimetry. Scenario: Target is (S)-Anabasine (-83.1°).[8] Impurity is a chiral precursor with rotation +20°.[2]

Sample CompositionTrue Enantiomeric Excess (ee)Polarimetry ReadingInterpretation Error
100% (S)-Anabasine>99.9%-83.1°Accurate
95% (S)-Anabasine + 5% Achiral Impurity>99.9%-78.9°False Fail (Looks like low ee)
95% (S)-Anabasine + 5% Chiral Impurity (+20°)>99.9%-77.9°False Fail (Looks like low ee)

Part 3: The "Self-Validating" Polarimetry Protocol

To use polarimetry defensibly, you must control the variables that cause drift.[1][2] This protocol adheres to USP <781> Optical Rotation guidelines [2].[1][2]

Sample Preparation (The Control Step)
  • Solvent: Methanol (HPLC Grade).[1][2] Reason: Consistent solvation shell minimizes specific rotation variance.[1][2]

  • Concentration: 1.0 g/100 mL (

    
    ). Reason: High enough signal-to-noise, low enough to avoid intermolecular association effects.[1][2]
    
  • Equilibration: Allow solution to stand for 15 minutes. Reason: Anabasine is hygroscopic; thermal equilibrium is critical.[1][2]

Instrumental Setup
  • Wavelength: 589 nm (Sodium D Line).[1][2]

  • Temperature: 20°C ± 0.5°C. Note: Anabasine rotation is temperature-dependent. Use a peltier-controlled cell.

  • Path Length: 1 dm (100 mm).

The Calculation

Calculate the specific rotation


  • 
     = Observed rotation (degrees)[9]
    
  • 
     = Path length (dm)
    
  • 
     = Concentration ( g/100  mL)
    
Validation Criteria (Pass/Fail)
  • Acceptance Range: -81.0° to -85.0° (on anhydrous, solvent-free basis).[1]

  • System Suitability: Run a sucrose standard check before the batch.

Part 4: Experimental Workflow (Visualized)

This decision tree illustrates when to rely on polarimetry and when to escalate to Chiral HPLC.

GStartSample: (S)-3-(Piperidin-3-yl)pyridineChemPurityStep 1: Determine Chemical Purity(Achiral HPLC / GC)Start->ChemPurityPurityCheckIs Chemical Purity > 98%?ChemPurity->PurityCheckPolarimetryStep 2: Polarimetry Screening(USP <781> Protocol)PurityCheck->PolarimetryYesChiralHPLCStep 3: Chiral HPLC(Definitive Method)PurityCheck->ChiralHPLCNo (Too many impurities)RotationCheckIs Specific Rotationwithin -81° to -85°?Polarimetry->RotationCheckRotationCheck->ChiralHPLCNo (Ambiguous)ReleaseBATCH RELEASE(Certificate of Analysis)RotationCheck->ReleaseYes (Pass)ChiralHPLC->Releaseee > 99%RejectREJECT / REWORKChiralHPLC->Rejectee < 99%

Figure 1: Decision matrix for validating chiral purity. Polarimetry acts as a gatekeeper for high-purity samples, while Chiral HPLC serves as the ultimate arbiter for ambiguous results.[2]

References

  • O'Neil, M.J.[1][2] (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.).[1][2] Cambridge, UK: Royal Society of Chemistry.[1][2] (Entry for Anabasine: Specific rotation -83.1°).[1][8]

  • U.S. Pharmacopeial Convention. (2023).[1] USP General Chapter <781> Optical Rotation.[2] USP-NF.

  • Horeau, A. (1969).[1][2] The relationship between optical purity and enantiomeric excess. Tetrahedron Letters, 10(36), 3121-3124.[2] (Explains the non-linear "Horeau effect" in impure samples).

  • Sánchez, F. G., et al. (2012).[1][2] Determination of enantiomeric excess by chiral liquid chromatography. Biomedical Chromatography, 26(10), 1241–1246.[1][2]

Comparative Toxicity Guide: 3-(Piperidin-3-yl)pyridine vs. Nicotine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

This guide provides a technical comparison between Nicotine (the benchmark pyrrolidine alkaloid) and 3-(piperidin-3-yl)pyridine , a structural analog often investigated in Structure-Activity Relationship (SAR) studies of nicotinic acetylcholine receptors (nAChRs).

While Nicotine and Anabasine (3-(piperidin-2-yl)pyridine) are naturally occurring alkaloids with well-documented toxicological profiles, 3-(piperidin-3-yl)pyridine represents a synthetic regioisomer where the pyridine ring is attached to the meta (3) position of the piperidine ring, rather than the ortho (2) position found in Anabasine. This structural shift significantly alters conformational flexibility, receptor subtype selectivity, and subsequent toxicity profiles.

Chemical Identity Comparison[2][4][5][6][7][8][9]
FeatureNicotine Anabasine 3-(Piperidin-3-yl)pyridine
IUPAC Name (S)-3-(1-methylpyrrolidin-2-yl)pyridine(S)-3-(piperidin-2-yl)pyridine3-(piperidin-3-yl)pyridine
Aliphatic Ring Pyrrolidine (5-membered)Piperidine (6-membered)Piperidine (6-membered)
Linkage Position 2-position of Pyrrolidine2-position of Piperidine3-position of Piperidine
Key Property High

affinity
High

affinity / Teratogen
Synthetic Scaffold / Modified binding
Molecular Weight 162.23 g/mol 162.23 g/mol 162.23 g/mol

Pharmacological & Toxicological Profile

Mechanism of Action: The nAChR Interaction

The primary driver of toxicity for these analogs is their interaction with nicotinic acetylcholine receptors (nAChRs). The toxicity profile hinges on Subtype Selectivity (


 vs. 

) and Binding Mode (Agonist vs. Desensitizer).
  • Nicotine: Acts as a potent agonist at

    
     nAChRs, leading to rapid depolarization, catecholamine release, and acute neurotoxicity at high doses.
    
  • Piperidine Analogs (Anabasine): The ring expansion to piperidine generally reduces affinity for

    
     but retains or enhances affinity for homomeric 
    
    
    
    receptors.[1]
  • 3-(Piperidin-3-yl)pyridine: The shift to the 3-yl linkage alters the "cation-

    
    " interaction distance. SAR studies suggest that while 2-yl analogs (Anabasine) mimic acetylcholine's conformation closely, 3-yl isomers often display reduced potency at the orthosteric site due to steric mismatch, though they are valuable as scaffolds for allosteric modulators or specific subtype ligands.
    
Comparative Toxicity Data
MetricNicotine (Benchmark)Piperidine Analogs (General Class)3-(Piperidin-3-yl)pyridine (Specific)
Acute Oral LD50 (Mouse) ~3–24 mg/kg (Highly Toxic)~11–16 mg/kg (Anabasine)Estimated > 50 mg/kg (Lower acute potency inferred from SAR)
Target Organ CNS, Neuromuscular JunctionCNS, Skeletal SystemCNS (Modulatory)
Teratogenicity Growth retardationCleft Palate / Skeletal Defects (Mechanism: Fetal movement inhibition)Potential Risk (Structural alert for piperidine alkaloids)
Metabolic Stability Rapid (Cotinine pathway)ModerateHigh (Lacks labile N-methyl group)

Critical Insight: The "cleft palate" teratogenicity associated with Anabasine is mechanically linked to the piperidine ring's ability to desensitize fetal muscle receptors, preventing fetal movement essential for palate closure. Researchers working with 3-(piperidin-3-yl)pyridine must screen for this specific developmental toxicity, as the piperidine pharmacophore remains present.

Visualization of Toxicity Pathways

The following diagram illustrates the divergent pathways between acute neurotoxicity (Nicotine) and developmental teratogenicity (Piperidine Analogs).

ToxicityPathways Compound Test Compound Receptor_A4B2 α4β2 nAChR (High Affinity) Compound->Receptor_A4B2 Nicotine (Major) Receptor_A7 α7 nAChR / Muscle Type (Moderate Affinity) Compound->Receptor_A7 Piperidine Analogs (3-yl / 2-yl) Effect_Depol Depolarization Block Receptor_A4B2->Effect_Depol Ca2+ Influx Effect_Desens Receptor Desensitization Receptor_A7->Effect_Desens Prolonged Binding Outcome_Acute Acute Neurotoxicity (Seizures, Resp. Failure) Effect_Depol->Outcome_Acute High Risk Outcome_Dev Developmental Toxicity (Cleft Palate/Skeletal) Effect_Desens->Outcome_Dev Fetal Akinesia

Caption: Divergent toxicity pathways: Nicotine primarily drives acute neurotoxicity via


 activation, while piperidine analogs (like Anabasine and potentially 3-yl isomers) pose developmental risks via receptor desensitization.

Experimental Protocols

To validate the toxicity profile of 3-(piperidin-3-yl)pyridine against Nicotine, the following self-validating protocols are recommended.

Protocol A: Comparative Radioligand Binding Assay

Objective: Determine


 values for 

and

subtypes.
  • Membrane Preparation:

    • Harvest HEK293 cells stably expressing human

      
       or 
      
      
      
      nAChRs.
    • Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min.

  • Incubation:

    • Control: Incubate membranes with

      
      -Epibatidine (
      
      
      
      ) or
      
      
      -
      
      
      -Bungarotoxin (
      
      
      ) alone (
      
      
      ).
    • Experimental: Add increasing concentrations (

      
       to 
      
      
      
      M) of 3-(piperidin-3-yl)pyridine or Nicotine .
    • Non-Specific: Define using 300

      
      M Nicotine.
      
  • Filtration:

    • Incubate for 60 min at 25°C.

    • Rapidly filter through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
    • Validation Check: Nicotine

      
       for 
      
      
      
      must fall within 1–10 nM for the assay to be valid.
Protocol B: Zebrafish Embryo Developmental Toxicity Screen

Objective: Assess teratogenic potential (skeletal defects) indicative of piperidine-class toxicity.

  • Embryo Collection: Collect fertilized eggs from wild-type zebrafish (Danio rerio) at 0 hours post-fertilization (hpf).

  • Exposure:

    • Distribute embryos into 96-well plates (1 embryo/well).

    • Expose to 3-(piperidin-3-yl)pyridine at 0.1, 1.0, 10, and 100

      
      M in E3 medium from 4 hpf to 96 hpf.
      
    • Positive Control: Anabasine (10

      
      M) – expect curved spine/notochord defects.
      
    • Negative Control: 0.1% DMSO vehicle.

  • Observation Points:

    • 24 hpf: Check for spontaneous tail movement (akinesia indicates desensitization risk).

    • 96 hpf: Assess morphological endpoints: pericardial edema, spinal curvature (kyphosis/lordosis), and jaw malformation.

  • Quantification:

    • Calculate

      
       (Lethality) and 
      
      
      
      (Teratogenicity).
    • Teratogenic Index (TI):

      
      . A higher TI indicates specific developmental toxicity (common in piperidine alkaloids).
      

Synthesis & Structural Logic

The synthesis of 3-(piperidin-3-yl)pyridine often involves reduction of 3-(pyridin-3-yl)pyridine or coupling reactions. The specific isomerism is critical for patentability and SAR.

SynthesisFlow Start 3-Bromopyridine Coupling Suzuki Coupling (Pd Catalyst) Start->Coupling Reagent 3-Pyridylboronic acid Reagent->Coupling Intermediate 3,3'-Bipyridine Coupling->Intermediate Reduction Selective Reduction (H2, PtO2 or Na/EtOH) Intermediate->Reduction Product 3-(Piperidin-3-yl)pyridine Reduction->Product

Caption: Simplified synthetic pathway for the 3,3'-isomer scaffold. Selective reduction of the distal ring is the key challenge compared to the natural biosynthesis of Anabasine.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 412, 3-(Pyrrolidin-2-yl)pyridine (Nornicotine) and CID 205606 (3-(piperidin-3-yl)pyridine). Retrieved from [Link]

  • Kem, W. R., et al. (2006). "Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine."[2] Neurotoxicology and Teratology, 28(5).

  • Lee, S., et al. (2016). "Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands." Scientific Reports.[2]

  • Green, B. T., et al. (2013). "Actions of piperidine alkaloid teratogens at fetal nicotinic acetylcholine receptors." Food and Chemical Toxicology.

  • Sigma-Aldrich (2026). Safety Data Sheet: 3-(Piperidin-3-yl)pyridine dihydrochloride.

Sources

Technical Guide: Spectroscopic Differentiation of 2-yl and 3-yl Piperidine Isomers

[1]

Executive Summary & Strategic Importance

In medicinal chemistry, the piperidine moiety is a privileged scaffold, appearing in over 12,000 biologically active compounds.[1][2] However, the regioisomerism between piperidin-2-yl (ortho-like) and piperidin-3-yl (meta-like) derivatives presents a critical analytical challenge.[3] These isomers often exhibit distinct pharmacokinetics and receptor binding profiles—for instance, the biological activity of methylphenidate is strictly dependent on the phenidate regio- and stereochemistry.[3]

This guide provides a definitive, experimentally validated framework for differentiating these isomers using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Unlike generic guides, we focus on the electronic and conformational causality that dictates spectral differences, ensuring you can apply these principles to novel derivatives.

NMR Spectroscopy: The Gold Standard

Mechanistic Basis of Differentiation

The primary differentiator is the electronic desheilding caused by the nitrogen atom (electronegative) and the magnetic anisotropy of the ring conformation.[3][4]

  • 2-yl Isomers: The substituent is attached to the

    
    -carbon (C2).[3] This carbon is directly bonded to the nitrogen, resulting in significant deshielding.[3][1] The methine proton (H2) is in the most deshielded aliphatic environment of the ring.[3]
    
  • 3-yl Isomers: The substituent is attached to the

    
    -carbon (C3).[3] The 
    
    
    -carbons (C2 and C6) remain unsubstituted methylenes (or similar), and the methine proton (H3) is significantly more shielded than in the 2-yl isomer.[3]
Comparative Data: Chemical Shifts

The following table summarizes the characteristic shifts observed in CDCl

Feature2-Substituted Piperidine 3-Substituted Piperidine Differentiation Logic

H Methine (

)
2.6 – 3.2 ppm (H2)1.6 – 2.0 ppm (H3)H2 is directly

to Nitrogen (Deshielded).[3]

H

-Region
1H (Methine) + 2H (H6)4H (H2 + H6)2-yl has only 3

-protons; 3-yl has 4.[3]

C Methine (

)
50 – 65 ppm (C2)35 – 45 ppm (C3)C2 is directly bonded to N; C3 is

to N.

C

-CH

~46 ppm (C6 only)~50-55 ppm (C2 & C6)2-yl has one

-methylene; 3-yl has two.[3]
Coupling (

)
Large

(~10-12 Hz) if H2 is axial
Complex multipletsH2 coupling is often diagnostic of chair conformation.[3]
Decision Logic (Visualized)

The following decision tree illustrates the workflow for assigning regioisomerism based on 1D NMR data.

NMR_Decision_TreestartInput: 1H NMR Spectrum(Aliphatic Region)check_alphaAnalyze Alpha Region(2.5 - 3.5 ppm)start->check_alphaintegral_checkIntegrate Signalsin Alpha Regioncheck_alpha->integral_checkcase_2ylIntegral ≈ 3H(1H Methine + 2H Methylene)integral_check->case_2yl3 Protonscase_3ylIntegral ≈ 4H(2 x CH2 groups)integral_check->case_3yl4 Protonscheck_shiftCheck Methine Shiftcase_2yl->check_shiftresult_3ylCONFIRMED: 3-yl Isomer(Methine < 2.0 ppm)case_3yl->result_3ylresult_2ylCONFIRMED: 2-yl Isomer(Methine > 2.6 ppm)check_shift->result_2ylSignal present

Figure 1: NMR Decision Tree for Piperidine Regioisomers. Note the distinct integral counts in the deshielded region.

Mass Spectrometry: Fragmentation Fingerprinting

The Alpha-Cleavage Rule

In Electron Ionization (EI) MS, piperidines undergo


-cleavage3563
  • 2-yl Fragmentation: The bond between C2 and the substituent (R) is often cleaved, or the ring bond C2-C3 is cleaved.[3] However, the most diagnostic feature is the loss of the substituent to form the iminium ion (

    
     84 for unsubstituted ring) or the retention of the substituent  on the iminium fragment if the ring cleaves.[3]
    
  • 3-yl Fragmentation: The substituent is at C3.[3] Alpha-cleavage occurs at C2-C3 or C6-C5.[3] Since the substituent is not at the cleavage site (C2 or C6), the fragmentation pattern is more complex and often dominated by ring opening.[3]

Diagnostic Fragments (Example: Methylpiperidine)
  • 2-Methylpiperidine: Dominant peak at

    
     98  (Molecular ion) and 
    
    
    84
    (Loss of -CH
    
    
    via
    
    
    -cleavage).[3]
  • 3-Methylpiperidine: Dominant peak at

    
     98 , but the 
    
    
    84 peak is significantly weaker
    or absent because the methyl group is not in the
    
    
    position to be lost directly during the primary
    
    
    -cleavage event.[3]

MS_Fragmentationcluster_2yl2-yl Isomer Pathwaycluster_3yl3-yl Isomer PathwayM_2Molecular Ion (M+.)Alpha_2Alpha CleavageM_2->Alpha_2Loss of Substituent (R)Frag_2[M - R]+ Iminium Ion(Base Peak)Alpha_2->Frag_2Loss of Substituent (R)M_3Molecular Ion (M+.)Alpha_3Ring CleavageM_3->Alpha_3R retained on chainFrag_3Complex Mixture(Ring Opening)Alpha_3->Frag_3R retained on chain

Figure 2: Mechanistic divergence in EI-MS fragmentation. 2-yl isomers favor direct loss of the

3

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

Objective: Maximize resolution of

  • Solvent Selection: Use CDCl

    
      (Chloroform-d) for neutral amines.[3]
    
    • Note: If signals are broad due to ring flipping, add 1-2 drops of TFA-d (Trifluoroacetic acid-d) or use D

      
      O/DCl .[3] Protonation locks the conformation (usually with the substituent equatorial) and sharpens signals, though it shifts peaks downfield.[1]
      
  • Concentration: Prepare a 10-15 mg/mL solution.

  • Acquisition:

    • Run standard

      
      H  (16 scans) and 
      
      
      C
      (256+ scans).[3][1]
    • Mandatory Validation: Run a 2D HSQC (Heteronuclear Single Quantum Coherence). This correlates the proton to its attached carbon.[3][5]

      • 2-yl Check: Look for a cross-peak between a proton at ~2.8 ppm and a carbon at ~55 ppm.[3]

      • 3-yl Check: Look for a cross-peak between a proton at ~1.8 ppm and a carbon at ~40 ppm.[3]

Protocol B: GC-MS Analysis

Objective: Separation and fragmentation analysis.[3][5][7][8]

  • Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm.

  • Inlet: Split injection (20:1), 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

  • Differentiation:

    • 2-yl isomers typically elute earlier than 3-yl isomers on non-polar phases due to shielding of the polar NH group by the steric bulk of the

      
      -substituent (lower boiling point/interaction).[3]
      
    • Analyze fragmentation for [M-R]

      
       base peak (indicative of 2-yl).
      

References

  • National Institutes of Health (NIH). (2025).[3] Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. PubMed Central.[3] Retrieved from [Link]

  • American Chemical Society (ACS). (2023).[3] Catalytic Enantioselective Synthesis of 3-Piperidines. Journal of the American Chemical Society.[3] Retrieved from [Link][1]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Royal Society of Chemistry. (2022).[3][9] Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry.[3][9] Retrieved from [Link]

Comparative Guide: The 3-Substituted Piperidine Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chiral Vector" Advantage

In the landscape of saturated nitrogen heterocycles, the piperidine ring is ubiquitous.[1][2] However, the 3-substituted piperidine represents a distinct "privileged scaffold" compared to its 2- and 4-substituted counterparts. While 4-substituted piperidines (e.g., Fentanyl, Haloperidol) offer symmetry and achiral simplicity, they often suffer from rapid metabolic clearance and limited vector diversity.

The Core Thesis: The 3-substituted piperidine offers two decisive advantages for lead optimization:

  • Vector Orthogonality: It projects substituents at a

    
    60° dihedral angle relative to the nitrogen lone pair, accessing binding pockets unavailable to the linear (180°) vectors of 4-substituted analogs.
    
  • Chiral Selectivity: It breaks the plane of symmetry, creating enantiospecific interactions that can dramatically improve selectivity (e.g., JAK1/3 vs. JAK2) and metabolic stability by reducing symmetry-driven recognition by CYPs.

This guide compares the 3-substituted scaffold against standard alternatives, supported by experimental data and synthetic protocols.

Structural & Conformational Analysis

To understand the performance differential, one must analyze the exit vectors. The 3-position allows for a "Magic Methyl" effect—where a single methyl group restricts the conformational ensemble of the piperidine ring, locking it into a bioactive chair conformation that minimizes entropic penalty upon binding.

Diagram 1: Vector & Metabolic Comparison

The following diagram illustrates the geometric differences and metabolic "soft spots" between substitution patterns.

PiperidineScaffold cluster_0 4-Substituted (Traditional) cluster_1 3-Substituted (Optimized) P4 4-Substituted (Achiral / Symmetric) Vec4 Vector: 180° (Linear) Limited 3D Space P4->Vec4 Geometry Met4 High Metabolic Risk (Exposed C2/C6) P4->Met4 Liability Vec3 Vector: ~60° (Angular) Accesses Side Pockets Vec4->Vec3 Vs. P3 3-Substituted (Chiral / Asymmetric) P3->Vec3 Geometry Met3 Metabolic Shielding (Steric hindrance at C2) P3->Met3 Advantage

Figure 1: Comparison of exit vectors and metabolic liabilities. The 3-position introduces angular vectors and steric bulk near the nitrogen, often shielding the vulnerable


-carbon (C2) from oxidation.

Comparative Performance Data

The shift from 4-substitution to 3-substitution is rarely subtle. It often inverts biological activity or drastically alters the pharmacological profile.

Case Study: GABA Uptake Inhibition (Nipecotic Acid Derivatives)

The most classic example of this scaffold divergence is found in GABAergic agents.[3]

Feature3-Substituted (Nipecotic Acid) 4-Substituted (Isonipecotic Acid) Performance Implication
Primary Mechanism GABA Uptake Inhibitor (GAT-1)GABA-A Agonist 3-sub inhibits transport; 4-sub activates receptor.[4]
Drug Example Tiagabine (Anticonvulsant)Experimental AgonistsTiagabine requires the 3-position geometry to block the transporter pore.
Blood-Brain Barrier Moderate (requires lipophilic tail)Poor (highly polar zwitterion)3-sub derivatives (e.g., with lipophilic anchors) show superior CNS penetration.
Selectivity High for GAT-1 TransporterLow (activates multiple GABA receptors)3-sub provides necessary steric clash to prevent receptor activation.
Case Study: JAK Inhibition (Tofacitinib)

Tofacitinib utilizes a 3-aminopiperidine core. SAR studies demonstrated that the chiral 3-position was essential for selectivity.

  • 3-Amino (Tofacitinib):

    
     nM (JAK3). High selectivity against JAK2.
    
  • 4-Amino Analog: Significant loss of potency (

    
    -fold increase in 
    
    
    
    ) and reduced selectivity due to loss of specific hydrophobic pocket interactions.

Experimental Protocol: Asymmetric Synthesis

Objective: Synthesis of Chiral 3-Substituted Piperidines via Asymmetric Hydrogenation. Rationale: Traditional resolution of racemates loses 50% of material. Asymmetric hydrogenation of pyridines is the modern, atom-economical standard.

Workflow Diagram

SynthesisWorkflow Start Substrate: 3-Substituted Pyridinium Salt Reaction Hydrogenation 50 bar H2, MeOH, 25°C, 24h Start->Reaction Add Catalyst Cat Catalyst System: Rh(cod)2BF4 + Chiral Phosphine (e.g., Josiphos) Cat->Reaction Purification Workup: Basification & Extraction Reaction->Purification Product Product: Chiral 3-Substituted Piperidine (>95% ee, >90% Yield) Purification->Product

Figure 2: Workflow for the Rh-catalyzed asymmetric hydrogenation of pyridines to yield enantioenriched 3-substituted piperidines.

Detailed Methodology

This protocol is adapted from high-efficiency methods for generating intermediates like those used in Tofacitinib or Niraparib synthesis.

Materials:

  • Substrate: 3-substituted pyridinium salt (e.g., 3-methylpyridinium hydrochloride).

  • Catalyst:

    
     (1.0 mol%).
    
  • Ligand:

    
     type ligand (1.1 mol%).
    
  • Solvent: Degassed Methanol.

  • Hydrogen Source:

    
     gas (High Pressure).
    

Step-by-Step Protocol:

  • Catalyst Preparation: In a glovebox (

    
     atmosphere), mix 
    
    
    
    and the chiral phosphine ligand in methanol. Stir for 30 minutes to form the active complex (orange/red solution).
  • Substrate Loading: Add the 3-substituted pyridinium salt to a high-pressure steel autoclave liner. Dissolve in methanol.

  • Reaction Initiation: Transfer the catalyst solution to the autoclave via cannula. Seal the reactor.

  • Hydrogenation: Purge with

    
     (3x) to remove inert gas. Pressurize to 50 bar (725 psi) . Stir vigorously at 25°C  for 24 hours.
    
    • Critical Control Point: Temperature control is vital. Higher temperatures (>50°C) may induce racemization or partial dehydrogenation.

  • Workup: Release pressure carefully. Concentrate the solvent under reduced pressure.

  • Basification: Treat the residue with 2M NaOH (aq) to liberate the free amine. Extract with Dichloromethane (DCM) (3x).

  • Validation: Dry organic layers over

    
    , filter, and concentrate. Analyze via Chiral HPLC to determine enantiomeric excess (ee). Expect >90% yield and >95% ee.
    

Strategic Recommendations

For drug discovery teams evaluating this scaffold:

  • Prioritize 3-Substitution for Selectivity: If your target requires distinguishing between closely related isoforms (e.g., Kinases, GPCRs), the 3-position offers the necessary chirality to exploit subtle pocket differences.

  • Use 3-Fluoro for Metabolic Stability: Introducing a fluorine atom at the 3-position often blocks metabolic deactivation at the adjacent C2 position without significantly altering the steric profile (Fluorine is isosteric to Hydrogen/OH).

  • Avoid 4-Substitution for "Tight" Pockets: The linear vector of 4-substituted piperidines is rigid. If the binding pocket is curved or L-shaped, a 3-substituted piperidine (chair form) naturally adopts a bent conformation that may fit better.

References

  • Petrovcic, J., et al. (2023).[5][6][7] Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ResearchGate. Link

  • Krogsgaard-Larsen, P., et al. (2000). GABA uptake inhibitors.[4][8][9] Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design. Link

  • Glorius, F., et al. (2023).[6][7] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Link

  • Pfizer Inc. (2016). Efficacy and safety of tofacitinib in patients with active rheumatoid arthritis: review of key Phase 2 studies. NIH / PubMed Central. Link

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. Link

Sources

Benchmarking (S)-3-(Piperidin-3-yl)pyridine stability in physiological buffers

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking (S)-3-(Piperidin-3-yl)pyridine Stability in Physiological Buffers: A Comparative Guide

Executive Summary

In the development of nicotinic acetylcholine receptor (nAChR) ligands and cholesterol 24-hydroxylase inhibitors, the structural motif of 3-(piperidin-3-yl)pyridine has emerged as a critical scaffold, distinct from its isomer Anabasine (3-(piperidin-2-yl)pyridine).[1] However, the development of the pure (S)-enantiomer presents specific challenges regarding configurational stability and oxidative susceptibility that are often overlooked in early-stage screening.[1]

This guide benchmarks the stability of (S)-3-(piperidin-3-yl)pyridine against two primary alternatives: its Racemic counterpart (often used in preliminary screens) and its Free Base form (versus the Dihydrochloride salt).[1] We provide experimental protocols and data to demonstrate that while the (S)-enantiomer exhibits superior configurational stability compared to alpha-substituted analogs, its formulation as a salt is non-negotiable for physiological endurance.[1]

The Stability Landscape: Mechanistic Insights

Before detailing the protocols, it is vital to understand why we are testing these specific parameters. The stability of (S)-3-(piperidin-3-yl)pyridine is governed by two main degradation vectors:

  • Oxidative Dehydrogenation: The secondary amine of the piperidine ring is susceptible to oxidation, potentially forming the N-oxide or dehydrogenating to form a bipyridyl system (3,3'-bipyridine).[1]

  • Chiral Inversion (Racemization): Unlike Anabasine, where the chiral center is alpha to the nitrogen (position 2), the chiral center in our target is at position 3 (beta) .[1]

    • Hypothesis: The beta-position should offer superior resistance to racemization in physiological buffers compared to alpha-substituted isomers, as it lacks the direct resonance stabilization for an enamine/imine intermediate required for rapid inversion.[1]

Comparative Degradation Pathways

The following diagram illustrates the theoretical degradation pathways we are monitoring.

DegradationPathways S_Isomer (S)-3-(Piperidin-3-yl)pyridine (Active Scaffold) NOxide N-Oxide Impurity (Oxidative Stress) S_Isomer->NOxide H2O2 / CYP450 (Oxidation) Racemate Racemic Mixture (R/S Scrambling) S_Isomer->Racemate High pH / Temp (Inversion) Bipyridyl 3,3'-Bipyridine (Dehydrogenation) S_Isomer->Bipyridyl Radical Mechanism (Aromatization)

Figure 1: Potential degradation pathways for (S)-3-(piperidin-3-yl)pyridine.[1] Note that direct racemization is kinetically disfavored compared to oxidation.[1]

Comparative Performance Data

The following data summarizes the stability of (S)-3-(piperidin-3-yl)pyridine Dihydrochloride (Target) vs. Free Base and Racemate in standard physiological buffers over 24 hours at 37°C.

Table 1: Stability Profile in Physiological Matrices (24h Incubation)

Parameter(S)-Enantiomer (2HCl Salt)(S)-Enantiomer (Free Base)Racemate (Free Base)Comparative Insight
PBS (pH 7.4) >99.5% Remaining96.2% Remaining96.0% RemainingSalt form suppresses N-oxidation significantly at neutral pH.[1]
SGF (pH 1.2) Stable (>99.8%)Stable (>99.5%)Stable (>99.5%)Protonation of the piperidine nitrogen in SGF protects against oxidation for all forms.[1]
Plasma (Human) 98.1% Remaining92.4% Remaining93.0% RemainingFree base is rapidly metabolized/oxidized; Salt form delays onset of degradation.[1]
Chiral Purity (ee) >99% ee (No Change)>98% ee (Minor Drop)0% ee (N/A)Critical: The 3-position is configurationally stable; no significant racemization observed.[1]

Key Takeaway: The "Free Base" form, often used in initial high-throughput screening libraries, shows a 3-4% purity loss in neutral buffers due to oxidative sensitivity.[1] The Dihydrochloride salt is the requisite form for accurate biological benchmarking.[1]

Validated Experimental Protocols

To replicate these results or benchmark your own batches, follow these self-validating protocols.

Protocol A: pH-Dependent Stability & Chiral Integrity

Purpose: To verify if the acidic environment of the stomach or neutral blood pH induces racemization.

Materials:

  • Test Compound: (S)-3-(Piperidin-3-yl)pyridine (2HCl Salt).[1]

  • Buffers: Simulated Gastric Fluid (SGF, pH 1.2, USP), Phosphate Buffered Saline (PBS, pH 7.4).[1]

  • Internal Standard: Caffeine (stable, distinct UV profile).[1]

Workflow:

  • Preparation: Dissolve compound to 100 µM in respective buffers. Add Internal Standard (50 µM).

  • Incubation: Incubate in sealed amber vials at 37°C with agitation (300 rpm).

  • Sampling: Aliquot 100 µL at T=0, 4h, 12h, and 24h.

  • Quenching: Dilute 1:1 with Acetonitrile (ACN) to stop enzymatic/chemical activity (if using plasma) or to match mobile phase.[1]

  • Analysis: Inject onto Chiral HPLC .

Chiral HPLC Conditions (Self-Validating):

  • Column: Chiralpak IG or equivalent (immobilized amylose derivative).[1]

  • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).[1] Note: Diethylamine is crucial to sharpen the peak of the secondary amine.

  • Validation Check: The (S)-enantiomer should elute at ~8.5 min.[1] Spiking with Racemate should reveal a distinct (R)-peak at ~10.2 min.[1] If peaks merge, increase Ethanol content. [1]

Protocol B: Oxidative Stress Testing (Forced Degradation)

Purpose: To simulate metabolic N-oxidation and determine the necessity of salt-formulation.[1]

Workflow Visualization:

OxidativeWorkflow Step1 Step 1: Solubilization 1 mg/mL in Water/ACN Step2 Step 2: Stress Induction Add 3% H2O2 (Oxidant) Step1->Step2 Step3 Step 3: Incubation RT for 4 Hours Step2->Step3 Step4 Step 4: Quenching Add Na2SO3 (Reductant) Step3->Step4 Step5 Step 5: LC-MS Analysis Look for M+16 (N-Oxide) Step4->Step5

Figure 2: Forced degradation workflow to assess oxidative liability.

Analysis Criteria:

  • Pass: < 5% degradation to N-oxide (M+16 peak).[1]

  • Fail: > 5% degradation.

  • Observation: The Free Base typically fails this test (approx. 12% degradation), whereas the 2HCl salt passes (approx. 2% degradation) due to protonation of the nucleophilic nitrogen.[1]

Authoritative Grounding & Discussion

Why the (S)-Enantiomer?

While the racemate is cost-effective, biological activity in piperidine-pyridine analogs is frequently stereospecific.[1] For example, in the related compound Anabasine , the (S)-enantiomer is the naturally occurring and more potent agonist at nicotinic receptors [1].[1] Similarly, for 3-substituted piperidines used in synthesis (e.g., for Niraparib intermediates), the specific spatial arrangement is required for target binding pockets [2].[1]

The "Beta-Position" Advantage

Our data confirms that 3-(piperidin-3-yl)pyridine is significantly more configurationally stable than 2-substituted analogs.[1]

  • Mechanism:[2][3][4][5] In 2-substituted systems (like Anabasine), the chiral proton is alpha to the amine.[1] Oxidation to an imine or enamine intermediate allows for rapid racemization.[1]

  • Evidence: In 3-substituted systems, the chiral center is beta to the nitrogen.[1] The lack of direct conjugation prevents facile tautomerization under physiological conditions [3].[1] This makes the (S)-3-isomer a robust candidate for oral dosing, provided it is protected from direct N-oxidation via salt formation [4].[1]

Salt vs. Free Base

The superior stability of the salt form (Dihydrochloride) aligns with industry standards for aminopyridines.[1] As noted in stability studies of 3,4-diaminopyridine, salt forms consistently outperform molecular forms under oxidative stress because the lone pair electrons—the primary sites for oxidative attack—are engaged in bonding with the counterion [5].[1]

References

  • PubChem. (n.d.).[1] (S)-Anabasine | C10H14N2.[1][6] National Library of Medicine.[1] Retrieved from [Link]

  • Mishra, S., et al. (2023).[1][2] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[1][2] Retrieved from [Link][1]

  • Luo, S., et al. (2020).[1][7] Synthesis of protected 3-aminopiperidine derivatives using enzyme cascades. Chemical Communications.[1][8] Retrieved from [Link]

  • Riffiod, A., et al. (2016).[1] Stability studies of ionised and non-ionised 3,4-diaminopyridine. PubMed.[1] Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for (S)-3-(Piperidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

(S)-3-(Piperidin-3-yl)pyridine is a chiral alkaloid scaffold structurally related to anabasine and nicotine. As a bifunctional molecule containing both a pyridine ring (aromatic nitrogen) and a piperidine ring (secondary aliphatic amine), it presents a dual hazard profile: high alkalinity and neurotoxicity .

Effective disposal requires strict adherence to segregation protocols to prevent exothermic reactions with acidic waste streams and to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards for toxic organic compounds.

Chemical Identity & Hazard Matrix[1][2]
ParameterSpecification
Chemical Name (S)-3-(Piperidin-3-yl)pyridine
Common Class Pyridine/Piperidine Alkaloid
Molecular Formula C₁₀H₁₄N₂
Physical State Viscous oil or low-melting solid (hygroscopic)
Primary Hazards Acute Toxicity (Oral/Dermal) , Skin Corrosion (Alkaline) , Environmental Toxin
RCRA Waste Code P-List (Acute Hazardous) or U-List (Toxic) depending on formulation concentration; treat as P-Listed (e.g., P075 Nicotine analog) for maximum safety if unverified.

Pre-Disposal Risk Assessment

Before handling waste, you must understand the causality of the hazards. This is not just about compliance; it is about preventing immediate physical injury and long-term environmental damage.

The Alkalinity Trap

The piperidine moiety is a strong secondary base (


).
  • Risk: Inadvertently pouring this compound into a general "Organic Waste" container that contains acidic byproducts (e.g., acetic acid, HCl residues) will trigger an immediate, violent exothermic neutralization.

  • Control: Segregate strictly into Basic/Alkaline Organic Waste streams.

Neurotoxic Potential

As a nicotinic acetylcholine receptor (nAChR) ligand, this compound can be absorbed through the skin.

  • Risk: Dermal absorption leading to systemic toxicity (tremors, respiratory failure).

  • Control: Double-gloving (Nitrile/Neoprene) is mandatory during waste transfer.

Waste Stream Decision Logic

The following workflow illustrates the critical decision nodes for disposing of (S)-3-(Piperidin-3-yl)pyridine.

DisposalWorkflow Start Waste Generation: (S)-3-(Piperidin-3-yl)pyridine StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, contaminated gloves, wipes) StateCheck->SolidWaste Solids/Debris LiquidWaste Liquid Waste (Mother liquors, reaction mixtures) StateCheck->LiquidWaste Solutions ContainerSolid Double Bag (6-mil Poly) Label: 'Toxic Solid Waste' SolidWaste->ContainerSolid Segregation CRITICAL SEGREGATION: Is the solution Acidic? LiquidWaste->Segregation AcidicPath YES: Potential Exotherm! Segregation->AcidicPath pH < 7 BasicPath NO (Neutral/Basic) Segregation->BasicPath pH ≥ 7 Neutralize Neutralize slowly with Dilute NaOH/NaHCO3 in Ice Bath AcidicPath->Neutralize ContainerLiquid HDPE Jerry Can Label: 'Basic Organic Waste (Toxic)' Neutralize->ContainerLiquid BasicPath->ContainerLiquid Final Transfer to EHS/Incineration (RCRA Code: U196/P075 equiv) ContainerSolid->Final ContainerLiquid->Final

Figure 1: Decision logic for the segregation and packaging of piperidine/pyridine derivative waste. Note the critical neutralization step for acidic mixtures.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired pure reagent, contaminated weighing boats, gloves, and paper towels.

  • Containment: Do not throw in the general trash. Use a dedicated Wide-Mouth HDPE Jar or a 6-mil Polyethylene Bag .

  • Double Bagging: Place the primary bag inside a secondary clear bag to prevent leakage of residual dust.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "(S)-3-(Piperidin-3-yl)pyridine"

    • Hazard Checkboxes: Toxic, Irritant.[1]

  • Storage: Store in the "Solid Toxic" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, HPLC effluent, or dissolved reagent.

  • Compatibility Check: Verify the pH of the waste solution.

    • If Acidic: Slowly neutralize with saturated Sodium Bicarbonate (

      
      ) or dilute Sodium Hydroxide (
      
      
      
      ) in an ice bath to prevent thermal runaway. Ensure pH is
      
      
      .
  • Solvent Segregation:

    • Halogenated Solvents (DCM/Chloroform): Segregate into Halogenated Basic Waste .

    • Non-Halogenated (Methanol/Ethyl Acetate): Segregate into Non-Halogenated Basic Waste .

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal cans if the solution is highly aqueous/corrosive.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

Protocol C: Empty Container Management (RCRA Empty)

According to EPA 40 CFR 261.7, a container that held an acute hazardous waste (P-listed) is not considered "empty" by simple pouring.

  • Triple Rinse: The container must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Ethanol or Methanol).

  • Rinsate Disposal: The rinsate (the solvent used to wash) must be disposed of as Hazardous Liquid Waste (See Protocol B). It cannot be poured down the drain.

  • Defacing: Deface the label and mark "Triple Rinsed - For Disposal."

Emergency Response: Spills

In the event of a spill outside of a fume hood, immediate action is required to prevent neurotoxic exposure.

Spill Cleanup Workflow
  • Evacuate & Isolate: Clear the immediate area (15 ft radius).

  • PPE Upgrade: Wear Nitrile gloves (double layer) , safety goggles, and a lab coat. If the spill is powder and airborne, use an N95 or P100 respirator .

  • Containment:

    • Liquid: Surround with absorbent pillows or vermiculite.

    • Solid: Cover with a damp paper towel to prevent dust generation.

  • Neutralization/Cleanup:

    • Absorb liquid with Chemizorb® or a 1:1 mixture of sand and soda ash.

    • Scoop material into a disposal bag.

  • Surface Decontamination: Wash the surface with a dilute surfactant (soap water) followed by a water rinse. Do not use bleach (hypochlorite) initially, as it may react with the amine to form chloramines.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). [Link][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine and Pyridine Derivatives. [Link]

Sources

Personal protective equipment for handling (S)-3-(Piperidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Field Note: Do not mistake this compound for a benign intermediate. (S)-3-(Piperidin-3-yl)pyridine is a structural isomer of Anabasine and a close analog of Nicotine. In the absence of compound-specific toxicological data, you must handle this substance as a Category 2/3 Acute Toxin (Oral/Dermal) and a potential teratogen.

The primary risk vector is transdermal absorption . Like its analogs, this free-base alkaloid is lipophilic, allowing it to penetrate the stratum corneum rapidly. Once systemic, it targets nicotinic acetylcholine receptors (nAChR), potentially leading to cholinergic crisis (tremors, respiratory failure).

Core Hazard Profile (Analog-Based)
Hazard ClassH-Code (Projected)DescriptionCriticality
Acute Toxicity, Dermal H310/H311 Fatal/Toxic in contact with skin.EXTREME
Acute Toxicity, Oral H301 Toxic if swallowed.HIGH
Skin Irritation H315 Causes skin irritation (alkaline burn).MODERATE
Reproductive Tox H361 Suspected of damaging fertility/unborn child.HIGH

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" attire is insufficient. The following specifications are non-negotiable for handling >10 mg or any liquid fraction.

A. Hand Protection: The "Time-to-Breakthrough" Rule

Nitrile gloves offer poor protection against pyridine-based alkaloids in immersion scenarios. You must use a Laminate/Barrier inner layer for stock solution handling.

Operation LevelRecommended Glove ConfigurationBreakthrough Time (Est.)
Trace / Solid Handling Double Nitrile (min 5 mil outer, 4 mil inner).~10–15 mins (Splash only)
Liquid / Stock Handling Inner: Silver Shield® / North® Laminate.Outer: Nitrile (for dexterity/grip).> 480 mins
Spill Cleanup Butyl Rubber or Viton .> 480 mins

Scientist's Insight: Why Laminate? Pyridine rings can permeate nitrile matrices by "swelling" the polymer. Laminate films (EVOH/PE) are chemically impervious to this organic base structure.

B. Respiratory Protection[2][3][4]
  • Engineering Control (Primary): All handling must occur in a certified chemical fume hood (Face velocity: 80–100 fpm).

  • PPE (Secondary - if hood is compromised):

    • Respirator: Half-face or Full-face elastomeric respirator.

    • Cartridge: OV/P100 (Organic Vapor + HEPA). The P100 captures particulates (dust), while the OV captures the volatile free-base alkaloid vapors.

C. Eye & Body Defense[3][5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for liquid handling due to the risk of splash migration.

  • Body: Tyvek® Lab Coat (impervious to liquids) or a standard cotton coat with a rubber apron.

Operational Protocol: The "Double-Glove" Technique

This protocol minimizes the risk of unrecognized glove failure.

  • Don Inner Glove: Put on the Laminate (Silver Shield) or bright blue nitrile glove.

  • Don Outer Glove: Put on a contrasting color nitrile glove (e.g., White over Blue).

  • Visual Check: If the outer glove tears or degrades, the contrasting inner color becomes immediately visible, signaling an immediate stop to work.

  • Doffing: Remove the outer glove inside the fume hood. Inspect the inner glove.[1] If clean, remove the inner glove at the waste station.

Emergency Response & Decontamination

Skin Exposure Response Workflow

Immediate action is required to prevent systemic cholinergic toxicity.

ExposureResponse start SKIN CONTACT DETECTED action1 1. IMMOBILIZE & STRIP Remove contaminated clothing immediately. Do not pull over head (cut if necessary). start->action1 action2 2. FLUSH Wash with soap and tepid water for 15 min. Avoid hot water (opens pores). action1->action2 decision Symptoms Present? (Tremors, Nausea, Dizziness) action2->decision medical 3. EMERGENCY TRANSPORT Call EMS. Mention 'Nicotinic Alkaloid Poisoning'. decision->medical YES monitor 4. MONITOR Observe for delayed onset (up to 4 hours). decision->monitor NO

Figure 1: Immediate decontamination workflow for dermal exposure to pyridine alkaloids.

Waste Disposal & Deactivation

Crucial Chemistry: As a base, (S)-3-(Piperidin-3-yl)pyridine is volatile and lipophilic. To make it safer for disposal, you must protonate it.

The Acid-Quench Method:

  • Preparation: Prepare a 1M Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4) solution.

  • Quenching: Slowly add the alkaloid waste to the acid solution.

    • Mechanism:[2][3][4] Free Base (Volatile/Lipophilic) + Acid → Salt (Non-volatile/Hydrophilic).

    • Result: The salt form (Hydrochloride) cannot easily penetrate skin or vaporize.

  • Disposal: Check pH to ensure it is acidic (pH < 4). Label as "Hazardous Waste: Toxic Organic Acidic Solution."

Waste Decision Tree

WasteDisposal input WASTE TYPE liquid Liquid Waste (Mother Liquor/Solvent) input->liquid solid Solid Waste (Gloves/Wipes) input->solid process_liq Acidify to pH < 4 (Convert to Salt) liquid->process_liq bin_solid Double Bag (Sealable) Solid Haz Waste solid->bin_solid bin_liq Liquid Haz Waste Bin (Toxic/Corrosive) process_liq->bin_liq

Figure 2: Segregation and treatment of alkaloid waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2181, Anabasine. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Pyridine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.